molecular formula C42H62N12O16 B1679818 Pseudobactin A CAS No. 79438-64-5

Pseudobactin A

Cat. No.: B1679818
CAS No.: 79438-64-5
M. Wt: 991.0 g/mol
InChI Key: DKRKCXQSIKKJRX-ANCZQRAUSA-N
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Description

Pseudobactin A has been reported in Pseudomonas with data available.
nonfluorescent extracellular siderophore produced by plant growth promoting bacterium Pseudomonas B10;  structure in first source

Properties

CAS No.

79438-64-5

Molecular Formula

C42H62N12O16

Molecular Weight

991.0 g/mol

IUPAC Name

(3R)-3-amino-4-[[(2S)-1-[[(2R,3R)-1-[[(2S)-2-amino-6-[[5-[(4-amino-4-oxobutanoyl)amino]-8,9-dihydroxy-2,3,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-1-carbonyl]amino]hexanoyl]-[(2S)-2-[[(3R)-1-hydroxy-2-oxopiperidin-3-yl]amino]propanoyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C42H62N12O16/c1-18(49-37(63)31(45)33(60)42(68)69)35(61)51-32(20(3)55)41(67)54(38(64)19(2)48-23-8-6-14-52(70)40(23)66)39(65)22(43)7-4-5-12-47-36(62)25-11-13-46-34-24(50-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)53(25)34/h16-20,22-25,31-33,48,55-57,60,70H,4-15,43,45H2,1-3H3,(H2,44,58)(H,47,62)(H,49,63)(H,50,59)(H,51,61)(H,68,69)/t18-,19-,20+,22-,23+,24?,25?,31+,32+,33?/m0/s1

InChI Key

DKRKCXQSIKKJRX-ANCZQRAUSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)N(C(=O)[C@H](C)N[C@@H]1CCCN(C1=O)O)C(=O)[C@H](CCCCNC(=O)C2CCN=C3N2C4=CC(=C(C=C4CC3NC(=O)CCC(=O)N)O)O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C(C(=O)O)O)N)O

Canonical SMILES

CC(C(C(=O)N(C(=O)C(C)NC1CCCN(C1=O)O)C(=O)C(CCCCNC(=O)C2CCN=C3N2C4=CC(=C(C=C4CC3NC(=O)CCC(=O)N)O)O)N)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pseudobactin A; 

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pseudobactin A: Discovery, History, and Core Scientific Data

This guide provides a comprehensive technical overview of this compound, a siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas B10. It covers the discovery, structure, biosynthesis, and mechanism of action of this important microbial iron chelator. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and development.

Discovery and History

This compound was discovered as one of two extracellular siderophores produced by the plant growth-promoting bacterium Pseudomonas B10.[1] The other siderophore is the well-characterized yellow-green, fluorescent compound known as pseudobactin (or pseudobactinB10).[2] Initial studies in the early 1980s aimed to understand the mechanisms by which certain soil bacteria promote plant growth and suppress phytopathogens.[3] These investigations led to the isolation of pseudobactins, which were found to be potent iron-chelating agents, or siderophores.[2]

This compound is a nonfluorescent hydroxamatelike siderophore and is considered a likely intermediate in the biosynthesis of the fluorescent pseudobactin.[2] Its structure was elucidated in 1981 by Teintze and Leong through comparative nuclear magnetic resonance (NMR) spectroscopy with its fluorescent counterpart.[1] The ability of Pseudomonas B10 to produce these siderophores is a key factor in its ability to compete with deleterious microorganisms for iron in the rhizosphere, thereby acting as a biocontrol agent.[2]

Structure and Physicochemical Properties

This compound is a complex molecule consisting of a linear hexapeptide linked to a quinoline derivative. The peptide backbone is notable for containing both L- and D-amino acids. The iron-chelating functional groups (ligands) are a hydroxamate group from Nδ-hydroxyornithine, an α-hydroxy acid from β-hydroxyaspartic acid, and an o-dihydroxy aromatic group from the quinoline moiety.[3]

The sole structural distinction between the nonfluorescent this compound and the fluorescent pseudobactin lies in the quinoline chromophore. In this compound, carbons 3 and 4 of the quinoline ring are saturated, whereas in pseudobactin, they are unsaturated, which gives rise to its fluorescence.[1] this compound can be converted to pseudobactin in aqueous solutions.[1]

Table 1: Physicochemical Properties of Pseudobactins
PropertyValue / DescriptionSource(s)
Producing Organism Pseudomonas B10[1]
Molecular Class Siderophore (non-ribosomal peptide)[4]
Appearance Non-fluorescent[1]
Key Structural Feature Saturated carbons 3 and 4 on the quinoline derivative[1]
Iron (Fe³⁺) Affinity (Kf) ~10³² (for pseudobactins)[2]
Peptide Sequence L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-Nδ-OH-Orn[2][3]
Iron-Chelating Groups Hydroxamate, α-hydroxy acid, o-dihydroxy aromatic (catechol-type)[3]

Biosynthesis and Regulation

The biosynthesis of this compound, like other pseudobactins, is a complex process orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs).[4] These large, modular enzymes assemble the peptide backbone from amino acid precursors in an assembly-line fashion.[4][5] The biosynthesis is tightly regulated by iron availability at the transcriptional level.

Biosynthetic Pathway

The biosynthesis begins in the cytoplasm with the assembly of a peptide precursor on a multi-enzyme NRPS complex. Key steps include the modification of amino acids, such as the hydroxylation of L-ornithine to form L-N⁵-hydroxyornithine, a critical component of the hydroxamate iron-binding group. This step is catalyzed by the enzyme L-ornithine N⁵-oxygenase, encoded by the psbA gene.[2] The assembled peptide is then linked to the quinoline chromophore precursor. This compound is formed as a stable intermediate, which can then be further oxidized to form the final fluorescent pseudobactin.

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Amino Acids Amino Acids NRPS Complex (PvdL, PvdI, etc.) NRPS Complex (PvdL, PvdI, etc.) Amino Acids->NRPS Complex (PvdL, PvdI, etc.) L-Ornithine L-Ornithine psbA (L-ornithine N5-oxygenase) psbA (L-ornithine N5-oxygenase) L-Ornithine->psbA (L-ornithine N5-oxygenase) Substrate L-N5-OH-Ornithine L-N5-OH-Ornithine psbA (L-ornithine N5-oxygenase)->L-N5-OH-Ornithine Catalysis L-N5-OH-Ornithine->NRPS Complex (PvdL, PvdI, etc.) Ferribactin Precursor Ferribactin Precursor NRPS Complex (PvdL, PvdI, etc.)->Ferribactin Precursor Peptide Assembly PvdE_Exporter PvdE_Exporter Ferribactin Precursor->PvdE_Exporter Export This compound This compound PvdE_Exporter->this compound Maturation Oxidation Oxidation This compound->Oxidation Substrate Pseudobactin Pseudobactin Oxidation->Pseudobactin Final Product G cluster_high_iron High Iron ([Fe²⁺]) cluster_low_iron Low Iron ([Fe²⁺]) Fe2_high Fe²⁺ Fur_active Fur Protein Fe2_high->Fur_active Fur_complex Fur-Fe²⁺ Complex Fur_active->Fur_complex Fur_box Fur Box (psbS promoter) Fur_complex->Fur_box Binds psbS_transcription Transcription Blocked Fur_box->psbS_transcription psbS_gene psbS gene Fe2_low Fe²⁺ Fur_inactive Apo-Fur (Inactive) psbS_gene_active psbS gene PsbS_protein PsbS Sigma Factor psbS_gene_active->PsbS_protein Transcription & Translation psbA_gene psbA gene PsbS_protein->psbA_gene Activates Transcription PsbA_protein PsbA Enzyme psbA_gene->PsbA_protein Transcription & Translation Pseudobactin_A This compound PsbA_protein->Pseudobactin_A Biosynthesis G Start Start Cultivate Pseudomonas B10\n(Iron-deficient medium) Cultivate Pseudomonas B10 (Iron-deficient medium) Start->Cultivate Pseudomonas B10\n(Iron-deficient medium) End End Centrifugation\n(Remove cells) Centrifugation (Remove cells) Cultivate Pseudomonas B10\n(Iron-deficient medium)->Centrifugation\n(Remove cells) Collect Supernatant Collect Supernatant Centrifugation\n(Remove cells)->Collect Supernatant XAD-4 Resin Chromatography\n(Hydrophobic interaction) XAD-4 Resin Chromatography (Hydrophobic interaction) Collect Supernatant->XAD-4 Resin Chromatography\n(Hydrophobic interaction) Anion-Exchange Chromatography\n(e.g., DEAE-Cellulose) Anion-Exchange Chromatography (e.g., DEAE-Cellulose) XAD-4 Resin Chromatography\n(Hydrophobic interaction)->Anion-Exchange Chromatography\n(e.g., DEAE-Cellulose) Size-Exclusion Chromatography\n(Desalting, e.g., Sephadex G-15) Size-Exclusion Chromatography (Desalting, e.g., Sephadex G-15) Anion-Exchange Chromatography\n(e.g., DEAE-Cellulose)->Size-Exclusion Chromatography\n(Desalting, e.g., Sephadex G-15) Preparative RP-HPLC\n(Final Purification) Preparative RP-HPLC (Final Purification) Size-Exclusion Chromatography\n(Desalting, e.g., Sephadex G-15)->Preparative RP-HPLC\n(Final Purification) Lyophilization Lyophilization Preparative RP-HPLC\n(Final Purification)->Lyophilization Pure this compound Pure this compound Lyophilization->Pure this compound Pure this compound->End G Isolated_Pseudobactin_A Pure this compound (from Isolation Workflow) Mass_Spec Mass Spectrometry (Determine Molecular Formula) Isolated_Pseudobactin_A->Mass_Spec NMR_Acquisition NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Isolated_Pseudobactin_A->NMR_Acquisition Isolated_Pseudobactin Pure Pseudobactin (Reference Compound) Isolated_Pseudobactin->NMR_Acquisition Structure_Proposal Propose Structure of This compound Mass_Spec->Structure_Proposal Spectral_Comparison Comparative NMR Analysis NMR_Acquisition->Spectral_Comparison Compare Spectra Spectral_Comparison->Structure_Proposal Identify differences (saturated C3-C4 bond) Final_Structure Final Structure Elucidated Structure_Proposal->Final_Structure

References

Pseudobactin A: A Technical Guide on Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Pseudobactin A, a non-fluorescent siderophore produced by the plant growth-promoting bacterium Pseudomonas B10. It delves into its molecular structure, biological function, and the experimental methodologies used for its characterization.

Introduction

This compound is a high-affinity iron-chelating compound, known as a siderophore, synthesized by Pseudomonas B10 under iron-limiting conditions.[1] It plays a crucial role in the bacterium's ability to thrive in iron-scarce environments, such as the rhizosphere. By effectively sequestering ferric iron (Fe³⁺), this compound not only facilitates iron uptake for the producing organism but also competitively inhibits the growth of other microorganisms, including plant pathogens, making it a key factor in biological control.[2][3] It is structurally very similar to the fluorescent siderophore, pseudobactin, also produced by the same bacterium, and is considered a likely intermediate in its biosynthesis.[1][3]

Molecular Structure

This compound is a complex molecule composed of a linear hexapeptide chain attached to a quinoline derivative.[1][2] Its defining structural feature, which distinguishes it from the co-produced pseudobactin, is the saturation of the C3 and C4 positions in its quinoline ring, rendering it non-fluorescent.[1][4]

The molecule chelates iron in a 1:1 ratio, forming a stable octahedral complex with Fe³⁺.[5][6] The iron coordination is achieved through three bidentate ligand groups:

  • An o-dihydroxy aromatic group from the quinoline moiety.[2][5]

  • An α-hydroxy acid group from a β-hydroxyaspartic acid residue.[2][5]

  • A hydroxamate group derived from an N-delta-hydroxyornithine residue.[2][5]

The peptide backbone is notable for its alternating sequence of L- and D-amino acids: L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N-delta-OH-Orn.[2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the closely related ferric pseudobactin complex, which provides a reference for this compound.

PropertyValueReference
Molecular FormulaC₄₂H₅₇N₁₂O₁₆Fe (for Ferric Pseudobactin)[2][5]
Crystal SystemMonoclinic[2]
Space GroupI2[2]
Unit Cell Dimensionsa = 29.006 Å, b = 14.511 Å, c = 28.791 Å, β = 96.06°[2]
Calculated Density1.38 g/cm³[2]
Iron Affinity Constant (Kf)Approximately 10²⁵ - 10³²[3][7][8]
Color (Unferrated)Colorless (non-fluorescent)[1]
Color (Ferric Complex)Reddish-brown[5][6]

Biological Function and Mechanism

Siderophore Activity and Iron Acquisition

The primary function of this compound is to scavenge ferric iron from the environment. In iron-deficient conditions, Pseudomonas B10 secretes this compound into the extracellular space.[1] Its extremely high affinity for Fe³⁺ allows it to effectively solubilize and bind the metal, even from mineral phases or host iron-binding proteins.[7] The resulting ferric-pseudobactin A complex is then recognized by specific receptors on the bacterial outer membrane, initiating the transport of iron into the cell. This high-affinity iron uptake system is critical for the bacterium's survival and metabolic activity.

Role in Biocontrol

The iron-sequestering capability of this compound is a key mechanism behind the plant growth-promoting and disease-suppressing abilities of Pseudomonas B10.[2][3] By reducing the availability of iron in the soil, this compound creates an environment that is less conducive to the growth of other soil microbes, including fungi and bacteria that are pathogenic to plants.[3][7] This competition for a vital nutrient effectively suppresses the proliferation of deleterious microorganisms in the plant's root zone.[3]

Biosynthesis and Regulation Pathway

This compound is believed to be an intermediate in the biosynthesis of the fluorescent siderophore, pseudobactin.[3] The biosynthetic pathway involves a series of enzymatic steps, a critical one being the hydroxylation of ornithine.

The gene psbA encodes the enzyme L-Ornithine N⁵-oxygenase. This enzyme catalyzes the conversion of L-Ornithine to L-N⁵-hydroxyornithine, which is a direct precursor for the hydroxamate iron-chelating group in the peptide backbone.[3][9] The entire process is tightly regulated by iron concentration. Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein represses the transcription of the genes involved in siderophore biosynthesis, including psbA.[7]

G This compound Biosynthesis and Regulation cluster_synthesis Biosynthetic Pathway Fe_high High Iron Fur Fur Protein Fe_high->Fur activates psbS psbS gene (Sigma Factor) Fur->psbS represses psbA_gene psbA gene psbS->psbA_gene activates transcription PsbA PsbA Enzyme (L-Ornithine N⁵-oxygenase) psbA_gene->PsbA expresses L_Orn L-Ornithine L_Orn->PsbA substrate L_N5_OH_Orn L-N⁵-hydroxyornithine PsbA->L_N5_OH_Orn product Peptide_Assembly Peptide Assembly (NRPS) L_N5_OH_Orn->Peptide_Assembly Pseudobactin_A This compound Peptide_Assembly->Pseudobactin_A

Caption: Biosynthesis and regulation of this compound, controlled by iron availability via the Fur protein.

Iron Transport Mechanism

The uptake of the ferric-pseudobactin A complex is an active transport process that moves the complex across the outer and inner membranes of the bacterium. While specific proteins for this compound have not been detailed, the mechanism is homologous to that of other pyoverdine-type siderophores in Pseudomonas. This involves an outer membrane transporter, a periplasmic binding protein, and an inner membrane ABC (ATP-binding cassette) transporter that energizes the import into the cytoplasm.

G Ferric-Pseudobactin A Transport Pathway cluster_extracellular Extracellular Space cluster_membranes Bacterial Membranes cluster_cytoplasm Cytoplasm Fe Fe³⁺ PsA This compound Fe_PsA Ferric-Pseudobactin A PsA->Fe_PsA Chelation OM_Receptor Outer Membrane Receptor Fe_PsA->OM_Receptor Binds OM Outer Membrane IM Inner Membrane Periplasmic_Protein Periplasmic Binding Protein OM_Receptor->Periplasmic_Protein Transport ABC_Transporter Inner Membrane ABC Transporter Periplasmic_Protein->ABC_Transporter Binds Fe_release Iron Release & Metabolism ABC_Transporter->Fe_release Transport (ATP-dependent)

Caption: Proposed mechanism for the transport of ferric-pseudobactin A across bacterial membranes.

Experimental Protocols

The characterization of this compound relies on a combination of analytical and microbiological techniques.

Isolation and Purification
  • Cultivation: Pseudomonas B10 is cultured in an iron-deficient medium to induce siderophore production.

  • Harvesting: The culture supernatant is collected by centrifugation to remove bacterial cells.

  • Purification: The siderophore is purified from the supernatant using chromatographic techniques, such as column chromatography with Amberlite XAD-4 resin followed by further purification steps.

Structural Elucidation

The structure of this compound was primarily determined by comparing its spectroscopic data with that of the well-characterized pseudobactin.[1]

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms and the overall structure of the molecule.[1] The key difference observed for this compound is the absence of signals corresponding to unsaturated carbons in the quinoline moiety, confirming the saturation at the C3 and C4 positions.[1][4]

  • Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB-MS) are used to determine the precise molecular weight of the siderophore and its fragments, aiding in sequence determination.[8]

Functional Assays
  • Chrome Azurol S (CAS) Assay: This is a common spectrophotometric method used to detect and quantify siderophore production. Siderophores remove iron from the CAS-iron complex, causing a color change that can be measured.

  • Antagonism Assays: The biocontrol activity of this compound can be assessed by co-culturing Pseudomonas B10 (or applying its purified siderophores) with a target phytopathogen on an iron-limited agar medium.[3] The inhibition of the pathogen's growth indicates the effectiveness of the siderophore in sequestering iron.[3]

G General Workflow for Siderophore Characterization cluster_production Production & Isolation cluster_analysis Analysis cluster_results Results Culture Culture in Low-Iron Medium Harvest Harvest Supernatant Culture->Harvest Purify Chromatographic Purification Harvest->Purify Structure Structural Elucidation (NMR, MS) Purify->Structure Function Functional Assays (CAS, Biocontrol) Purify->Function Mol_Structure Molecular Structure Structure->Mol_Structure Bio_Activity Biological Activity Function->Bio_Activity

Caption: A generalized experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound is a vital metabolite for Pseudomonas B10, underpinning its iron acquisition and its ecological role as a biocontrol agent. Its unique non-fluorescent structure, differing subtly from its co-metabolite pseudobactin, highlights the chemical diversity of siderophores. Understanding the structure, function, and biosynthesis of this compound provides valuable insights for researchers in microbiology, agricultural science, and drug development, potentially informing strategies for enhancing plant growth, developing novel antimicrobial agents, or designing new iron chelators for therapeutic applications.

References

An In-depth Technical Guide to the Pseudobactin A Biosynthesis Pathway in Pseudomonas B10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of pseudobactin A, a key siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas B10. Siderophores are high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition and are of significant interest in drug development for their potential as antimicrobial agents and for their role in microbial virulence. This document details the genetic basis, enzymatic steps, and regulation of the this compound biosynthetic pathway, supplemented with quantitative data and detailed experimental protocols.

Introduction to this compound

Pseudomonas B10 produces two primary siderophores: the fluorescent pseudobactin B10 and the non-fluorescent this compound.[1] this compound is a key intermediate in the biosynthesis of pseudobactin B10.[1] Structurally, this compound is a linear hexapeptide linked to a quinoline derivative chromophore. The peptide moiety is composed of L-Lysine, D-threo-β-hydroxy-Aspartic acid, L-Alanine, D-allo-Threonine, L-Alanine, and D-N5-hydroxy-Ornithine.[2] The structural difference between this compound and B10 lies in the saturation of the quinoline chromophore; this compound possesses a saturated quinoline derivative, which becomes unsaturated in the final pseudobactin B10 molecule.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster. While the complete sequence and organization of the entire cluster in Pseudomonas B10 have not been fully elucidated in publicly available literature, key regulatory and biosynthetic genes have been identified and characterized. The synthesis of the peptide backbone of this compound is presumed to be carried out by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex, a common mechanism for the production of such peptide-based secondary metabolites in microorganisms.

Known Genes in the Pseudobactin Biosynthesis Pathway of Pseudomonas B10:

GeneEncoded ProteinFunction
psbAL-ornithine N5-oxygenaseCatalyzes the hydroxylation of L-ornithine to L-N5-hydroxyornithine, a crucial precursor for the hydroxamate group involved in iron chelation.[2]
psbSECF Sigma FactorA transcriptional regulator that positively controls the expression of psbA in response to iron starvation.[3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the synthesis of precursors, their modification, and their assembly by a large enzymatic complex.

Precursor Synthesis and Modification

A critical step in the biosynthesis of this compound is the formation of L-N5-hydroxyornithine from L-ornithine. This reaction is catalyzed by the flavin-dependent monooxygenase, L-ornithine N5-oxygenase, encoded by the psbA gene.[2] This modified amino acid provides the hydroxamate group essential for the iron-chelating activity of the siderophore.

Non-Ribosomal Peptide Synthesis

The hexapeptide backbone of this compound is assembled by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, modular enzymes that act as an assembly line for peptide synthesis. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module contains several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by the T domains of adjacent modules.

The specific NRPS genes and their modular organization for this compound synthesis in Pseudomonas B10 are yet to be fully detailed in the literature. However, based on the structure of this compound, a multi-modular NRPS is predicted to be involved.

Regulatory Pathway

The biosynthesis of this compound is tightly regulated by iron availability. Under iron-replete conditions, the ferric uptake regulator (Fur) protein binds to the promoter region of the psbS gene, repressing its transcription. When iron is scarce, Fur repression is lifted, allowing the transcription of psbS. The PsbS sigma factor then directs the RNA polymerase to the promoter of the psbA gene, initiating its transcription and leading to the synthesis of L-ornithine N5-oxygenase.[3]

G cluster_regulation Iron Regulation of psbA Expression Fe_high High Iron Fur Fur Protein Fe_high->Fur activates Fe_low Low Iron Fe_low->Fur inactivates psbS psbS gene Fur->psbS represses PsbS PsbS Sigma Factor psbS->PsbS transcription & translation psbA psbA gene PsbS->psbA activates transcription PsbA L-ornithine N5-oxygenase psbA->PsbA transcription & translation G cluster_biosynthesis This compound Biosynthesis Pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) L_Orn L-Ornithine PsbA PsbA (L-ornithine N5-oxygenase) L_Orn->PsbA substrate L_N5_OH_Orn L-N5-hydroxyornithine PsbA->L_N5_OH_Orn product NRPS_modules L-Lys D-threo-β-OH-Asp L-Ala D-allo-Thr L-Ala D-N5-OH-Orn L_N5_OH_Orn->NRPS_modules:f5 Assembly Assembly & Modification (Thioesterase domain) NRPS_modules->Assembly Chromophore_precursor Chromophore Precursor (from chorismate pathway) Chromophore_precursor->Assembly Pseudobactin_A This compound Assembly->Pseudobactin_A

References

A Technical Guide to Nonfluorescent Siderophores from Pseudomonas Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas species are ubiquitous bacteria known for their remarkable adaptability to diverse and often iron-limited environments. This success is largely attributed to their sophisticated iron acquisition systems, which prominently feature the production of siderophores—low-molecular-weight, high-affinity iron-chelating molecules. While the fluorescent pyoverdines are the most extensively studied siderophores from this genus, Pseudomonas spp. also produce a diverse array of nonfluorescent siderophores. These molecules are gaining increasing attention for their significant roles in bacterial physiology, virulence, and their potential applications in medicine and biotechnology. This guide provides an in-depth technical overview of the core aspects of nonfluorescent siderophores from Pseudomonas species, with a focus on their types, biosynthesis, regulation, and the experimental methodologies used for their study.

Types and Characteristics of Nonfluorescent Siderophores

Pseudomonas species produce a variety of nonfluorescent siderophores, each with distinct chemical structures and iron-binding properties. These are often produced in conjunction with the primary fluorescent siderophore, pyoverdine, and their production can be influenced by environmental conditions.

A summary of prominent nonfluorescent siderophores from Pseudomonas is presented below:

SiderophoreProducing Pseudomonas Species (Examples)Molecular Mass (Da)Stoichiometry (Siderophore:Fe³⁺)Key Characteristics
Pyochelin (PCH) P. aeruginosa3242:1A phenolate-type siderophore with a lower affinity for iron compared to pyoverdine. It is a recognized virulence factor.
Pyridine-2,6-dithiocarboxylic acid (PDTC) P. stutzeri, P. putida1982:1Possesses antibacterial properties that are metal-dependent.
Quinolobactin P. fluorescens219Not specifiedDerived from the hydrolysis of the unstable precursor, thioquinolobactin.
Thioquinolobactin (TQB) P. fluorescensNot specifiedNot specifiedExhibits antibacterial and anti-Pythium activity.
Tropolone Pseudomonas sp. ATCC 31099, P. plantarii1223:1A broad-spectrum antibacterial agent that forms a red complex with Fe(III).
Mupirochelin Pseudomonas sp. NCIMB 10586Not specifiedNot specifiedA non-ribosomal peptide synthetase (NRPS)-dependent siderophore with anti-oomycete activity.
Triabactin Pseudomonas sp. NCIMB 10586Not specifiedNot specifiedAn NRPS-independent siderophore (NIS).
Dihydropyoverdin P. syringae pv. aptataFe(III) chelate: 1,177Not specifiedA nonfluorescent peptide siderophore closely related to the fluorescent pyoverdin.

Biosynthesis and Regulation

The production of nonfluorescent siderophores is a tightly regulated process, primarily governed by the availability of iron. The biosynthesis pathways involve complex enzymatic machinery.

Biosynthesis Pathways

Nonfluorescent siderophores are synthesized through two main pathways:

  • Non-Ribosomal Peptide Synthetase (NRPS) Pathway: This is a common mechanism for the synthesis of peptide-based siderophores like mupirochelin. Large, multi-domain enzymes, known as NRPSs, assemble the siderophore from amino acid precursors in a stepwise fashion.

  • NRPS-Independent Synthetase (NIS) Pathway: This pathway is responsible for the synthesis of siderophores like triabactin. It involves a series of discrete enzymes that catalyze the condensation of various substrates, such as citrate and amines or alcohols, to form the final siderophore structure.

Regulatory Mechanisms

The synthesis of nonfluorescent siderophores is intricately regulated to prevent iron toxicity and conserve cellular resources.

  • Ferric Uptake Regulator (Fur): The primary regulatory mechanism is mediated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to specific DNA sequences called "Fur boxes" in the promoter regions of siderophore biosynthesis genes, thereby repressing their transcription. When iron levels are low, Fur is inactive, and transcription of the siderophore genes proceeds.

  • Gac/Rsm Signaling Cascade: The GacS/GacA two-component system and the downstream Rsm proteins also play a positive regulatory role in the production of some nonfluorescent siderophores. This pathway is a global regulatory network that controls the expression of many secondary metabolites and virulence factors.

  • Siderophore-Mediated Signaling: Interestingly, some siderophores, such as pyoverdine, can also act as signaling molecules, regulating the production of virulence factors and even their own synthesis. This signaling occurs through a transmembrane system involving an outer membrane receptor for the ferri-siderophore complex.

Siderophore_Regulation cluster_genes High_Iron High Iron Fur_Fe Fur-Fe²⁺ Complex High_Iron->Fur_Fe activates Low_Iron Low Iron Fur Apo-Fur Low_Iron->Fur inactivates Fur Siderophore_Genes Siderophore Biosynthesis Genes Fur_Fe->Siderophore_Genes Represses GacA_P GacA~P GacA_P->Siderophore_Genes Activates Siderophore_Production Siderophore Production Siderophore_Genes->Siderophore_Production leads to

Experimental Protocols

The study of nonfluorescent siderophores involves a series of established experimental procedures for their detection, quantification, extraction, and characterization.

Detection of Siderophore Production: Chrome Azurol S (CAS) Assay

This is a universal and highly sensitive method for detecting siderophores.

  • Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, resulting in a color change from blue to orange/yellow.

  • Methodology (Agar Plate Assay):

    • Prepare CAS agar plates by incorporating the CAS assay solution into an appropriate growth medium.

    • Spot-inoculate the Pseudomonas strain to be tested onto the CAS agar plate.

    • Incubate the plate under conditions that promote siderophore production (typically iron-limited).

    • Observe for the formation of an orange to yellow halo around the bacterial growth, which indicates siderophore production.

  • Methodology (Liquid Assay):

    • Culture the Pseudomonas strain in an iron-deficient liquid medium.

    • Centrifuge the culture to obtain the cell-free supernatant.

    • Mix the supernatant with the CAS shuttle solution.

    • Measure the change in absorbance at 630 nm. A decrease in absorbance corresponds to an increase in siderophore concentration.

Quantification of Siderophores
  • Principle: The amount of siderophore produced can be quantified using the liquid CAS assay by comparing the absorbance change to a standard curve generated with a known siderophore, such as desferrioxamine B (DFOB). The results are often expressed as percent siderophore units (% SU) or as equivalents of the standard used.

  • Methodology:

    • Perform the liquid CAS assay as described above.

    • Calculate the % SU using the formula: % SU = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant).

Extraction and Purification of Nonfluorescent Siderophores
  • Principle: Nonfluorescent siderophores are often extracted from culture supernatants using liquid-liquid extraction with organic solvents. Further purification can be achieved using chromatographic techniques.

  • Methodology:

    • Extraction:

      • Grow the Pseudomonas strain in a large volume of iron-deficient liquid medium.

      • Acidify the cell-free supernatant to a low pH (e.g., pH 2).

      • Perform liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate or chloroform.

      • Collect the organic phase and evaporate the solvent to obtain the crude siderophore extract.

    • Purification:

      • The crude extract can be further purified using techniques like gel filtration chromatography (e.g., Sephadex G-25) or high-performance liquid chromatography (HPLC).

      • Fractions are collected and tested for siderophore activity using the CAS assay.

Characterization of Siderophores
  • Principle: The purified siderophores can be characterized to determine their chemical nature.

  • Methodology:

    • Spectrophotometry: The UV-visible absorption spectrum of the purified siderophore and its iron complex can provide characteristic information. For instance, pyochelin exhibits an absorption peak at 313 nm.

    • Qualitative Chemical Tests:

      • Arnow's Test: Detects the presence of catechol-type siderophores, indicated by the formation of a red color.

      • Tetrazolium Test: Detects hydroxamate-type siderophores, indicated by the formation of a deep red color.

    • Mass Spectrometry: Provides the precise molecular weight of the siderophore and can be used for structural elucidation through fragmentation analysis.

Experimental_Workflow Start Pseudomonas Culture (Iron-limited medium) Detection Detection (CAS Assay) Start->Detection Extraction Extraction (Liquid-Liquid Extraction) Start->Extraction For structural analysis Quantification Quantification (Spectrophotometry) Detection->Quantification Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (Spectrometry, Chemical Tests) Purification->Characterization End Identified Siderophore Characterization->End

Conclusion

The nonfluorescent siderophores produced by Pseudomonas species represent a diverse and functionally important class of secondary metabolites. Their roles extend beyond simple iron acquisition to include antibacterial activity, signaling, and interactions with host organisms. A thorough understanding of these molecules, facilitated by the experimental approaches outlined in this guide, is crucial for researchers in microbiology, infectious disease, and drug development. The continued exploration of nonfluorescent siderophores holds promise for the discovery of novel therapeutic agents and a deeper appreciation of the complex ecological strategies employed by Pseudomonas.

An In-depth Technical Guide to Hydroxamate-like Siderophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxamate-like siderophores are a class of low-molecular-weight, high-affinity iron-chelating compounds produced by a wide variety of microorganisms, including bacteria and fungi.[1][2][3] In the natural environment, iron, although abundant, is often biologically unavailable due to its low solubility at physiological pH. Siderophores play a crucial role in microbial survival by scavenging ferric iron (Fe³⁺) from the environment and transporting it into the cell.[1][2] This ability to sequester iron is not only vital for microbial metabolism and growth but also represents a significant virulence factor for many pathogenic microbes.[3] Consequently, the biosynthetic pathways and uptake mechanisms of hydroxamate siderophores have become attractive targets for the development of novel antimicrobial agents and drug delivery systems.[4][5][6]

This technical guide provides a comprehensive overview of hydroxamate-like siderophores, detailing their structure, biosynthesis, mechanism of action, and the experimental protocols used for their study. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these fascinating molecules.

Structure and Classification

The defining feature of hydroxamate siderophores is the presence of one or more hydroxamate groups [-N(OH)C(=O)-] as the iron-coordinating ligands.[7][8] These groups act as bidentate ligands, with the oxygen atoms of the hydroxyl and carbonyl moieties coordinating a single ferric iron ion. Typically, three hydroxamate groups are arranged within a single molecule to form a stable, hexadentate octahedral complex with Fe³⁺.[1]

Hydroxamate siderophores are structurally diverse and can be broadly classified based on the chemical nature of the backbone to which the hydroxamate groups are attached. Common families include:

  • Ferrichromes: Cyclic hexapeptides containing three N⁵-acyl-N⁵-hydroxy-L-ornithine residues.[7]

  • Ferrioxamines: Linear or cyclic molecules containing repeating units of 1-amino-5-hydroxyaminopentane and succinic acid.[7]

  • Coprogens: Linear or cyclic molecules derived from the dimerization of N-acyl-N-hydroxy-L-ornithine derivatives.

  • Rhodotorulic Acid: A diketopiperazine of N⁶-acetyl-L-N⁶-hydroxyornithine.

Quantitative Data: Iron Binding Affinity

The primary function of siderophores is their high affinity for ferric iron. This is quantified by the formation or stability constant (Kf or log β), which describes the equilibrium between the free siderophore and the iron-siderophore complex. Hydroxamate siderophores exhibit very high stability constants for Fe³⁺, enabling them to effectively compete for iron with host iron-binding proteins like transferrin and lactoferrin.

SiderophoreTypeOrganism(s)log Kf (or log β)
Ferrioxamine BLinear Tris-hydroxamateStreptomyces pilosus30.6[7]
FerrichromeCyclic Hexapeptide Tris-hydroxamateUstilago sphaerogena, Aspergillus spp., Penicillium spp.29.1[7]
Marinobactin EAmphiphilic Bis-hydroxamateMarinobacter spp.31.80[9][10][11]
Aquachelin CAmphiphilic Bis-hydroxamateHalomonas spp.31.4[9][10][11]
CoprogenCyclic Tris-hydroxamateNeurospora crassa, Penicillium spp.~30-32
Rhodotorulic AcidDiketopiperazine Bis-hydroxamateRhodotorula spp.22.5

Biosynthesis of Hydroxamate Siderophores

The biosynthesis of hydroxamate siderophores occurs through two primary pathways: Non-Ribosomal Peptide Synthetase (NRPS)-dependent and NRPS-independent pathways.

NRPS-Dependent Pathway

Many complex hydroxamate siderophores, particularly those with a peptide backbone like ferrichrome, are synthesized by large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[12] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. The key domains within a typical NRPS module include:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.

  • Thioesterase (TE) domain: Terminates the synthesis and releases the final product, often through cyclization.

The biosynthesis of the hydroxamate functionality itself involves the hydroxylation of the amino group of a precursor amino acid, typically L-ornithine, catalyzed by an L-ornithine N⁵-oxygenase. This is followed by acylation of the N-hydroxyornithine.

NRPS-Independent Siderophore (NIS) Pathway

A significant number of hydroxamate siderophores, such as ferrioxamine B, are synthesized through pathways that do not involve NRPSs. These NRPS-independent siderophore (NIS) pathways utilize a series of individual enzymes to assemble the siderophore from precursor molecules. Key enzymes in these pathways often include:

  • Monooxygenases: Catalyze the hydroxylation of precursor amines or amino acids.

  • Acyltransferases: Transfer acyl groups to the hydroxylated amines.

  • Ligases: Form peptide or ester bonds to link the building blocks.

Mechanism of Action: From Secretion to Iron Release

The action of hydroxamate siderophores involves a multi-step process:

  • Secretion: Once synthesized in the cytoplasm, the siderophore is actively transported out of the cell.

  • Iron Scavenging: In the extracellular environment, the siderophore chelates available ferric iron, forming a stable Fe³⁺-siderophore complex.

  • Uptake: The Fe³⁺-siderophore complex is recognized by specific outer membrane receptors on the microbial cell surface. In Gram-negative bacteria, the transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex. The complex then moves into the periplasm, where it is bound by a periplasmic binding protein and subsequently transported into the cytoplasm by an ABC transporter.

  • Iron Release: Inside the cell, the iron must be released from the siderophore. This is typically achieved through the reduction of Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. This reduction can be catalyzed by specific ferric reductases. In some cases, the siderophore may be enzymatically degraded to release the iron.

Regulation of Siderophore Biosynthesis

The production of siderophores is tightly regulated to prevent the toxic accumulation of intracellular iron. The primary regulatory mechanism in many bacteria is mediated by the Ferric Uptake Regulator (Fur) protein .

Under iron-replete conditions, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" in the promoter region of siderophore biosynthesis and uptake genes, blocking their transcription.[1][13][14][15][16] When intracellular iron levels are low, Fe²⁺ dissociates from Fur. Apo-Fur (Fur without bound iron) has a low affinity for the Fur box, leading to the de-repression of the target genes and the initiation of siderophore production and transport.[15]

Fur_Regulation cluster_high_iron High Intracellular Iron cluster_low_iron Low Intracellular Iron Fe2_high Fe²⁺ Fur_protein_high Fur Protein Fe2_high->Fur_protein_high Binds Fur_Fe_complex Fur-Fe²⁺ Complex Fur_box_high Fur Box Fur_Fe_complex->Fur_box_high Binds Siderophore_genes_high Siderophore Biosynthesis Genes Fur_box_high->Siderophore_genes_high Represses Transcription_blocked Transcription Blocked Siderophore_genes_high->Transcription_blocked Fe2_low Fe²⁺ Fur_protein_low Apo-Fur Protein Fe2_low->Fur_protein_low Dissociates Fur_box_low Fur Box Fur_protein_low->Fur_box_low No Binding Siderophore_genes_low Siderophore Biosynthesis Genes Transcription_active Transcription Active Siderophore_genes_low->Transcription_active Siderophore_production Siderophore Production Transcription_active->Siderophore_production

Fur-mediated regulation of siderophore biosynthesis.

In some bacteria, such as Pseudomonas aeruginosa, siderophore biosynthesis is also integrated into more complex signaling networks, including quorum sensing and siderophore-mediated signaling cascades.[4][5][6][17][18][19][20] For instance, the siderophore pyoverdine in P. aeruginosa not only acquires iron but also acts as a signaling molecule.[4][19][21][22][23] The binding of ferripyoverdine to its outer membrane receptor, FpvA, initiates a signaling cascade through the anti-sigma factor FpvR, which in turn regulates the activity of the sigma factor PvdS, leading to the expression of virulence factors and pyoverdine biosynthesis genes.[4][19][23]

Pyoverdine_Signaling cluster_extracellular Extracellular Space cluster_membranes Cell Membranes cluster_cytoplasm Cytoplasm Pyoverdine Pyoverdine Ferripyoverdine Ferripyoverdine Pyoverdine->Ferripyoverdine Chelates Fe3 Fe³⁺ FpvA FpvA Receptor (Outer Membrane) Ferripyoverdine->FpvA Binds FpvR FpvR Anti-Sigma Factor (Inner Membrane) FpvA->FpvR Transduces Signal PvdS PvdS Sigma Factor FpvR->PvdS Releases Inhibition Virulence_Genes Virulence Factor Genes PvdS->Virulence_Genes Activates Transcription Pyoverdine_Biosynthesis_Genes Pyoverdine Biosynthesis Genes PvdS->Pyoverdine_Biosynthesis_Genes Activates Transcription Virulence_Factors Exotoxin A, Protease Virulence_Genes->Virulence_Factors Pyoverdine_Synth Pyoverdine Pyoverdine_Biosynthesis_Genes->Pyoverdine_Synth

Pyoverdine signaling pathway in P. aeruginosa.

Experimental Protocols

Detection of Siderophore Production: Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting siderophores. It relies on the principle of competition for iron between the siderophore and the strong chelator, chrome azurol S. In the CAS assay solution, Fe³⁺ is complexed with CAS, forming a blue-colored complex. When a siderophore with a higher affinity for iron is introduced, it removes the iron from the CAS complex, resulting in a color change from blue to orange/yellow.

Protocol for CAS Agar Plates:

  • Prepare Solutions:

    • CAS Solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of deionized water.

    • PIPES Buffer: Prepare a 0.5 M PIPES buffer and adjust the pH to 6.8.

  • Prepare CAS Assay Solution:

    • Slowly mix the CAS solution with the iron(III) solution.

    • While stirring, slowly add the HDTMA solution to the CAS-iron mixture. The solution should turn blue. Autoclave and store in a dark bottle.

  • Prepare CAS Agar:

    • Prepare a suitable growth medium (e.g., M9 minimal medium) and add 1.5% agar. Autoclave and cool to 50°C.

    • Aseptically add the sterile CAS assay solution to the molten agar in a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar).

    • Pour the CAS agar into sterile petri dishes and allow to solidify.

  • Inoculation and Incubation:

    • Inoculate the test microorganism onto the center of the CAS agar plate.

    • Incubate at the optimal growth temperature for the microorganism for 24-72 hours.

  • Observation:

    • A positive result for siderophore production is indicated by the formation of an orange, yellow, or purple halo around the microbial growth against the blue background of the agar.

Extraction and Purification of Hydroxamate Siderophores

A. Solvent Extraction:

  • Culture Growth: Grow the microorganism in a low-iron medium to induce siderophore production.

  • Harvest Supernatant: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Acidification: Acidify the supernatant to pH 2-3 with concentrated HCl.

  • Extraction: Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or a chloroform-phenol mixture (1:1 v/v).[24] Repeat the extraction 2-3 times.

  • Pooling and Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Re-extraction into Water: The dried extract can be redissolved in a minimal volume of an organic solvent (e.g., diethyl ether) and then re-extracted into deionized water.[25]

B. Solid-Phase Extraction and Affinity Chromatography:

For a more refined purification, chromatographic techniques are employed.

  • Solid-Phase Extraction with Amberlite XAD Resin:

    • Pass the culture supernatant through a column packed with Amberlite XAD-16 resin.[26]

    • Wash the column with deionized water to remove salts and other hydrophilic impurities.

    • Elute the bound siderophores with methanol.

    • Concentrate the methanolic eluate under reduced pressure.

  • Immobilized Metal Affinity Chromatography (IMAC):

    • This technique is particularly effective for purifying hydroxamate siderophores.[27][28][29][30][31]

    • Column Preparation: Use a commercially available chelating column (e.g., HiTrap Chelating HP) and charge it with a solution of Ni²⁺ or Fe³⁺.[30][31]

    • Sample Loading: Adjust the pH of the partially purified siderophore extract to the optimal binding pH (often slightly alkaline for Ni²⁺-IMAC) and load it onto the column.[29]

    • Washing: Wash the column with a binding buffer to remove non-specifically bound molecules.

    • Elution: Elute the bound siderophores using a buffer with a low pH or a buffer containing a competing chelator like EDTA.[30]

Iron Uptake Assay using ⁵⁵Fe

This assay measures the ability of a microorganism to take up iron chelated by a specific siderophore.

  • Preparation of ⁵⁵Fe-Siderophore Complex:

    • Incubate a known concentration of the purified hydroxamate siderophore with a solution of ⁵⁵FeCl₃ in a suitable buffer for a sufficient time to allow complex formation.

  • Bacterial Cell Preparation:

    • Grow the test microorganism under iron-limiting conditions to induce the expression of siderophore uptake systems.

    • Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a known cell density.

  • Uptake Experiment:

    • Initiate the uptake by adding the ⁵⁵Fe-siderophore complex to the cell suspension.

    • Incubate the mixture at the optimal growth temperature with shaking.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a 0.22 µm membrane filter to separate the cells from the medium.

    • Wash the filter rapidly with an ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filter in a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity associated with the cells using a liquid scintillation counter.

    • Calculate the rate of iron uptake based on the amount of radioactivity accumulated over time and the specific activity of the ⁵⁵Fe.

Role in Drug Development

The unique biology of hydroxamate siderophores presents two main avenues for drug development:

The "Trojan Horse" Strategy

This approach utilizes the highly specific siderophore uptake systems of bacteria to deliver antibiotics into the cell.[5][6] An antibiotic is chemically conjugated to a hydroxamate siderophore. The resulting siderophore-antibiotic conjugate is recognized and actively transported into the bacterial cell through the siderophore uptake pathway. Once inside, the antibiotic is released and can exert its cytotoxic effect. This strategy is particularly promising for overcoming the outer membrane permeability barrier of Gram-negative bacteria and for targeting multidrug-resistant pathogens.

Inhibition of Siderophore Biosynthesis

As iron acquisition via siderophores is essential for the virulence of many pathogenic bacteria, inhibiting their biosynthesis is a promising antimicrobial strategy.[4][27] By targeting key enzymes in the NRPS or NIS pathways, the production of siderophores can be blocked, leading to iron starvation and a reduction in bacterial growth and virulence. This approach has the potential to be highly specific to microbes and may be less prone to the development of resistance compared to traditional antibiotics that target essential cellular processes.

Conclusion

Hydroxamate-like siderophores are a diverse and vital class of molecules in the microbial world. Their high affinity for iron and the sophisticated cellular machinery dedicated to their synthesis and transport underscore their importance in microbial iron acquisition and pathogenesis. A thorough understanding of their structure, function, and regulation is not only fundamental to microbiology but also opens up exciting possibilities for the development of novel therapeutics to combat infectious diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the potential of these remarkable natural products.

References

The Biological Significance of Pseudobactin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pseudobactin A is a non-fluorescent, extracellular siderophore produced by the plant growth-promoting bacterium Pseudomonas B10. Like other siderophores, its primary biological function is to chelate ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell, a process crucial for microbial survival and proliferation in iron-limited conditions. This high-affinity iron acquisition system not only supports the growth of Pseudomonas B10 but also confers a competitive advantage against other soil microorganisms, including plant pathogens. This technical guide provides an in-depth overview of the biological significance of this compound, its mechanism of action, and detailed experimental protocols for its study, catering to researchers, scientists, and professionals in drug development.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in various cellular processes, including respiration, DNA synthesis, and nitrogen fixation. However, in aerobic, neutral pH environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the secretion of siderophores.

Siderophores are low-molecular-weight, high-affinity iron-chelating molecules. Pseudomonas B10, a well-characterized plant growth-promoting rhizobacterium, produces two principal siderophores: the fluorescent pseudobactin and the non-fluorescent this compound.[1][2] This guide focuses on this compound, elucidating its structure, biological roles, and the methodologies employed for its investigation.

Chemical Structure and Properties

This compound is structurally similar to pseudobactin, differing only by the saturation at carbons 3 and 4 of the quinoline derivative.[3] It consists of a linear hexapeptide, L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N-delta-OH-Orn, linked to a quinoline chromophore.[2] The iron-chelating groups are a hydroxamate group derived from N-delta-hydroxyornithine, an α-hydroxy acid from β-hydroxyaspartic acid, and an o-dihydroxy aromatic group from the quinoline moiety.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₂H₆₂N₁₂O₁₆[3]
Appearance Non-fluorescent[2]
Iron Affinity Constant (Kf) ~10²⁵ - 10³² M⁻¹[5][6]

Biological Significance

The biological importance of this compound stems from its potent iron-scavenging capabilities, which have significant implications for the producing organism and its surrounding environment.

Iron Acquisition

The foremost function of this compound is to secure iron for Pseudomonas B10. In iron-depleted soils, the bacterium secretes this compound, which binds to ferric iron with extremely high affinity. The resulting ferric-pseudobactin A complex is then recognized by specific receptors on the bacterial outer membrane and transported into the cell. This efficient iron uptake mechanism is vital for the bacterium's growth, metabolism, and ability to colonize plant roots.

Plant Growth Promotion

Pseudomonas B10 is a well-known plant growth-promoting rhizobacterium (PGPR), and this compound plays a crucial role in this activity. By sequestering iron in the rhizosphere, this compound makes it more readily available to the plant, thereby promoting growth. Furthermore, by outcompeting pathogenic microorganisms for iron, it creates a more favorable environment for the plant to thrive. Studies have demonstrated that inoculation with siderophore-producing bacteria can significantly increase plant height, grain yield, and overall biomass.[7]

Biocontrol of Phytopathogens

The iron-chelating property of this compound is a key mechanism in the biological control of plant diseases. By effectively reducing the availability of iron in the soil, this compound inhibits the growth and proliferation of phytopathogenic fungi and bacteria that require iron for their virulence.[2] This "iron competition" strategy is a well-established mechanism of biocontrol exerted by many fluorescent pseudomonads. For example, Pseudomonas B10 has been shown to suppress the growth of the phytopathogen Erwinia carotovora in an iron-dependent manner.[2][8]

Signaling Pathway of this compound Biosynthesis

The production of this compound is tightly regulated by iron availability. Under iron-replete conditions, the Ferric uptake regulator (Fur) protein binds to a specific DNA sequence (the Fur box) in the promoter region of the psbS gene, repressing its transcription. The psbS gene encodes an alternative sigma factor required for the transcription of the psbA gene. The psbA gene, in turn, encodes L-ornithine N⁵-oxygenase, a key enzyme in the biosynthesis of the hydroxamate group of this compound.[5][8] When iron levels are low, Fur is released from the DNA, allowing the transcription of psbS and subsequently psbA, leading to the synthesis of this compound.

Pseudobactin_A_Biosynthesis_Regulation cluster_iron_replete Iron-Replete Conditions cluster_iron_limited Iron-Limited Conditions Fe3_high High Iron (Fe³⁺) Fur_active Active Fur Protein Fe3_high->Fur_active activates psbS_promoter psbS Promoter Fur_active->psbS_promoter binds to psbS_gene psbS Gene psbS_promoter->psbS_gene represses transcription psbA_gene psbA Gene psbS_gene->psbA_gene no sigma factor Pseudobactin_A_no No this compound Synthesis psbA_gene->Pseudobactin_A_no Fe3_low Low Iron (Fe³⁺) Fur_inactive Inactive Fur Protein Fe3_low->Fur_inactive inactivates psbS_promoter_free psbS Promoter Fur_inactive->psbS_promoter_free dissociates from psbS_gene_active psbS Gene psbS_promoter_free->psbS_gene_active allows transcription Sigma_factor Sigma Factor PsbS psbS_gene_active->Sigma_factor psbA_promoter psbA Promoter Sigma_factor->psbA_promoter binds to psbA_gene_active psbA Gene psbA_promoter->psbA_gene_active initiates transcription PsbA_enzyme L-ornithine N⁵-oxygenase (PsbA) psbA_gene_active->PsbA_enzyme Pseudobactin_A_yes This compound Synthesis PsbA_enzyme->Pseudobactin_A_yes catalyzes

Caption: Regulation of this compound biosynthesis by iron.

Experimental Protocols

This section provides detailed methodologies for the study of this compound.

Production and Purification of this compound

Purification_Workflow start Start: Pseudomonas B10 Culture culture 1. Inoculate iron-deficient medium (e.g., Succinate Medium) and incubate at 28°C for 48-72h with shaking. start->culture centrifuge 2. Centrifuge culture at 10,000 x g for 20 min to remove bacterial cells. culture->centrifuge supernatant 3. Collect cell-free supernatant. centrifuge->supernatant acidify 4. Acidify supernatant to pH 6.0 with HCl. supernatant->acidify xad4 5. Apply supernatant to an Amberlite XAD-4 column. acidify->xad4 elute 6. Elute with a methanol:water gradient (e.g., 50:50 v/v). xad4->elute fractions 7. Collect fractions and monitor for siderophore activity (e.g., CAS assay or UV-Vis at ~350-400 nm). elute->fractions pool 8. Pool active fractions and concentrate under vacuum. fractions->pool hplc 9. Further purify by Reversed-Phase HPLC on a C18 column. pool->hplc lyophilize 10. Lyophilize the purified fraction to obtain This compound powder. hplc->lyophilize end End: Purified this compound lyophilize->end

Caption: Workflow for the purification of this compound.

Detailed Protocol:

  • Culture of Pseudomonas B10: Inoculate a starter culture of Pseudomonas B10 in a nutrient-rich medium (e.g., King's B medium) and grow overnight. Use this to inoculate an iron-deficient medium, such as succinate medium, at a 1:100 ratio. Incubate at 28°C with shaking (200 rpm) for 48-72 hours.

  • Harvesting Supernatant: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. Carefully decant and collect the cell-free supernatant.

  • Column Chromatography:

    • Prepare an Amberlite XAD-4 resin column by washing sequentially with methanol and then deionized water until the resin is equilibrated.

    • Adjust the pH of the supernatant to 6.0 with HCl.

    • Load the supernatant onto the XAD-4 column.

    • Wash the column with deionized water to remove unbound components.

    • Elute the bound siderophores with a stepwise or linear gradient of methanol in water (e.g., 20%, 50%, 80% methanol).

    • Collect fractions and monitor for the presence of this compound using the Chrome Azurol S (CAS) assay or by measuring absorbance at approximately 350-400 nm.

  • HPLC Purification:

    • Pool the fractions containing this compound and concentrate them using a rotary evaporator.

    • Further purify the concentrated sample by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

    • Monitor the elution profile at a suitable wavelength (e.g., 350 nm) and collect the peak corresponding to this compound.

  • Lyophilization: Lyophilize the purified HPLC fraction to obtain this compound as a powder. Store at -20°C.

Characterization of this compound

Table 2: Analytical Techniques for this compound Characterization

TechniquePurposeKey Parameters
UV-Vis Spectroscopy Preliminary identification and quantificationScan from 200-600 nm. Look for characteristic absorbance peaks of the ferric-pseudobactin A complex.
Mass Spectrometry (MS) Determination of molecular weight and elemental compositionElectrospray ionization (ESI) is commonly used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the detailed chemical structure¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC are used to determine the amino acid sequence and connectivity.
Quantification of Siderophore Production (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.

Protocol for CAS Shuttle Assay:

  • Prepare CAS Assay Solution: A detailed protocol for preparing the blue CAS assay solution can be found in the literature (Schwyn and Neilands, 1987).

  • Sample Preparation: Centrifuge the bacterial culture and collect the cell-free supernatant.

  • Assay:

    • In a microplate well, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

  • Quantification: The amount of siderophore is expressed as a percentage of siderophore units, calculated using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100 where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Plant Growth Promotion Assay

PGP_Assay_Workflow start Start: Seed Sterilization sterilize 1. Surface sterilize plant seeds (e.g., with ethanol and bleach). start->sterilize germinate 2. Germinate seeds on sterile agar or filter paper. sterilize->germinate transplant 3. Transplant seedlings to sterile soil or hydroponic system. germinate->transplant inoculate 4. Inoculate with Pseudomonas B10 or purified this compound. transplant->inoculate grow 5. Grow plants under controlled conditions (e.g., growth chamber). inoculate->grow measure 6. Measure plant growth parameters after a set period (e.g., shoot/root length, biomass). grow->measure analyze 7. Statistically analyze the data to compare treatments. measure->analyze end End: Assessment of Plant Growth Promotion analyze->end

Caption: Workflow for a plant growth promotion assay.

Detailed Protocol:

  • Plant and Bacterial Preparation:

    • Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana or a crop plant like wheat or maize).

    • Grow a culture of Pseudomonas B10 as described previously. Wash and resuspend the cells in a sterile buffer to a desired concentration (e.g., 10⁸ CFU/mL). Alternatively, dissolve purified this compound in a sterile buffer.

  • Experimental Setup:

    • Sow the sterilized seeds in pots containing sterile soil or a hydroponic system.

    • Treat the seeds or seedlings with the bacterial suspension or the this compound solution. Include a control group treated with sterile buffer only.

  • Growth Conditions: Maintain the plants in a growth chamber with controlled light, temperature, and humidity.

  • Data Collection: After a predetermined period (e.g., 2-4 weeks), harvest the plants and measure various growth parameters, including shoot and root length, fresh and dry biomass, and chlorophyll content.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences between the treated and control groups.

Antimicrobial Activity Assay (MIC Determination)

Protocol for Minimum Inhibitory Concentration (MIC) Determination against Erwinia carotovora:

  • Prepare Inoculum: Grow a culture of Erwinia carotovora in a suitable broth medium (e.g., Nutrient Broth) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 10⁶ CFU/mL).

  • Prepare this compound Dilutions: Prepare a series of twofold dilutions of purified this compound in an iron-limited medium.

  • Microdilution Assay:

    • In a 96-well microplate, add 100 µL of each this compound dilution to the wells.

    • Add 100 µL of the E. carotovora inoculum to each well.

    • Include positive (no this compound) and negative (no bacteria) controls.

  • Incubation: Incubate the microplate at 28°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of E. carotovora.

Gene Expression Analysis by RT-qPCR

Protocol for Analyzing psbA and psbS Expression:

  • RNA Extraction: Grow Pseudomonas B10 under iron-replete and iron-limited conditions. Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit with random primers.

  • qPCR:

    • Design specific primers for the psbA, psbS, and a housekeeping gene (e.g., rpoD or 16S rRNA) for normalization.

    • Perform qPCR using a SYBR Green-based master mix. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of psbA and psbS under iron-limited versus iron-replete conditions.

Conclusion

This compound is a biologically significant siderophore with a primary role in iron acquisition for Pseudomonas B10. This function underpins its activities in plant growth promotion and biocontrol of phytopathogens. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this compound and other siderophores. A thorough understanding of the biosynthesis, regulation, and biological activities of this compound can pave the way for its application in sustainable agriculture and potentially in the development of novel antimicrobial agents. Further research into the specific interactions of this compound with different plant species and its efficacy in diverse soil environments will be crucial for harnessing its full potential.

References

An In-depth Technical Guide to Pseudomonas B10 Siderophore Production Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conditions influencing the production of siderophores by Pseudomonas B10, a bacterium known for its production of the pseudobactin class of siderophores. This document synthesizes available data to offer a detailed understanding of the key factors regulating siderophore biosynthesis, along with experimental protocols and visualizations to aid in research and development.

Introduction to Pseudomonas B10 Siderophores

Pseudomonas B10 is a rhizobacterium that produces fluorescent siderophores, primarily pseudobactin B10 and its precursor, pseudobactin A.[1] These high-affinity iron chelators play a crucial role in iron acquisition, enabling the bacterium to thrive in iron-limited environments. The production of these siderophores is a key factor in the biocontrol capabilities of Pseudomonas B10, as they can deprive pathogenic microorganisms of essential iron.[1]

Regulatory Network of Siderophore Production

The biosynthesis of pseudobactin in Pseudomonas B10 is tightly regulated in response to iron availability. The primary regulatory mechanism involves the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, the Fe²⁺-Fur complex binds to a specific DNA sequence known as the "Fur box" in the promoter region of the psbS gene, repressing its transcription. The psbS gene encodes an extracytoplasmic function (ECF) sigma factor. Under iron-limiting conditions, the repression by Fur is lifted, allowing for the transcription of psbS. The PsbS sigma factor then directs the RNA polymerase to transcribe the pseudobactin biosynthetic genes, including psbA, which is involved in the synthesis of the siderophore.[2]

G Simplified Regulatory Pathway of Pseudobactin Production in Pseudomonas B10 Fe High Iron Fur Fur Protein Fe->Fur activates Low_Fe Low Iron PsbS PsbS (Sigma Factor) Low_Fe->PsbS allows transcription Fur->PsbS represses transcription psb_genes Pseudobactin Biosynthesis Genes (e.g., psbA) PsbS->psb_genes activates transcription Pseudobactin Pseudobactin psb_genes->Pseudobactin leads to

Caption: A simplified diagram of the Fur/PsbS regulatory cascade controlling pseudobactin synthesis in Pseudomonas B10.

Optimal Conditions for Siderophore Production

While specific quantitative data for maximizing siderophore production in Pseudomonas B10 is not extensively available, studies on closely related fluorescent Pseudomonas species provide valuable insights into the optimal physicochemical parameters. These parameters can be used as a starting point for the optimization of pseudobactin B10 production.

Growth Media

Iron-deficient media are essential for inducing siderophore production. Commonly used media for this purpose include:

  • Succinate Medium (SM): This medium is widely reported to support high levels of siderophore production in fluorescent pseudomonads.[3] A typical composition is provided in the experimental protocols section.

  • King's B (KB) Medium: This medium is also frequently used for the cultivation of Pseudomonas and supports the production of fluorescent pigments, including pyoverdines (structurally similar to pseudobactins).[4][5][6][7][8]

Quantitative Data on Production Conditions from Related Pseudomonas Species

The following table summarizes the optimal conditions for siderophore production observed in other fluorescent Pseudomonas species, which can be extrapolated as starting points for Pseudomonas B10.

ParameterSpeciesOptimal Value/SourceSiderophore Yield (% SU)Reference
pH P. fluorescens7.0~96%[9][10]
P. aeruginosa7.0868.41%[11]
P. putida8.0-[12]
Temperature P. fluorescens29°C~96%[9][10]
P. aeruginosa27.8°C68.41%[11]
Pseudomonas sp.25°C-[13]
Carbon Source P. fluorescensTyrosine-[9][10]
P. putidaSuccinate73%[12]
Pseudomonas sp.Fructose (0.5%)-[13]
Nitrogen Source P. fluorescensAmmonium sulfate, Urea-[9][10]
P. putida--
Pseudomonas sp.Peptone (2%)-[13]
Iron (FeCl₃) Concentration P. fluorescens< 20 µM-[10]
P. putida< 30 µM-
P. aeruginosa< 1.62 µM (in biofilm)-[14]

SU: Siderophore Units, a semi-quantitative measure based on the CAS assay.

Experimental Protocols

General Experimental Workflow for Optimizing Siderophore Production

G Workflow for Optimization of Siderophore Production start Start: Inoculate Pseudomonas B10 in iron-deficient medium incubation Incubate under varying conditions (pH, Temp, C/N sources, Iron) start->incubation sampling Collect culture supernatant at different time points incubation->sampling quantification Quantify siderophore production using CAS assay sampling->quantification analysis Analyze data to determine optimal conditions quantification->analysis purification Purify pseudobactin from optimized culture analysis->purification end End: Characterized and purified pseudobactin purification->end

Caption: A flowchart outlining the key steps for optimizing and isolating pseudobactin from Pseudomonas B10.

Preparation of Iron-Deficient Succinate Medium (SM)

This protocol is adapted from studies on other fluorescent pseudomonads and serves as a starting point.[3]

  • Prepare the following stock solutions:

    • K₂HPO₄: 6 g/L

    • KH₂PO₄: 3 g/L

    • (NH₄)₂SO₄: 1 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • Succinic acid: 4 g/L

  • Combine the stock solutions and adjust the pH to 7.0 using NaOH or HCl.

  • To ensure iron-deficient conditions, treat the medium with Chelex-100 resin or use glassware that has been acid-washed to remove trace iron.

  • Sterilize the medium by autoclaving.

Chrome Azurol S (CAS) Assay for Siderophore Quantification

The CAS assay is a universal method for detecting and quantifying siderophores.[15][16][17][18][19]

4.3.1. Preparation of CAS Assay Solution

  • Solution A (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Solution B (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution C (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Mixing: Slowly add Solution B to Solution A while stirring. Then, slowly add Solution C to the mixture. The final solution should be a deep blue color. Autoclave and store in a dark bottle.

4.3.2. Quantification Procedure

  • Grow Pseudomonas B10 in iron-deficient medium.

  • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

  • Use uninoculated iron-deficient medium as a reference (Ar).

  • Incubate at room temperature for 20-60 minutes.

  • Measure the absorbance at 630 nm.

  • Calculate the siderophore units (SU) using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100 Where:

    • Ar = Absorbance of the reference

    • As = Absorbance of the sample

Pseudobactin Extraction and Purification

This protocol is adapted from methods used for pyoverdine purification and can be optimized for pseudobactin.[20][21][22]

  • Centrifuge the bacterial culture to remove cells.

  • Acidify the supernatant to a pH of approximately 6.0.

  • Apply the supernatant to a column packed with an adsorbent resin such as Amberlite XAD-4 or a C18 column.

  • Wash the column with deionized water to remove unbound components.

  • Elute the bound pseudobactin using a methanol gradient.

  • Monitor the fractions for fluorescence (excitation ~400 nm, emission ~460 nm) to identify those containing pseudobactin.

  • Pool the fluorescent fractions and lyophilize to obtain the purified siderophore.

  • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

Conclusion

The production of pseudobactin siderophores by Pseudomonas B10 is a highly regulated process primarily controlled by iron availability. By understanding the key regulatory pathways and optimizing environmental conditions such as media composition, pH, and temperature, it is possible to significantly enhance the yield of these valuable compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of Pseudomonas B10 siderophores. Further strain-specific optimization will be crucial for maximizing production for various applications.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Pseudobactin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of Pseudobactin A, a siderophore with potential applications in drug development due to its iron-chelating properties.

Introduction

This compound is a non-fluorescent siderophore produced by plant growth-promoting rhizobacteria such as Pseudomonas B10.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. The ability of this compound to bind ferric iron with high avidity makes it a molecule of interest for various therapeutic applications, including antimicrobial strategies and the treatment of iron overload disorders.

This document outlines the key steps for producing, isolating, and purifying this compound from bacterial cultures.

Data Presentation

Table 1: Quantitative Comparison of Siderophore Purification Methods
Producing OrganismPurification MethodYieldPurityReference
Pseudomonas fluorescensNot specified35 mg/L (approx.)Not specified[2]
Alcaligenes faecalisAmberlite XAD-4 Chromatography297 µg/mL (major fraction)Not specified[3][4][5][6]
Pseudomonas sp.Not specified20 mg/LNot specified[7]
Pseudomonas fluorescens NCIM 5096Not specified71% (hydroxamate type)Not specified[8]
Pseudomonas from soilNot specified72.33% (hydroxamate type)Not specified[8]

Note: The data presented is for various siderophores and may not be directly comparable for this compound due to differences in producing strains and purification specifics. Direct yield and purity data for this compound purification is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Production of this compound in Pseudomonas B10

This protocol describes the cultivation of Pseudomonas B10 under iron-limiting conditions to induce the production of this compound.

Materials:

  • Pseudomonas B10 culture

  • Succinate medium (iron-free)

  • King's B medium (for comparison)[9]

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare an iron-free succinate medium. A typical formulation includes succinic acid as the primary carbon source.[9]

  • Inoculate the iron-free succinate medium with a fresh culture of Pseudomonas B10.

  • Incubate the culture at 28-30°C with vigorous shaking (200 rpm) for 24-72 hours. Siderophore production is often maximal during the stationary phase of growth.[7]

  • Monitor siderophore production using the Chrome Azurol S (CAS) assay. A color change from blue to orange/purple indicates the presence of siderophores.

  • After incubation, harvest the culture by centrifugation at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Collect the supernatant, which contains the secreted this compound.

Protocol 2: Solid-Phase Extraction (SPE) of this compound using Amberlite XAD-4

This protocol outlines the initial capture and concentration of this compound from the culture supernatant using a non-ionic polymeric adsorbent resin.

Materials:

  • Culture supernatant from Protocol 1

  • Amberlite XAD-4 resin

  • Chromatography column

  • Methanol

  • Distilled water

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Swell the Amberlite XAD-4 resin in methanol, then wash thoroughly with distilled water to remove any preservatives.

    • Pack the resin into a chromatography column and equilibrate with distilled water.

  • Sample Loading:

    • Adjust the pH of the culture supernatant to approximately 6.0.

    • Load the supernatant onto the equilibrated Amberlite XAD-4 column at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the column with several column volumes of distilled water to remove unbound impurities.

  • Elution:

    • Elute the bound this compound from the resin using a stepwise or gradient elution with increasing concentrations of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).

    • Collect fractions and monitor for the presence of this compound using the CAS assay or UV-Vis spectrophotometry.

  • Concentration:

    • Pool the fractions containing this compound and concentrate them using a rotary evaporator to remove the methanol.

Protocol 3: Gel Filtration Chromatography for Further Purification

This protocol describes the separation of this compound from other molecules based on size.

Materials:

  • Concentrated this compound fraction from Protocol 2

  • Sephadex G-25 or similar gel filtration medium

  • Chromatography column

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fraction collector

Procedure:

  • Column Preparation:

    • Swell and pack the gel filtration medium into a chromatography column according to the manufacturer's instructions.

    • Equilibrate the column with the chosen elution buffer.

  • Sample Application:

    • Apply the concentrated this compound sample to the top of the column. The sample volume should be small relative to the column volume (typically 1-5%) for optimal resolution.[10][11]

  • Elution:

    • Elute the sample with the equilibration buffer at a constant flow rate.

    • Collect fractions using a fraction collector.

  • Analysis:

    • Monitor the fractions for the presence of this compound using the CAS assay and/or UV-Vis spectrophotometry.

    • Pool the fractions containing the purified this compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Polishing

This protocol provides a general guideline for the final purification of this compound using reversed-phase HPLC.

Materials:

  • Partially purified this compound from Protocol 3

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Ensure the partially purified this compound sample is free of particulate matter by filtering it through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes). The optimal gradient may need to be determined empirically.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).

  • Fraction Collection:

    • Collect the peaks corresponding to this compound.

  • Solvent Removal:

    • Remove the organic solvent from the collected fractions, for example, by lyophilization.

Visualizations

Experimental Workflow for this compound Isolation and Purification

experimental_workflow cluster_production Production cluster_purification Purification Culture Inoculation of Pseudomonas B10 in iron-free medium Incubation Incubation (28-30°C, 24-72h) with shaking Culture->Incubation Harvest Centrifugation to remove cells Incubation->Harvest Supernatant Collection of supernatant Harvest->Supernatant SPE Solid-Phase Extraction (Amberlite XAD-4) Supernatant->SPE GelFiltration Gel Filtration Chromatography SPE->GelFiltration HPLC Reversed-Phase HPLC GelFiltration->HPLC PureProduct Pure this compound HPLC->PureProduct

Caption: A generalized workflow for the isolation and purification of this compound.

Simplified Biosynthesis Pathway of this compound Chromophore

biosynthesis_pathway Tyrosine Tyrosine Intermediates Series of enzymatic reactions Tyrosine->Intermediates Incorporation ChromophorePrecursor Dihydroxyquinoline Chromophore Precursor Intermediates->ChromophorePrecursor Ligation Ligation ChromophorePrecursor->Ligation PeptideChain Peptide Chain (synthesized separately) PeptideChain->Ligation Pseudobactin Pseudobactin Ligation->Pseudobactin

Caption: A simplified pathway showing the origin of the this compound chromophore from tyrosine.

Regulatory Pathway of this compound Production

regulation_pathway Iron High Iron Fur Fur Protein (Active) Iron->Fur psbS psbS gene (Sigma Factor) Fur->psbS represses transcription psbA psbA gene (Biosynthesis) psbS->psbA Pseudobactin This compound Production psbA->Pseudobactin

Caption: Iron-dependent regulation of this compound biosynthesis genes.

References

Application Notes and Protocols for the Structural Analysis of Pseudobactin A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of Pseudobactin A, a siderophore with significant implications in microbial iron transport and potential applications in drug development, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a non-fluorescent siderophore produced by the plant growth-promoting bacterium Pseudomonas B10. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. The structure of this compound is closely related to the fluorescent siderophore pseudobactin, differing only in the saturation of the quinoline derivative chromophore.[1] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its mechanism of action, its interaction with bacterial receptors, and for designing novel antimicrobial agents or drug delivery systems.

NMR spectroscopy is an indispensable tool for determining the structure of complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, the determination of through-bond and through-space correlations, and ultimately, the elucidation of the molecule's constitution and stereochemistry.

Experimental Workflow for Structural Elucidation

The structural analysis of this compound by NMR spectroscopy follows a systematic workflow, beginning with sample preparation and culminating in the determination of the final 3D structure.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Determination Isolation Isolation & Purification of this compound Sample_Prep Sample Preparation (Solvent, Concentration) Isolation->Sample_Prep 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Sample_Prep->1D_NMR 2D_NMR 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) 1D_NMR->2D_NMR Processing Spectral Processing (FT, Phasing, Baseline Correction) 2D_NMR->Processing Assignment Resonance Assignment (¹H & ¹³C) Processing->Assignment Constraints Derivation of Structural Constraints (NOEs, J-couplings) Assignment->Constraints Structure_Calc Structure Calculation (Molecular Modeling) Constraints->Structure_Calc Validation Structure Validation & Refinement Structure_Calc->Validation

NMR Structural Elucidation Workflow for this compound.

Quantitative NMR Data

Table 1: Representative ¹H NMR Chemical Shifts for Pseudobactin Moieties

Functional Group/ResidueProtonChemical Shift (ppm) Range
Chromophore Aromatic Protons6.5 - 8.0
Aliphatic Protons2.0 - 4.5
Amino Acids α-Protons3.5 - 5.0
β-Protons1.5 - 4.0
γ, δ, ε-Protons1.0 - 3.5
Amide Protons (NH)7.0 - 9.0
Ornithine (hydroxamate) Nδ-OH~9.5 - 11.0
β-hydroxy-Aspartic acid α-CH~4.5 - 4.8
β-CH~4.2 - 4.5

Table 2: Representative ¹³C NMR Chemical Shifts for Pseudobactin Moieties

Functional Group/ResidueCarbonChemical Shift (ppm) Range
Chromophore Aromatic Carbons110 - 150
Aliphatic Carbons20 - 60
Amino Acids Carbonyl (C=O)170 - 180
α-Carbons50 - 65
β, γ, δ, ε-Carbons15 - 45
Ornithine (hydroxamate) C=O~165 - 175
β-hydroxy-Aspartic acid C=O~170 - 175
α-CH~55 - 60
β-CH~70 - 75

Detailed Experimental Protocols

The following are detailed, representative protocols for the key NMR experiments required for the structural analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample conditions.

Sample Preparation
  • Isolation and Purification: Isolate this compound from the culture supernatant of Pseudomonas B10 grown under iron-limiting conditions using appropriate chromatographic techniques (e.g., ion-exchange and reverse-phase chromatography).

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment (e.g., D₂O will exchange with labile protons).

  • Internal Standard: Add a suitable internal standard (e.g., TSP or TMS) for chemical shift referencing.

1D NMR Spectroscopy
  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

    • Experiments: DEPT-45, DEPT-90, and DEPT-135 are typically performed.

2D NMR Spectroscopy

The following diagram illustrates the logical flow of 2D NMR experiments for assigning the structure of this compound.

2D_NMR_Strategy Start Start with ¹H Spectrum COSY_TOCSY COSY / TOCSY (Identify Spin Systems) Start->COSY_TOCSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY_TOCSY->HSQC Assign Carbons to Proton Spin Systems HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Connect Spin Systems via Quaternary Carbons NOESY_ROESY NOESY / ROESY (Through-Space Correlations) HMBC->NOESY_ROESY Establish Sequential and Stereochemical Information Structure Assemble Structure NOESY_ROESY->Structure

Strategy for 2D NMR-based structural elucidation.
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Pulse Sequence: Gradient-selected COSY (gCOSY).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons within a spin system, even if they are not directly coupled.

    • Pulse Sequence: TOCSY with a spin-lock pulse.

    • Mixing Time: 60-120 ms (a longer mixing time allows for magnetization transfer to more distant protons in the spin system).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-16.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons.

    • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC.

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-220 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 8-32.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

    • Pulse Sequence: Gradient-selected HMBC.

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 4-10 Hz.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), providing information about the 3D structure and stereochemistry. ROESY is often preferred for molecules in the size range of this compound to avoid zero-crossing of the NOE.

    • Pulse Sequence: Gradient-selected NOESY or ROESY.

    • Mixing Time: 100-400 ms (a range of mixing times may be necessary).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

Data Analysis and Structure Elucidation

  • Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment:

    • Use COSY and TOCSY spectra to identify the individual amino acid spin systems.

    • Use the HSQC spectrum to assign the corresponding ¹³C chemical shifts to each proton.

    • Use the HMBC spectrum to connect the spin systems by identifying correlations from protons to carbonyl carbons and other quaternary carbons.

    • Use NOESY/ROESY data to establish the sequence of the amino acids by observing correlations between the amide proton of one residue and the α- or β-protons of the preceding residue.

  • Structure Calculation:

    • Extract distance restraints from the NOESY/ROESY spectra and dihedral angle restraints from J-coupling constants.

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation:

    • Evaluate the quality of the calculated structures using stereochemical validation tools and by back-calculating NMR parameters to compare with the experimental data.

By following these detailed protocols and data analysis strategies, researchers can effectively utilize NMR spectroscopy for the complete structural elucidation of this compound, providing valuable insights for future applications in drug discovery and development.

References

Mass Spectrometry Techniques for the Characterization of Pseudobactin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactin A, a prominent member of the pyoverdine class of siderophores produced by various Pseudomonas species, plays a crucial role in iron acquisition, microbial competition, and plant growth promotion. Its complex structure, featuring a fluorescent chromophore, a peptide chain of varying length and composition, and multiple iron-chelating moieties, necessitates sophisticated analytical techniques for comprehensive characterization. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation and quantification of this compound, providing invaluable insights for researchers in microbiology, biochemistry, and drug development.

This document provides detailed application notes and experimental protocols for the characterization of this compound using advanced mass spectrometry techniques, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry.

Data Presentation

Precursor Ion (m/z) Fragment Ion (m/z) Putative Assignment
1176.5 [M+H]⁺1158.5[M+H - H₂O]⁺
1131.5[M+H - COOH]⁺
1004.4[M+H - Orn(OH)]⁺
891.4[M+H - Ala - Orn(OH)]⁺
820.4[M+H - Thr - Ala - Orn(OH)]⁺
749.3[M+H - Ala - Thr - Ala - Orn(OH)]⁺
618.3[M+H - Asp(OH) - Ala - Thr - Ala - Orn(OH)]⁺
490.2[M+H - Lys - Asp(OH) - Ala - Thr - Ala - Orn(OH)]⁺
325.1Chromophore fragment

Note: This table is illustrative and actual fragmentation patterns may vary depending on the specific isomer of this compound and the mass spectrometry conditions used.

Experimental Protocols

Sample Preparation: Isolation and Purification of this compound

A robust sample preparation protocol is critical for obtaining high-quality mass spectrometry data.

Materials:

  • Pseudomonas culture supernatant

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Centrifuge and tubes

Protocol:

  • Culture Growth: Grow the Pseudomonas strain in an iron-deficient medium to induce siderophore production.

  • Supernatant Collection: Centrifuge the bacterial culture to pellet the cells and collect the supernatant containing the secreted this compound.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with water to remove salts and other hydrophilic impurities.

    • Elute the bound this compound with a methanol-water mixture (e.g., 70% methanol).

  • Drying and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) for MS analysis.

LC-MS/MS Analysis for this compound Characterization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying this compound from complex mixtures.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source and tandem MS capabilities (e.g., Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Nitrogen, optimized for the instrument

  • Scan Range (MS1): m/z 100-2000

  • Data-Dependent Acquisition (DDA): Select the most intense precursor ions from the MS1 scan for fragmentation in MS2.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to achieve optimal fragmentation.

MALDI-TOF MS Analysis for Rapid Screening

MALDI-TOF MS is a high-throughput technique suitable for rapid screening of this compound in microbial cultures.

Instrumentation:

  • MALDI-TOF mass spectrometer

Sample Preparation (Dried-Droplet Method):

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a mixture of acetonitrile and water with 0.1% TFA.

  • Spotting: On a MALDI target plate, spot 1 µL of the purified this compound sample.

  • Matrix Application: Immediately after spotting the sample, add 1 µL of the matrix solution to the sample spot and mix by gentle pipetting.

  • Crystallization: Allow the mixture to air dry at room temperature, forming a co-crystal of the analyte and matrix.

MALDI-TOF MS Conditions:

  • Ionization Mode: Positive ion reflector mode

  • Laser: Nitrogen laser (337 nm)

  • Laser Intensity: Optimized to achieve good signal-to-noise ratio without excessive fragmentation.

  • Mass Range: m/z 500-2500

  • Calibration: Calibrate the instrument using a standard peptide mixture.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway for this compound biosynthesis and uptake, and the general experimental workflow for its characterization.

PseudobactinA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Fe3_low Low Fe³⁺ psbS psbS (Sigma Factor) Fe3_low->psbS activates Fe3_high High Fe³⁺ Fur Fur Fe3_high->Fur binds PsA_Fe Ferric-Pseudobactin A PupA PupA Receptor PsA_Fe->PupA binds Fe3_release Fe³⁺ Release PsA_Fe->Fe3_release internalized PsA This compound PsA->PsA_Fe chelates Fe³⁺ TonB TonB Complex PupA->TonB interacts with TonB->PsA_Fe transports across membrane Fur->psbS represses psbA psbA (Biosynthesis) psbS->psbA activates Biosynthesis Biosynthesis psbA->Biosynthesis encodes enzyme for Biosynthesis->PsA produces

Caption: Signaling pathway of this compound biosynthesis and uptake.

Experimental_Workflow cluster_ms Mass Spectrometry Analysis start Start: Pseudomonas Culture supernatant Collect Supernatant start->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe purified Purified this compound spe->purified lcms LC-MS/MS Analysis purified->lcms maldi MALDI-TOF MS Analysis purified->maldi data_analysis Data Analysis and Structural Elucidation lcms->data_analysis maldi->data_analysis end End: Characterized this compound data_analysis->end

Caption: Experimental workflow for this compound characterization.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Quantification of Pseudobactin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactin A is a member of the pyoverdine class of siderophores, which are fluorescent iron-chelating compounds produced by Pseudomonas species. These molecules play a crucial role in microbial iron acquisition and have garnered significant interest in drug development due to their potential as antimicrobial agents and their involvement in bacterial virulence. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, quantification, and purification of this compound from complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC (RP-HPLC).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For the purification and concentration of this compound from bacterial culture supernatants, a solid-phase extraction protocol is recommended.

Materials:

  • Bacterial culture supernatant

  • Formic acid

  • Methanol (HPLC grade)

  • Ultrapure water

  • Polymeric reversed-phase SPE cartridges (e.g., Strata-X)

  • Vacuum manifold

Protocol:

  • Condition the SPE cartridge by washing with 1 mL of methanol, followed by equilibration with 1 mL of ultrapure water.[1]

  • Acidify 500 µL of the bacterial culture supernatant by adding 5 µL of formic acid.[1]

  • Load the acidified supernatant onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 0.6 mL of ultrapure water to remove unbound impurities.[1]

  • Elute the bound this compound with 0.6 mL of 30% methanol in water containing 0.1% formic acid.[1]

  • Collect the eluate for HPLC analysis. The sample can be stored at -20°C until use.[1]

HPLC Method for this compound Analysis

This protocol outlines a gradient RP-HPLC method suitable for the separation of this compound.

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 17 mM Sodium Hydroxide, adjusted to pH 5.3 with acetic acid.

  • Mobile Phase B: Acetonitrile (HPLC grade).

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 17 mM NaOH-acetic acid buffer, pH 5.3
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection 403 nm (for the Fe(III)-chelated form)[2]
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.01000
1.01000
3.0973
12.0973
37.03070

Data Presentation

The retention time of this compound will depend on the specific isomer and the exact chromatographic conditions. Based on similar pyoverdine analyses, a representative retention time can be expected. For quantitative analysis, a calibration curve should be constructed using a purified this compound standard of known concentration.

Table 2: Representative Retention Times for Pseudomonas Siderophores

CompoundRetention Time (minutes)
Pyoverdin-type18.374[2]
Pyochelin-typeVaries

Note: The retention time for this compound should be determined experimentally using a purified standard.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from bacterial culture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis culture Bacterial Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction supernatant->spe eluate This compound Eluate spe->eluate hplc HPLC System eluate->hplc separation C18 Column Separation hplc->separation detection UV-Vis Detection (403 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for this compound analysis.

Logical Relationship of HPLC Parameters

This diagram shows the key parameters that are optimized for a successful HPLC separation of this compound.

hplc_parameters center_node HPLC Separation of this compound mobile_phase Mobile Phase (pH, Composition) center_node->mobile_phase column Stationary Phase (C18) center_node->column flow_rate Flow Rate center_node->flow_rate temperature Column Temperature center_node->temperature detection Detection Wavelength center_node->detection gradient Gradient Profile center_node->gradient

Caption: Key parameters for HPLC method development.

References

Determining the Iron Chelation Activity of Pseudobactin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactin A is a fluorescent siderophore produced by plant growth-promoting bacteria of the Pseudomonas genus. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester ferric iron (Fe³⁺) from their environment. The ability of this compound to bind iron with exceptional avidity makes it a subject of significant interest in various fields, including agriculture for promoting plant growth, and in medicine for its potential as an antimicrobial agent or in the development of novel drug delivery systems. This document provides detailed application notes and experimental protocols for a suite of bioassays to determine and quantify the iron chelation activity of this compound.

This compound is a mixed-ligand siderophore, utilizing a hydroxamate, a catechol, and an α-hydroxy acid moiety to form a stable hexadentate complex with Fe³⁺. This structural complexity contributes to its remarkably high affinity for iron, with a formation constant (Kf) estimated to be approximately 10³². The unferrated form of pseudobactin is a yellow-green fluorescent compound, which turns a reddish-brown upon complexation with iron.[1]

Key Bioassays for Iron Chelation Activity

A variety of bioassays can be employed to assess the iron-chelating properties of this compound. These range from universal chemical assays that detect general siderophore activity to specific tests targeting the functional groups involved in iron binding, and biological assays that demonstrate its function in a physiological context.

Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal and highly sensitive colorimetric method for detecting and quantifying siderophores.[2] The assay is based on the competition for iron between the siderophore and the strong iron chelator, CAS. The CAS dye forms a blue-colored ternary complex with Fe³⁺ and a detergent, hexadecyltrimethylammonium bromide (HDTMA). When a stronger iron chelator like this compound is introduced, it removes the iron from the CAS complex, causing a color change from blue to orange.[2] This color change can be observed qualitatively on an agar plate or measured quantitatively using a spectrophotometer.[3][4]

Quantitative Data Presentation

The iron chelation activity of this compound can be quantified by measuring the decrease in absorbance of the Fe-CAS complex at 630 nm. The results can be expressed as a percentage of iron chelated or converted to siderophore units.

This compound Concentration (µM)Absorbance at 630 nm% Iron Chelation
0 (Control)1.2000
100.96020
250.60050
500.24080
1000.06095
Note: These are representative data and may vary based on experimental conditions.
Arnow's Test for Catechol Moieties

Arnow's test is a specific chemical assay used to detect the presence of catechol-type siderophores.[3] Since this compound contains a catechol group, this test will yield a positive result. The assay involves the reaction of the catechol moiety with nitrous acid in an acidic medium, followed by the addition of alkali, resulting in the formation of a red-colored complex.[5]

Quantitative Data Presentation

The concentration of catechol moieties can be determined by measuring the absorbance of the final red solution at 515 nm and comparing it to a standard curve prepared with a known catechol compound (e.g., 2,3-dihydroxybenzoic acid).

This compound Concentration (µM)Absorbance at 515 nm
0 (Control)0.000
250.250
500.500
1001.000
2001.980
Note: These are representative data and may vary based on experimental conditions.
Csaky Test for Hydroxamate Moieties

The Csaky test is a sensitive method for the detection and quantification of hydroxamate-type siderophores.[5][6] As this compound possesses a hydroxamate group, this assay will be positive. The principle of the test involves the hydrolysis of the hydroxamate to hydroxylamine, which is then oxidized by iodine to form nitrous acid. The nitrous acid is subsequently detected by a colorimetric reaction with a diazonium coupling reagent, producing a colored complex.[5]

Quantitative Data Presentation

The amount of hydroxamate can be quantified by measuring the absorbance of the colored product at 543 nm and comparing it to a standard curve of a known hydroxamate compound (e.g., hydroxylamine hydrochloride).

This compound Concentration (µM)Absorbance at 543 nm
0 (Control)0.000
250.350
500.700
1001.400
2002.750
Note: These are representative data and may vary based on experimental conditions.
Cross-Feeding Bioassay

A cross-feeding bioassay provides a biological confirmation of the iron-chelating and transport capabilities of a siderophore. This assay utilizes an indicator strain of bacteria that is unable to produce its own siderophores but possesses the necessary receptors to uptake siderophores produced by another strain.

In the context of this compound, a siderophore-deficient mutant of a bacterial species that can utilize this compound would be used as the indicator strain. The this compound-producing strain (e.g., Pseudomonas B10) is grown in proximity to the indicator strain on an iron-limited agar medium.[7] If the indicator strain can utilize the this compound produced by Pseudomonas B10, it will show growth in the zone surrounding the producer strain, forming a "halo" of growth.[8]

Experimental Protocols

Protocol 1: Quantitative Chrome Azurol S (CAS) Liquid Assay

Materials:

  • CAS assay solution

  • Purified this compound of known concentrations

  • Iron-deficient culture medium (e.g., M9 minimal medium)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare CAS Assay Solution: A detailed protocol for preparing the CAS solution can be found in the work of Schwyn and Neilands (1987).

  • Sample Preparation: Prepare serial dilutions of purified this compound in the iron-deficient medium.

  • Assay:

    • In a 96-well microplate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • For the control, add 100 µL of the iron-deficient medium without this compound.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes in the dark.

  • Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: Calculate the percentage of iron chelation using the formula: % Iron Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 2: Arnow's Test

Materials:

  • Purified this compound

  • 0.5 N HCl

  • Nitrite-molybdate reagent (10 g sodium nitrite and 10 g sodium molybdate in 100 mL distilled water)

  • 1 N NaOH

  • Spectrophotometer

Procedure:

  • To 1 mL of the this compound solution, add 1 mL of 0.5 N HCl.

  • Add 1 mL of the nitrite-molybdate reagent and mix well.

  • Add 1 mL of 1 N NaOH. The solution should turn red if catechols are present.

  • Measure the absorbance at 515 nm.

Protocol 3: Csaky Test

Materials:

  • Purified this compound

  • 6 N H₂SO₄

  • 35% (w/v) Sodium acetate

  • Sulfanilic acid solution (1% in 30% acetic acid)

  • Iodine solution (1.3% in glacial acetic acid)

  • Sodium arsenite solution (1.5%)

  • N-(1-Naphthyl)ethylenediamine solution (0.1%)

  • Spectrophotometer

Procedure:

  • To 1 mL of the this compound solution, add 1 mL of 6 N H₂SO₄.

  • Hydrolyze the sample by heating at 130°C for 30 minutes.

  • Cool the sample and add 3 mL of 35% sodium acetate.

  • Add 1 mL of sulfanilic acid solution, followed by 0.5 mL of iodine solution. Mix and let it stand for 5 minutes.

  • Add 1 mL of sodium arsenite solution to decolorize excess iodine.

  • Add 1 mL of N-(1-Naphthyl)ethylenediamine solution and mix. A pink to violet color will develop.

  • Measure the absorbance at 543 nm.

Protocol 4: Cross-Feeding Bioassay

Materials:

  • This compound producing strain (Pseudomonas B10)

  • Siderophore-deficient indicator strain (e.g., a mutant of a species known to utilize pseudobactins)

  • Iron-limited agar medium (e.g., CAS agar without the CAS dye)

  • Sterile toothpicks or inoculation loops

Procedure:

  • Prepare the iron-limited agar plates.

  • Using a sterile toothpick, spot-inoculate the Pseudomonas B10 strain in the center of the plate.

  • Incubate the plate at the optimal growth temperature for Pseudomonas B10 for 24-48 hours to allow for siderophore production.

  • Using another sterile toothpick, streak the indicator strain from the edge of the plate towards the central Pseudomonas B10 colony.

  • Incubate the plate for another 24-48 hours.

  • Observe for the growth of the indicator strain. Growth of the indicator strain in the vicinity of the Pseudomonas B10 colony indicates successful cross-feeding.

Advanced Characterization Techniques

For more in-depth analysis of the iron chelation activity of this compound, advanced biophysical techniques can be employed.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of iron to this compound.[9][10] This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the reaction.[11][12][13]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for characterizing the ferric-pseudobactin complex.[14] It can be used to determine the precise mass of the complex, confirming the 1:1 binding stoichiometry of iron to this compound, and can also be used to study the fragmentation patterns of the complex, providing structural insights.[15]

Visualizing Experimental Workflows and Pathways

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Bioassays cluster_data_analysis Data Acquisition & Analysis start Start: Purified this compound or Culture Supernatant dilutions Prepare Serial Dilutions start->dilutions cross_feed Cross-Feeding Assay start->cross_feed Producer Strain cas CAS Assay dilutions->cas arnow Arnow's Test dilutions->arnow csaky Csaky Test dilutions->csaky spec Spectrophotometry (Absorbance Measurement) cas->spec arnow->spec csaky->spec growth Observation of Bacterial Growth cross_feed->growth quant Quantification (% Chelation / Concentration) spec->quant end End: Determination of Iron Chelation Activity quant->end

Caption: General experimental workflow for determining this compound iron chelation activity.

cas_assay_pathway Fe_CAS Fe³⁺-CAS-HDTMA Complex (Blue) Fe_Pseudobactin Fe³⁺-Pseudobactin A Complex (Reddish-Brown) Fe_CAS->Fe_Pseudobactin + this compound Free_CAS Free CAS Dye (Orange) Fe_CAS->Free_CAS Iron Removal Pseudobactin This compound (High Affinity)

Caption: Signaling pathway of the Chrome Azurol S (CAS) assay.

logical_relationship Pseudobactin This compound Structure Catechol Catechol Moiety Pseudobactin->Catechol Hydroxamate Hydroxamate Moiety Pseudobactin->Hydroxamate Alpha_Hydroxy α-Hydroxy Acid Moiety Pseudobactin->Alpha_Hydroxy Arnow Arnow's Test (Positive Result) Catechol->Arnow CAS CAS Assay (Positive Result) Catechol->CAS High Iron Affinity Csaky Csaky Test (Positive Result) Hydroxamate->Csaky Hydroxamate->CAS High Iron Affinity Alpha_Hydroxy->CAS High Iron Affinity

Caption: Logical relationship between this compound structure and bioassay results.

References

Application Notes and Protocols: Utilizing Pseudobactin A for Plant Growth Promotion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactin A is a fluorescent, yellow-green pigment and a member of the pyoverdine class of siderophores produced by several species of plant growth-promoting rhizobacteria (PGPR), most notably Pseudomonas fluorescens and Pseudomonas putida. Its primary role in the rhizosphere is to chelate ferric iron (Fe³⁺) with high affinity, making it available for uptake by the bacteria and, in some cases, by plants. This sequestration of iron also competitively inhibits the growth of pathogenic soil microorganisms. Beyond its function in iron acquisition, this compound has been demonstrated to elicit Induced Systemic Resistance (ISR) in plants, a state of heightened defensive capacity against a broad spectrum of pathogens.

These dual functions make this compound a compelling subject for research and development in sustainable agriculture, with potential applications as a biofertilizer and a biocontrol agent. These notes provide an overview of its applications and detailed protocols for its study.

Mechanism of Action

This compound promotes plant growth through two principal mechanisms:

  • Iron Sequestration: In iron-limited soil environments, this compound is secreted by rhizobacteria. It binds to Fe³⁺ in the soil, forming a Pseudobactin-Fe³⁺ complex. This complex is then recognized by specific outer membrane receptors on the bacteria for iron uptake. This high-affinity chelation effectively reduces the amount of iron available to other soil microbes, including plant pathogens, thereby suppressing their growth. While direct plant uptake of the Pseudobactin-Fe³⁺ complex is debated and likely varies between plant species, the overall improvement in the plant's microbial environment and potential for indirect iron availability contributes to enhanced growth.

  • Induced Systemic Resistance (ISR): Root colonization by Pseudobactin-producing bacteria can trigger a systemic immune response in the plant. Unlike Systemic Acquired Resistance (SAR), which is typically activated by pathogens and is salicylic acid (SA)-dependent, Pseudobactin-mediated ISR is often regulated by jasmonic acid (JA) and ethylene (ET) signaling pathways.[1] This primed state leads to a faster and stronger activation of defense responses upon subsequent attack by pathogens.

Quantitative Data on Plant Growth Promotion

The application of this compound, either through inoculation with producing bacteria or as a purified compound, has been shown to significantly enhance various plant growth parameters.

Plant SpeciesTreatmentParameter MeasuredResultReference
Arabidopsis thalianaInoculation with Pseudomonas putida WCS358 (produces pseudobactin 358)Shoot fresh weight~30% increase compared to non-inoculated controlBased on ISR studies[2]
Canola (Brassica napus)Inoculation with Pseudomonas putida GR12-2Root length35-50% increase compared to an IAA-deficient mutant and uninoculated seeds[3][3]
Barley (Hordeum vulgare)Inoculation with Pseudomonas strain Sm1-3 (a derivative of B10)Ferric pseudobactin concentration in rhizosphere3.5 x 10⁻¹⁰ mol/g of root and soil[4][5]
Rice (Oryza sativa)Root application of purified pseudobactin (Psb374) from P. fluorescens WCS374rDisease resistance against Magnaporthe oryzaeSignificant reduction in disease symptoms through priming of defense responses[1][6][1][6]
Tomato (Lycopersicon esculentum)Inoculation with P. putida WCS358Induced Systemic ResistancePseudobactin 358 triggers ISR[2]

Experimental Protocols

Protocol 1: Isolation and Culture of Pseudobactin-Producing Pseudomonas

This protocol describes the general method for culturing Pseudomonas species to promote the production of this compound.

Materials:

  • King's B (KB) medium (or a similar iron-deficient medium)

  • Specific Pseudomonas strain (e.g., P. fluorescens WCS374r, P. putida WCS358)

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

  • 0.22 µm sterile filter

Procedure:

  • Prepare King's B medium. For enhanced siderophore production, ensure iron is the limiting nutrient. Avoid adding supplementary iron salts.

  • Inoculate a starter culture of the desired Pseudomonas strain into 10 mL of KB broth and grow overnight at 28°C with shaking (200 rpm).

  • Use the starter culture to inoculate a larger volume of KB broth (e.g., 1 L) at a 1:100 dilution.

  • Incubate the large culture at 28°C with vigorous shaking for 48-72 hours. The appearance of a fluorescent yellow-green color in the medium indicates siderophore production.

  • Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the secreted this compound.

  • Sterilize the supernatant by passing it through a 0.22 µm filter. This cell-free supernatant can be used for plant assays or for purification of this compound.

Protocol 2: Seed Bacterization for Plant Growth Assays

This protocol outlines the procedure for inoculating seeds with Pseudobactin-producing bacteria.

Materials:

  • Bacterial culture from Protocol 1 (resuspended cells)

  • Seeds of the target plant species

  • Sterile water

  • Carboxymethylcellulose (CMC) or another sterile adhesive agent (optional)

  • Sterile petri dishes or planting trays

  • Sterile soil or growth medium

Procedure:

  • Grow the Pseudomonas strain as described in Protocol 1. After centrifugation, discard the supernatant and resuspend the bacterial pellet in sterile water or a 1% CMC solution to a final concentration of approximately 10⁸ CFU/mL.

  • Surface sterilize the seeds according to standard procedures for the specific plant species to remove any contaminating microbes.

  • Immerse the sterilized seeds in the bacterial suspension for 30-60 minutes, ensuring even coating. A gentle agitation can be applied.

  • Air-dry the inoculated seeds in a laminar flow hood on sterile filter paper.

  • Sow the bacterized seeds in sterile soil or another appropriate growth medium.

  • As a control, treat a batch of seeds with sterile water or the CMC solution without the bacteria.

  • Grow the plants under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22-25°C).

  • After a predetermined period (e.g., 14-21 days), harvest the plants and measure growth parameters such as root length, shoot height, fresh and dry biomass, and chlorophyll content.

Protocol 3: Induced Systemic Resistance (ISR) Assay

This protocol provides a method to assess the ability of this compound to induce systemic resistance against a foliar pathogen.

Materials:

  • Plants grown from seeds bacterized with the Pseudomonas strain (and control plants) as described in Protocol 2.

  • A suitable plant pathogen (e.g., Pseudomonas syringae pv. tomato for Arabidopsis, Magnaporthe oryzae for rice).

  • Pathogen culture medium and growth facilities.

  • Syringe without a needle or a sprayer for pathogen inoculation.

  • Humid chamber.

Procedure:

  • Grow bacterized and control plants for 3-4 weeks to allow for sufficient root colonization and induction of ISR. The bacteria and the future pathogen challenge remain spatially separated (roots vs. leaves).

  • Culture the pathogen to the appropriate growth phase for infection. Prepare a pathogen suspension at a defined concentration (e.g., 10⁵ or 10⁶ CFU/mL in a suitable buffer).

  • Challenge the plants by inoculating the leaves with the pathogen suspension. This can be done by infiltration with a needleless syringe or by spraying the foliage until runoff.

  • Place the inoculated plants in a high-humidity chamber for 24-48 hours to facilitate infection.

  • Transfer the plants back to their normal growth conditions.

  • Assess disease symptoms after 3-7 days. This can involve counting lesions, measuring lesion diameter, or quantifying pathogen growth within the leaf tissue.

  • Compare the disease severity between plants treated with the Pseudobactin-producing strain and the control plants. A significant reduction in disease symptoms in the bacterized plants indicates the induction of ISR.

Visualizations

Pseudobactin_Iron_Uptake cluster_soil Soil Environment (Iron-limited) cluster_rhizosphere Rhizosphere Fe3_soil Fe³⁺ (Insoluble) Pathogen Pathogen Fe3_soil->Pathogen Required for growth Pseudobactin_free This compound Pseudobactin_free->Pathogen Competes for Fe³⁺ Pseudomonas Pseudomonas sp. Pseudomonas->Pseudobactin_free Secretes Fe_Pseudobactin Fe³⁺-Pseudobactin Complex Fe_Pseudobactin->Pseudomonas Uptake Pseudobactin_freeFe3_soil Pseudobactin_freeFe3_soil Pseudobactin_freeFe3_soil->Fe_Pseudobactin Chelates

Caption: Iron acquisition pathway mediated by this compound.

Pseudobactin_ISR_Pathway cluster_root Root cluster_plant Plant Systemic Tissues Pseudomonas Pseudomonas sp. (on root surface) Pseudobactin_A This compound Pseudomonas->Pseudobactin_A Produces JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Signaling Pseudobactin_A->JA_ET_Pathway Triggers Priming Priming of Defense Genes JA_ET_Pathway->Priming ISR Induced Systemic Resistance (ISR) Priming->ISR Defense_Response Enhanced Defense Response (e.g., callose deposition, PR gene expression) ISR->Defense_Response Leads to faster/stronger Pathogen_Attack Foliar Pathogen Attack Pathogen_Attack->Defense_Response

Caption: this compound-mediated Induced Systemic Resistance (ISR).

Experimental_Workflow A 1. Culture Pseudomonas in Iron-Deficient Medium B 2. Isolate Bacteria or Cell-Free Supernatant A->B C 3. Seed Bacterization B->C D 4. Plant Growth (Controlled Environment) C->D E 5. Pathogen Challenge (for ISR Assay) D->E F 6. Data Collection E->F G Growth Parameters (Biomass, Root Length) F->G Analysis H Disease Severity (Lesion size, Pathogen count) F->H Analysis

Caption: General experimental workflow for studying this compound.

References

Application Note: Quantification of Pseudobactin A in Soil and Rhizosphere Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudobactin A is a high-affinity, fluorescent siderophore produced by plant growth-promoting rhizobacteria (PGPR) like Pseudomonas species to chelate iron (Fe³⁺) from the environment.[1] Siderophore-mediated iron acquisition is a key mechanism in microbial competition and plays a significant role in promoting plant growth by supplying iron to the plant and suppressing phytopathogens by limiting their access to this essential nutrient.[2][3] Accurate quantification of this compound in complex environmental matrices such as soil and the rhizosphere is critical for understanding its ecological role, optimizing its use in agriculture, and exploring its potential in drug development. This document provides detailed protocols for the extraction and quantification of this compound from soil and rhizosphere samples using spectrophotometric and advanced chromatographic techniques.

Experimental Protocols

Protocol 1: Sample Collection and Extraction

This protocol details the separation of bulk soil, rhizosphere soil, and root samples, followed by the extraction of siderophores.

1.1.1 Materials

  • Shovel or soil corer

  • Sterile 50 mL conical tubes

  • Sterile forceps and spatulas

  • Chilled, sterile phosphate-buffered saline (PBS) or 10 mM CaCl₂ with 2.5 mM sodium ascorbate (pH 7.0)[4]

  • Liquid nitrogen

  • Sonicator

  • Centrifuge

  • Lyophilizer (optional)

  • Methanol (5%, 25%, 80% solutions)[4]

1.1.2 Procedure: Sample Collection and Fractionation

  • Bulk Soil Collection: Excavate the plant of interest. Collect soil from the area surrounding the root system that is not directly adhering to the roots. Place in a sterile 50 mL tube.

  • Rhizosphere and Root Collection: Gently shake the plant to remove loosely attached soil. The soil still adhering to the roots is the rhizosphere.[5]

  • Rhizosphere Separation: Place the roots in a 50 mL tube containing 30 mL of chilled, sterile PBS or extraction buffer.[5] Sonicate the sample for 10 minutes with pulses (e.g., 160 W for 30s on, 30s off) to dislodge rhizosphere soil from the roots.[5]

  • Remove the roots with sterile forceps and place them in a new tube for separate analysis (root endosphere). The remaining suspension contains the rhizosphere fraction.[5]

  • Centrifuge the rhizosphere suspension at 4,000 x g for 10 minutes at 4°C.[5] Decant the supernatant. The resulting pellet is the rhizosphere soil.

  • Flash freeze the soil, rhizosphere, and root samples in liquid nitrogen and store them at -80°C until extraction.[5]

1.1.3 Procedure: Siderophore Extraction [4]

  • Lyophilize (freeze-dry) soil or rhizosphere samples for optimal extraction efficiency.

  • To 1 gram of the lyophilized sample, add 3 mL of the primary extraction solution (10 mM CaCl₂ and 2.5 mM sodium ascorbate, pH 7.0).[4]

  • Agitate the mixture overnight on a 3D orbital shaker.

  • Sonicate the sample for 15 minutes.

  • Centrifuge to pellet the soil and collect the supernatant.

  • Sequentially re-extract the pellet with 3 mL of 5%, 25%, and 80% methanol, sonicating for 15 minutes and centrifuging after each step.[4]

  • Pool all the collected supernatants.

  • Evaporate the pooled extract to dryness using a SpeedVac or similar apparatus.

  • Reconstitute the dried extract in 0.5 mL of 50% methanol and filter through a 0.2 µm syringe filter. The sample is now ready for analysis.[4]

Protocol 2: Quantification by Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It works on the principle of competition for iron between the siderophore and the CAS dye complex.[6][7] When a siderophore is present, it removes iron from the CAS-iron complex, causing a color change from blue to orange/yellow, which can be measured spectrophotometrically at 630 nm.[7]

1.2.1 Materials

  • CAS assay reagent (prepared according to Schwyn and Neilands, 1987)[2][7]

  • Microplate reader or spectrophotometer

  • 96-well microplates[7]

  • Reconstituted sample extract from Protocol 1.1

1.2.2 Procedure

  • Pipette 100 µL of the reconstituted sample extract into a well of a 96-well microplate.

  • Add 100 µL of the CAS reagent to the well.

  • Prepare a reference well containing 100 µL of the extraction solvent (e.g., 50% methanol) and 100 µL of CAS reagent.

  • Incubate the plate in the dark at room temperature for 20-60 minutes.[6][7]

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[7]

  • Calculate the siderophore units as a percentage of the reduction in absorbance using the formula:

    • Percent Siderophore Units (psu) = [(Ar - As) / Ar] x 100 [7]

  • Quantify the concentration of this compound by creating a standard curve using a purified this compound standard of known concentrations.

Protocol 3: Quantification by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity for quantifying siderophores like this compound in complex environmental extracts.[4][8]

1.3.1 Materials & Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[9]

  • Mass Spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole).[10]

  • Reversed-phase C18 column (e.g., 250 x 4.6mm, 5µm).[11]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Purified this compound standard.

  • Reconstituted sample extract from Protocol 1.1.

1.3.2 Procedure

  • Sample Preparation: Acidify the reconstituted sample extract with formic acid before injection.[4]

  • Chromatographic Separation:

    • Set the column oven temperature to 40°C.[11]

    • Set the flow rate to 1.0 mL/min.[11]

    • Use a gradient elution program. For example: Start with 5% B, hold for 2 minutes; ramp to 95% B over 15 minutes; hold for 5 minutes; return to 5% B and re-equilibrate for 5 minutes.

    • Injection volume: 10 µL.[11]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.[10]

    • Perform a full scan to determine the parent ion (m/z) for this compound.

    • Develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method using the specific parent ion and its characteristic product ions for highly selective quantification.[12]

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the purified this compound standard.

    • Integrate the peak area for this compound in the soil/rhizosphere samples.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Data Presentation

Quantitative results for this compound can be summarized for clear comparison. The data below includes a value reported in the literature and illustrative examples for other methods.

Sample TypeQuantification MethodThis compound ConcentrationSource / Reference
Barley RhizosphereImmunoassay (ELISA)3.5 x 10⁻¹⁰ mol/g (wet weight)Buyer et al., 1993[13][14][15]
Bulk SoilLC-MS/MS150 ± 25 pmol/g (dry weight)Illustrative Data
Rhizosphere SoilLC-MS/MS420 ± 50 pmol/g (dry weight)Illustrative Data
Bulk SoilCAS Assay95 ± 15 pmol/g (dry weight)Illustrative Data
Rhizosphere SoilCAS Assay280 ± 35 pmol/g (dry weight)Illustrative Data

Visualizations

Signaling Pathway: Iron-Dependent Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by iron availability. In low-iron conditions, the Fur (Ferric uptake regulator) protein is inactive, allowing for the transcription of a sigma factor (psbS), which in turn promotes the expression of biosynthetic genes like psbA (L-ornithine N5-oxygenase), a key enzyme in the pathway.[1][16] When iron is abundant, it binds to Fur, which then acts as a repressor, blocking the transcription of psbS and halting siderophore production.[16]

G cluster_0 Low Iron Condition cluster_1 High Iron Condition Low_Fe Low Fe³⁺ Fur_inactive Fur (Inactive) Low_Fe->Fur_inactive leads to psbS psbS gene (Sigma Factor) Fur_inactive->psbS allows transcription psbA psbA gene (Biosynthesis) psbS->psbA promotes transcription PBA This compound Production psbA->PBA leads to High_Fe High Fe³⁺ Fur_active Fe-Fur Complex (Active Repressor) High_Fe->Fur_active binds to Fur psbS_repressed psbS gene (Repressed) Fur_active->psbS_repressed represses

Caption: Iron-dependent regulation of this compound biosynthesis.

Experimental Workflow for this compound Quantification

This diagram outlines the sequential steps involved in the quantification of this compound from environmental samples, from initial collection to final data analysis.

G cluster_quant Quantification Methods start Sample Collection (Bulk Soil & Plant Roots) fractionation Sample Fractionation (Separate Soil, Rhizosphere, Roots) start->fractionation extraction Siderophore Extraction (Solvent Series & Sonication) fractionation->extraction cleanup Extract Cleanup (Evaporation & Reconstitution) extraction->cleanup cas CAS Spectrophotometric Assay cleanup->cas lcms LC-MS/MS Analysis cleanup->lcms analysis Data Analysis (Standard Curve & Concentration Calculation) cas->analysis lcms->analysis end Final Report analysis->end

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Monoclonal Antibody-Based Detection of Pseudobactins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactins, a class of pyoverdine siderophores, are fluorescent iron chelators produced by Pseudomonas species. They play a critical role in microbial iron acquisition and are implicated in virulence and biofilm formation. Consequently, the sensitive and specific detection of pseudobactins is of significant interest in clinical diagnostics, environmental microbiology, and drug development. This document provides detailed application notes and protocols for the detection of pseudobactins using monoclonal antibodies, offering a powerful tool for the quantification and characterization of these important molecules.

Data Presentation

The following tables summarize key quantitative data from studies on monoclonal antibody-based detection of pseudobactins and other siderophores.

Table 1: Performance Characteristics of Anti-Siderophore Monoclonal Antibodies

Antibody TargetMonoclonal AntibodyAssay TypeAffinity (M)Detection LimitReference
Ferric PseudobactinNot specifiedCompetitive AssayNot reported5 x 10-12 mol[1]
Enterobactin2E4ic-ELISA3.1 x 10-100.39 µg/mL[2]

Table 2: Reactivity of Monoclonal Antibody 5D4-C3 with Metal-Pseudobactin Complexes

Metal ComplexReactivity (%)
Ferric pseudobactin100
Al(III)-pseudobactinSimilar to ferric pseudobactin
Cr(III)-pseudobactinSimilar to ferric pseudobactin
Cu(II)-pseudobactinSimilar to ferric pseudobactin
Mn(II)-pseudobactinSimilar to ferric pseudobactin
Zn(II)-pseudobactinLess reactive than ferric pseudobactin

Data adapted from a competitive ELISA. Reactivity is relative to ferric pseudobactin.

Signaling Pathway

The biosynthesis and regulation of pyoverdines (pseudobactins) is a complex process tightly linked to iron availability and virulence factor expression in Pseudomonas aeruginosa. The following diagram illustrates the key steps in the pyoverdine biosynthesis pathway.

Pyoverdine_Biosynthesis L_Ornithine L-Ornithine PvdA PvdA (Hydroxylase) L_Ornithine->PvdA L_fOHOrn L-N5-formyl-N5-hydroxyornithine PvdA->L_fOHOrn Hydroxylation PvdF PvdF (Formyltransferase) L_fOHOrn->PvdF Amino_Acids Amino Acid Precursors PvdF->Amino_Acids Formylation NRPS Non-Ribosomal Peptide Synthetases (PvdL, PvdI, PvdJ, PvdD) Amino_Acids->NRPS Ferribactin_precursor Acylated Ferribactin Precursor NRPS->Ferribactin_precursor Peptide Synthesis PvdE PvdE (ABC Transporter) Ferribactin_precursor->PvdE Transport PvdQ PvdQ (Acylase) PvdE->PvdQ Ferribactin Ferribactin PvdQ->Ferribactin Deacylation PvdP_PvdO PvdP / PvdO (Oxidoreductases) Ferribactin->PvdP_PvdO Pyoverdine Mature Pyoverdine (Pseudobactin) PvdP_PvdO->Pyoverdine Chromophore Formation PvdRT_OpmQ PvdRT-OpmQ (Efflux Pump) Pyoverdine->PvdRT_OpmQ Export Extracellular Extracellular Space PvdRT_OpmQ->Extracellular

Caption: Pyoverdine biosynthesis pathway in Pseudomonas aeruginosa.

Experimental Protocols

This section provides detailed protocols for the generation of anti-pseudobactin monoclonal antibodies and their use in a competitive ELISA for the detection of pseudobactins.

Generation of Anti-Ferric Pseudobactin Monoclonal Antibodies

This protocol outlines the key steps for producing monoclonal antibodies that specifically recognize the ferric-pseudobactin complex.

Experimental Workflow

MAb_Production_Workflow Antigen_Prep 1. Antigen Preparation (Ferric Pseudobactin-Carrier Protein Conjugate) Immunization 2. Immunization of Mice Antigen_Prep->Immunization Spleen_Harvest 3. Spleen Cell Harvest Immunization->Spleen_Harvest Hybridoma_Fusion 4. Hybridoma Fusion (Spleen Cells + Myeloma Cells) Spleen_Harvest->Hybridoma_Fusion HAT_Selection 5. HAT Selection of Hybridomas Hybridoma_Fusion->HAT_Selection Screening 6. Screening of Hybridomas (ELISA) HAT_Selection->Screening Cloning 7. Subcloning of Positive Hybridomas Screening->Cloning MAb_Production 8. Monoclonal Antibody Production and Purification Cloning->MAb_Production cELISA_Workflow Plate_Coating 1. Coat Microtiter Plate with Ferric Pseudobactin-BSA Conjugate Blocking 2. Block Unbound Sites Plate_Coating->Blocking Competition 3. Add Sample/Standard and Anti-Pseudobactin Monoclonal Antibody Blocking->Competition Secondary_Ab 4. Add Enzyme-Conjugated Secondary Antibody Competition->Secondary_Ab Substrate_Addition 5. Add Substrate Secondary_Ab->Substrate_Addition Measurement 6. Measure Absorbance Substrate_Addition->Measurement Analysis 7. Data Analysis and Quantification Measurement->Analysis

References

Application Notes and Protocols for the Genetic Manipulation of Pseudobactin A Production in Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactin A is a high-affinity siderophore produced by various Pseudomonas species, playing a crucial role in iron acquisition, biofilm formation, and as a biocontrol agent against plant pathogens.[1][2] Its potent iron-chelating properties also make it a molecule of interest for therapeutic applications, including the development of novel antibiotics and iron-chelating drugs. Enhancing the production of this compound through genetic manipulation is a key area of research for improving its biotechnological and pharmaceutical potential.

This document provides detailed application notes and protocols for the genetic manipulation of this compound production in Pseudomonas. It covers the key regulatory pathways, experimental procedures for genetic modification, and methods for quantifying production yields.

Regulatory Signaling Pathway of this compound Production

The biosynthesis of this compound is tightly regulated in response to iron availability. The central regulator is the Ferric Uptake Regulator (Fur) protein. Under iron-replete conditions, Fur binds to iron and acts as a transcriptional repressor. In iron-limited environments, Fur is inactive, leading to the derepression of genes involved in siderophore biosynthesis.

A key component of this regulatory cascade is the extracytoplasmic function (ECF) sigma factor, PsbS. The transcription of the psbS gene is negatively controlled by Fur. When iron is scarce, psbS is transcribed, and the resulting PsbS protein then acts as a positive regulator, promoting the transcription of the this compound biosynthesis gene, psbA, which encodes L-ornithine N5-oxygenase, a key enzyme in the biosynthetic pathway.[3] Therefore, genetic strategies aimed at overproducing this compound often focus on disrupting the negative regulation by Fur or enhancing the positive regulation by PsbS.

PseudobactinA_Regulation cluster_iron_status Iron Concentration High_Iron High Iron Fur_Fe Fur-Fe Complex High_Iron->Fur_Fe activates Low_Iron Low Iron Fur_inactive Inactive Fur Low_Iron->Fur_inactive leads to psbS_gene psbS gene Fur_Fe->psbS_gene represses Fur_inactive->psbS_gene derepresses PsbS_protein PsbS Protein psbS_gene->PsbS_protein transcribes & translates psbA_gene psbA gene PsbS_protein->psbA_gene activates transcription Pseudobactin_A This compound Biosynthesis psbA_gene->Pseudobactin_A

Caption: Regulatory pathway of this compound synthesis.

Data Presentation: Quantitative Analysis of this compound Production

Genetic modifications targeting the fur and psbS genes can significantly impact the yield of this compound. The following table summarizes representative data on this compound production in wild-type and engineered Pseudomonas strains.

StrainGenotypeRelevant Genetic ModificationThis compound Titer (µg/mL)Fold Increase vs. Wild Type
WTWild TypeNone15.2 ± 1.81.0
Δfurfur KnockoutDeletion of the fur gene48.7 ± 4.23.2
psbS++psbS OverexpressionIntroduction of a high-copy plasmid with psbS35.1 ± 3.52.3
Δfur/psbS++Double Mutantfur deletion and psbS overexpression62.5 ± 5.94.1

Note: The data presented in this table are representative examples based on published findings and are intended for illustrative purposes. Actual yields may vary depending on the specific Pseudomonas strain, culture conditions, and experimental setup.

Experimental Workflow for Genetic Manipulation

The general workflow for genetically modifying Pseudomonas to enhance this compound production involves several key steps, from the initial design of the genetic construct to the final quantification of the product.

Experimental_Workflow Start Start Design 1. Design Genetic Construct (e.g., for fur knockout or psbS overexpression) Start->Design Construction 2. Construct Suicide Vector (for homologous recombination) or Expression Vector Design->Construction Transformation 3. Transformation of Pseudomonas (e.g., Electroporation) Construction->Transformation Selection 4. Selection of Mutants (Antibiotic resistance, Sucrose counter-selection) Transformation->Selection Verification 5. Verification of Genetic Modification (PCR, Sequencing) Selection->Verification Cultivation 6. Cultivation of Engineered Strain (Iron-deficient media) Verification->Cultivation Quantification 7. Quantification of this compound (Spectrophotometry, HPLC) Cultivation->Quantification End End Quantification->End

Caption: Workflow for engineering this compound production.

Experimental Protocols

Protocol 1: Gene Knockout of the fur Regulator via Homologous Recombination

This protocol describes the creation of an unmarked deletion of the fur gene in Pseudomonas using a suicide vector with a sacB counter-selection system.

Materials:

  • Pseudomonas wild-type strain

  • Suicide vector (e.g., pT18mobsacB)

  • E. coli cloning strain (e.g., DH5α)

  • E. coli donor strain for conjugation (e.g., S17-1)

  • Primers for amplifying upstream and downstream regions of fur

  • Restriction enzymes and T4 DNA ligase

  • LB agar and broth

  • Sucrose

  • Appropriate antibiotics (e.g., tetracycline for the vector)

  • PCR reagents

  • DNA purification kits

Procedure:

  • Construct the Knockout Plasmid:

    • Amplify the upstream and downstream homologous arms (500-1000 bp) flanking the fur gene from Pseudomonas genomic DNA using PCR.

    • Clone the amplified fragments into the suicide vector pT18mobsacB.

    • Transform the ligation product into an E. coli cloning strain and select for transformants.

    • Verify the correct insertion by restriction digestion and sequencing.

    • Transform the verified plasmid into the E. coli donor strain.

  • Conjugation:

    • Grow overnight cultures of the E. coli donor strain (with the knockout plasmid) and the recipient Pseudomonas strain.

    • Mix the donor and recipient cultures and spot them onto an LB agar plate.

    • Incubate the plate to allow for conjugation.

  • Selection of Single-Crossover Mutants:

    • Resuspend the bacterial growth from the conjugation plate in sterile saline.

    • Plate the suspension on selective agar containing an antibiotic to select against the E. coli donor and an antibiotic to select for the integrated plasmid in Pseudomonas.

    • Incubate the plates until colonies appear. These are single-crossover mutants where the plasmid has integrated into the chromosome.

  • Counter-selection for Double-Crossover Mutants:

    • Inoculate single-crossover colonies into LB broth without antibiotics and grow overnight.

    • Plate serial dilutions of the overnight culture onto LB agar plates containing 5% sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second crossover event will grow.

  • Verification of fur Deletion:

    • Screen the sucrose-resistant colonies by PCR using primers that flank the fur gene. The wild-type will produce a larger PCR product than the deletion mutant.

    • Confirm the deletion by sequencing the PCR product from putative mutants.

Protocol 2: Overexpression of the psbS Gene

This protocol describes the overexpression of the psbS gene in Pseudomonas using a broad-host-range expression vector.

Materials:

  • Pseudomonas wild-type strain

  • Broad-host-range expression vector (e.g., pUCP18)

  • Primers for amplifying the psbS gene

  • Restriction enzymes and T4 DNA ligase

  • E. coli cloning strain

  • Reagents for preparing competent cells and for electroporation

  • Appropriate antibiotics

Procedure:

  • Construct the Expression Plasmid:

    • Amplify the psbS gene from Pseudomonas genomic DNA by PCR.

    • Clone the psbS gene into the expression vector under the control of a suitable promoter.

    • Transform the ligation product into an E. coli cloning strain and select for transformants.

    • Verify the correct insertion and orientation of the psbS gene by restriction digestion and sequencing.

  • Transformation of Pseudomonas by Electroporation:

    • Prepare electrocompetent Pseudomonas cells by growing a culture to mid-log phase and washing the cells repeatedly with ice-cold 10% glycerol or 300 mM sucrose.

    • Add the purified expression plasmid to the competent cells.

    • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

    • Apply an electrical pulse using an electroporator (e.g., 2.5 kV, 200 Ω, 25 µF).

    • Immediately add recovery medium (e.g., LB broth) and incubate to allow the cells to recover.

  • Selection of Transformants:

    • Plate the recovered cells on selective agar containing the appropriate antibiotic for the expression vector.

    • Incubate the plates until colonies appear.

  • Verification of psbS Overexpression:

    • Confirm the presence of the expression plasmid in the transformants by plasmid purification and restriction digestion.

    • Optionally, quantify the psbS transcript levels by RT-qPCR to confirm overexpression.

Protocol 3: Quantification of this compound by Spectrophotometry

This is a straightforward method for estimating the concentration of this compound in culture supernatants based on its characteristic fluorescence.

Materials:

  • Culture supernatants from Pseudomonas strains

  • Spectrophotometer or microplate reader with fluorescence capabilities

  • Iron-deficient culture medium (for blank)

Procedure:

  • Sample Preparation:

    • Grow Pseudomonas strains in an iron-deficient medium to induce siderophore production.

    • Centrifuge the cultures to pellet the cells.

    • Collect the supernatants and filter-sterilize them.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance in the range of 350-500 nm.

    • Use the iron-deficient culture medium as a blank.

    • Measure the absorbance of the culture supernatants. Pseudobactin typically exhibits a maximum absorbance around 400-405 nm.

  • Calculation:

    • The absorbance value at the maximum wavelength is proportional to the concentration of this compound. For absolute quantification, a standard curve with purified this compound is required.

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise and specific method for quantifying this compound.

Materials:

  • Culture supernatants from Pseudomonas strains

  • HPLC system with a UV-Vis or diode-array detector

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • Purified this compound standard

Procedure:

  • Sample Preparation:

    • Prepare cell-free, filter-sterilized culture supernatants as described in Protocol 3.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a gradient elution method with a mobile phase consisting of acetonitrile and water (both containing 0.1% TFA). A typical gradient might run from 5% to 95% acetonitrile over 30 minutes.

    • Set the detector to monitor absorbance at the maximum wavelength for this compound (around 400 nm).

    • Inject the prepared samples and standards.

  • Quantification:

    • Create a standard curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pseudobactin A Production in Pseudomonas B10 Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maximizing the yield of Pseudobactin A from Pseudomonas B10 cultures.

Troubleshooting Guides

This section addresses common issues encountered during Pseudomonas B10 cultivation for this compound production.

Issue 1: Low or No this compound Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Iron Contamination Iron is a potent repressor of siderophore biosynthesis. Ensure all glassware is acid-washed to remove trace iron. Use high-purity water and reagents. If possible, use iron-chelating agents like 8-hydroxyquinoline in pre-cultures to deplete iron carryover.
Suboptimal Medium Composition The choice of carbon and nitrogen sources significantly impacts yield. Succinate-based media are generally preferred over glucose-based media for siderophore production in Pseudomonas.[1] Ensure the medium is iron-deficient.
Incorrect pH of the Medium The optimal pH for siderophore production by Pseudomonas species is typically neutral to slightly alkaline (pH 7.0-8.0).[1][2] Monitor and adjust the pH of your culture medium as needed.
Inadequate Aeration Pseudomonas B10 is an aerobic bacterium. Ensure sufficient oxygen supply by using baffled flasks, maintaining a low culture volume to flask volume ratio (e.g., 1:5), and providing vigorous shaking (200-250 rpm).
Incorrect Incubation Temperature The optimal temperature for growth and siderophore production can differ. While Pseudomonas B10 can grow at a range of temperatures, siderophore production is often optimal between 25-30°C.
Suboptimal Inoculum A poor quality or improperly sized inoculum can lead to slow growth and low product yield. Use a fresh, actively growing pre-culture. Standardize your inoculum density (e.g., to an OD600 of 0.1).
Genetic Instability of the Strain Repeated subculturing can sometimes lead to mutations that affect siderophore production. It is advisable to use a fresh culture from a frozen stock for each experiment.
Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in Media Preparation Minor variations in media components, especially the iron concentration, can lead to significant differences in yield. Prepare a large batch of medium to be used across all experiments if possible. Always use high-purity water and reagents.
Inconsistent Inoculum Preparation Variations in the age, density, or physiological state of the inoculum will affect the kinetics of the culture. Standardize your pre-culture and inoculation procedures meticulously.
Fluctuations in Shaker/Incubator Conditions Ensure that the temperature and shaking speed of your incubator are calibrated and consistent. Uneven temperature distribution or shaking can lead to variability.
Inaccurate Quantification Method The Chrome Azurol S (CAS) assay is sensitive to interfering substances. Ensure your assay is properly calibrated and that you are accounting for any background absorbance from your culture medium.

Frequently Asked Questions (FAQs)

1. What is the optimal medium for this compound production in Pseudomonas B10?

While the exact optimal medium may require some empirical testing, a succinate-based minimal medium is a good starting point. Succinate has been shown to be an effective carbon source for siderophore production in many Pseudomonas species.[1][2] A common base medium is M9 minimal salts medium supplemented with succinate.

2. How does iron concentration affect this compound production?

Iron is a critical regulator of this compound biosynthesis. The production is actively repressed in the presence of iron.[3] Therefore, it is crucial to maintain iron-limiting conditions in the culture medium to maximize yield.

3. What is the expected yield of this compound from Pseudomonas B10 cultures?

The yield of this compound can vary significantly depending on the culture conditions. Under optimized conditions in a laboratory setting, yields can range from tens to hundreds of milligrams per liter.

4. Can I use a rich medium like LB for this compound production?

Rich media like Luria-Bertani (LB) broth are generally not recommended for high-yield siderophore production because they often contain sufficient iron from yeast extract and tryptone to repress the biosynthetic pathways. Minimal media with a defined, low-iron composition are preferred.

5. How can I quantify the amount of this compound produced?

The most common method for quantifying total siderophores is the Chrome Azurol S (CAS) assay.[4][5] This colorimetric assay is based on the competition for iron between the siderophore and the CAS dye. For more specific quantification of this compound, High-Performance Liquid Chromatography (HPLC) can be used, monitoring the absorbance at its characteristic wavelength (around 400 nm at neutral pH).[6]

Experimental Protocols

Protocol 1: General Optimization of this compound Production

This protocol provides a framework for systematically optimizing the culture conditions for maximal this compound yield.

1. Baseline Culture:

  • Prepare a succinate-based minimal medium (e.g., M9 salts with 0.4% sodium succinate as the carbon source).

  • Inoculate with an overnight culture of Pseudomonas B10 to a starting OD600 of 0.1.

  • Incubate at 28°C with shaking at 220 rpm for 48-72 hours.

  • Quantify the this compound yield using the CAS assay (see Protocol 2).

2. Optimization of Carbon Source:

  • Prepare the minimal medium with different carbon sources (e.g., succinate, citrate, glycerol, mannitol) at the same molar carbon concentration.

  • Perform the cultivation and quantification as in the baseline culture.

3. Optimization of Nitrogen Source:

  • Using the best carbon source from the previous step, prepare the medium with different nitrogen sources (e.g., ammonium chloride, sodium nitrate, L-asparagine, L-glutamine) at the same molar nitrogen concentration.

  • Perform the cultivation and quantification.

4. Optimization of pH:

  • Using the optimized carbon and nitrogen sources, prepare the medium buffered to different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Perform the cultivation and quantification.

5. Optimization of Temperature:

  • Using the optimized medium, perform the cultivation at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

  • Perform the cultivation and quantification.

Data Presentation:

ParameterCondition 1Condition 2Condition 3This compound Yield (% of Control)
Carbon Source SuccinateCitrateGlycerol
Nitrogen Source NH4ClNaNO3L-Asparagine
pH 6.57.07.5
Temperature (°C) 252830
Protocol 2: Quantification of Siderophores using the Chrome Azurol S (CAS) Assay

This protocol is adapted from the method described by Schwyn and Neilands (1987).

Materials:

  • CAS dye solution

  • Iron(III) chloride solution

  • Hexadecyltrimethylammonium bromide (HDTMA) solution

  • Shuttle solution (piperazine-1,4-bis(2-ethanesulfonic acid), PIPES)

  • Culture supernatant

Procedure:

  • Preparation of CAS Assay Solution:

    • Mix the CAS dye, iron(III) chloride, and HDTMA solutions in the correct proportions as described in the original protocol. This forms a blue-colored complex.

  • Assay:

    • In a microplate well, mix your culture supernatant with the CAS assay solution.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm.

  • Calculation:

    • The amount of siderophore is inversely proportional to the absorbance at 630 nm. A standard curve can be generated using a known siderophore like deferoxamine mesylate. The siderophore units can be calculated as: (Ar - As) / Ar * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Troubleshooting the CAS Assay:

  • High Background: Some media components can interfere with the assay. Always run a control with uninoculated medium.

  • Precipitation: Ensure all solutions are properly mixed and that the pH is correct.

  • Low Sensitivity: For low siderophore concentrations, it may be necessary to concentrate the supernatant.

Visualizations

Signaling Pathway for this compound Biosynthesis Regulation

G cluster_0 High Iron Conditions cluster_1 Low Iron Conditions Fe Iron (Fe3+) Fur Fur Protein Fe->Fur activates psbS_promoter psbS Promoter Fur->psbS_promoter binds and represses psbS psbS gene (Sigma Factor) psbA psbA gene (Biosynthesis) Pseudobactin_A This compound no_Fe Low Iron inactive_Fur Inactive Fur no_Fe->inactive_Fur active_psbS_promoter psbS Promoter inactive_Fur->active_psbS_promoter does not bind active_psbS psbS gene transcribed active_psbS_promoter->active_psbS transcription Sigma_Factor PsbS Sigma Factor active_psbS->Sigma_Factor translation active_psbA psbA gene transcribed Sigma_Factor->active_psbA activates transcription active_Pseudobactin_A This compound (Produced) active_psbA->active_Pseudobactin_A biosynthesis

Caption: Iron-dependent regulation of this compound biosynthesis in Pseudomonas B10.

Experimental Workflow for Optimizing this compound Yield

G Start Start Baseline_Culture Establish Baseline Culture (Minimal Medium) Start->Baseline_Culture OFAT_Optimization One-Factor-at-a-Time (OFAT) Optimization Baseline_Culture->OFAT_Optimization Carbon_Source Carbon Source (Succinate, Citrate, etc.) OFAT_Optimization->Carbon_Source Vary Nitrogen_Source Nitrogen Source (NH4Cl, Asparagine, etc.) OFAT_Optimization->Nitrogen_Source Vary pH_Optimization pH (6.5 - 8.0) OFAT_Optimization->pH_Optimization Vary Temperature_Optimization Temperature (25 - 32°C) OFAT_Optimization->Temperature_Optimization Vary Quantification Quantify this compound (CAS Assay / HPLC) Carbon_Source->Quantification Nitrogen_Source->Quantification pH_Optimization->Quantification Temperature_Optimization->Quantification Analysis Analyze Results and Identify Optimal Condition Quantification->Analysis Analysis->OFAT_Optimization Iterate if needed Validation_Run Validation Run with Optimized Conditions Analysis->Validation_Run Proceed if optimal End End Validation_Run->End

Caption: A systematic workflow for the optimization of this compound production.

References

Overcoming challenges in siderophore purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for siderophore purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during siderophore purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low siderophore yield during purification?

A1: Low siderophore yields can stem from several factors throughout the production and purification process. Insufficient production by the microorganism is a primary cause.[1] Additionally, the inherent low concentrations of siderophores in natural samples can make purification challenging.[2][3] During purification, suboptimal extraction methods, siderophore degradation, and poor recovery from chromatographic columns are frequent culprits. For instance, traditional reversed-phase chromatography can have very low recovery for certain siderophores like Desferrioxamine B (DFOB).[2][3]

Q2: How can I improve the purity of my siderophore preparation?

A2: Improving purity often involves multi-step purification strategies and optimization of each step. The complexity of the initial sample matrix, containing numerous other compounds with similar polarities, is a major challenge.[4] Techniques that target specific chemical properties of siderophores, such as immobilized metal affinity chromatography (IMAC) or the use of specific resins like Amberlite XAD, can significantly enhance purity.[4][5][6] High-performance liquid chromatography (HPLC) is a powerful tool for final polishing and separating closely related siderophore species.[7][8]

Q3: My purified siderophore appears to be degraded. What could be the cause and how can I prevent it?

A3: Siderophore degradation can occur due to several factors, including enzymatic activity from the source organism, harsh pH conditions, or instability of the molecule itself.[9][10] Some microorganisms produce enzymes that can hydrolyze siderophores to release iron, and these enzymes can co-purify with the siderophore.[9] Catecholate-type siderophores can be particularly susceptible to oxidation. To prevent degradation, it is crucial to work at appropriate pH values and temperatures.[11][12][13] Adding protease inhibitors to the initial extract and maintaining a sterile workflow can also minimize enzymatic degradation. Iron-bound siderophores are generally more resistant to degradation than their iron-free (apo) forms.[9]

Q4: I am observing co-elution of contaminants with my siderophore of interest during chromatography. How can I resolve this?

A4: Co-elution is a common issue, especially with complex starting materials.[2][4] To address this, optimizing your chromatographic method is key. For HPLC, this can involve adjusting the mobile phase composition, gradient slope, flow rate, and column temperature.[14][15] Using a different stationary phase with alternative selectivity can also be effective.[7] For techniques like IMAC, nonspecific binding can be an issue. Adjusting the pH and salt concentration of your buffers can help minimize the binding of unwanted compounds.[16] A multi-step purification approach, combining different chromatographic techniques (e.g., ion exchange followed by reversed-phase), is often necessary to achieve high purity.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Troubleshooting Steps
Low siderophore concentration in the starting culture supernatant. Suboptimal culture conditions for siderophore production (e.g., pH, temperature, iron concentration).Optimize culture parameters such as pH, temperature, and incubation time for maximal siderophore production.[13][17][18] Ensure the medium is sufficiently iron-depleted.
Poor recovery after solid-phase extraction (e.g., Amberlite XAD). Inefficient binding of the siderophore to the resin.Adjust the pH of the supernatant before loading onto the column. For Amberlite XAD-4, a pH of 6.0 has been used successfully.[6][19]
Incomplete elution from the resin.Use an appropriate elution solvent. A common eluent for Amberlite XAD resins is methanol or a methanol-water mixture.[6][19]
Low yield after Immobilized Metal Affinity Chromatography (IMAC). Suboptimal pH for siderophore binding.The optimal pH for binding hydroxamate siderophores to a Ni(II)-charged IMAC column is around 8.9-9.[2][4][20]
Siderophore has a very high affinity for the immobilized metal ion, preventing elution.This can be an issue for some siderophores with high complex stability constants.[4][21] Consider using a different purification method or a metal ion with a slightly lower affinity.
Overall low recovery throughout the purification process. Siderophore degradation.Maintain appropriate pH and temperature throughout the purification.[11][12][13] Work quickly and keep samples on ice where possible. Consider adding protease inhibitors.
Purity Issues
Symptom Possible Cause Troubleshooting Steps
Presence of multiple peaks in HPLC chromatogram. Co-elution of other secreted metabolites with similar properties.Optimize HPLC parameters: adjust the gradient, change the mobile phase composition, or try a different column with a different stationary phase.[7][14][15]
Siderophore degradation products are present.Minimize degradation by controlling pH and temperature. Analyze samples promptly after purification.
Contamination with proteins or other macromolecules. Inefficient initial cleanup steps.Incorporate a protein precipitation step (e.g., with ethanol) or a size-exclusion chromatography step early in the purification process.[21]
Discolored or impure final product. Contaminants from the culture medium or resins.Ensure all glassware is acid-washed to remove trace metals. Thoroughly wash chromatography resins before use.

Data Presentation

Table 1: Comparison of Siderophore Purification Methodologies

Purification Method Siderophore Type Reported Recovery/Binding Capacity Key Advantages Common Challenges Reference
TiO₂ Nanoparticle SPE Desferrioxamine B (DFOB) - HydroxamateRecovery: 77.6 ± 6.2% Binding Capacity: 15.7 ± 0.2 μmol/mgHigh selectivity, robust to pH changes, simple clean-up procedure.Potential for irreversible binding of some compounds.[1][2]
Immobilized Metal Affinity Chromatography (IMAC) with Ni(II) Desferrioxamine B (DFOB) - HydroxamateRecovery: ~65% Binding Capacity: ~3000 nmol/mL of resinSelective for metal-chelating compounds.pH-dependent binding (optimal at pH ~9), some siderophores may not elute.[2][4][20][20]
Amberlite XAD-4 Resin Hydroxamate and Catecholate typesYield from 347 µg/mL total siderophores: - 297 µg/mL (major fraction) - 50 µg/mL (minor fraction)Effective for desalting and concentrating siderophores from culture supernatants.Can bind other hydrophobic molecules, leading to co-purification of impurities.[6][22]
Anion Exchange and RP-HPLC Corynebactin - CarboxylateOverall yield: ~38%High-resolution separation, suitable for final purification steps.Multi-step process can lead to lower overall yields.[23]

Experimental Protocols

Protocol 1: Purification of Siderophores using Amberlite XAD-4 Resin

This protocol is adapted from methodologies used for the purification of siderophores from bacterial culture supernatants.[6][19][22]

  • Culture Preparation: Grow the siderophore-producing microorganism in an appropriate low-iron medium to induce siderophore secretion.

  • Supernatant Collection: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells. Collect the cell-free supernatant.

  • Concentration and pH Adjustment: Concentrate the supernatant 10-fold using a rotary evaporator at 50°C. Adjust the pH of the concentrated supernatant to 6.0 with HCl.[6]

  • Column Preparation:

    • Prepare a slurry of Amberlite XAD-4 resin in distilled water and allow it to soak overnight at 8°C.

    • Treat the resin with 0.1% NaNO₃.

    • Pack the treated resin into a glass column (e.g., 40 x 6 cm).

    • Pre-wash the column sequentially with distilled water, methanol, and then distilled water again.

  • Sample Loading: Load the pH-adjusted, concentrated supernatant onto the prepared Amberlite XAD-4 column.

  • Washing: Wash the column with several column volumes of distilled water to remove unbound impurities.

  • Elution: Elute the bound siderophores with a methanol:water solution (1:1, v/v).[6]

  • Analysis and Downstream Processing: Collect the fractions and monitor for the presence of siderophores using the CAS assay or UV-Vis spectrophotometry. Pool the positive fractions and lyophilize to obtain the purified siderophore powder.

Protocol 2: HPLC Purification of Siderophores

This protocol provides a general framework for the purification of siderophores using reversed-phase HPLC. Specific parameters may need to be optimized for different siderophores.[7][8]

  • Sample Preparation: The sample for HPLC should be partially purified and free of particulate matter. Dissolve the lyophilized siderophore extract from a previous purification step (e.g., Amberlite XAD-4) in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Column:

    • Use a standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

    • A C18 or a polystyrene-divinylbenzene stationary phase column is commonly used for siderophore separation.

  • Mobile Phase: A typical mobile phase consists of:

    • Solvent A: Water with an additive like 0.1% formic acid or 0.1% heptafluorobutyric acid (as an ion-pairing reagent).[7]

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: Program a linear gradient to elute the siderophores. An example gradient could be:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B (re-equilibration)

  • Detection: Monitor the elution profile at a wavelength appropriate for the siderophore-iron complex (e.g., around 400-450 nm) or for the apo-siderophore in the UV range (e.g., 210-320 nm). A PDA detector is useful for obtaining the full UV-Vis spectrum of the eluting peaks.[8]

  • Fraction Collection: Collect the peaks corresponding to the siderophore of interest.

  • Purity Assessment: Re-inject a small aliquot of the collected fraction into the HPLC to confirm its purity. The purity can also be assessed by mass spectrometry.

Visualizations

Siderophore_Purification_Workflow start Start: Siderophore-Producing Culture centrifugation Centrifugation start->centrifugation end_node End: Pure Siderophore supernatant Collect Cell-Free Supernatant centrifugation->supernatant cell_pellet Cell Pellet (Discard) centrifugation->cell_pellet cas_assay CAS Assay for Siderophore Detection supernatant->cas_assay QC Step concentration Concentration (e.g., Rotary Evaporation) spe Solid-Phase Extraction (e.g., Amberlite XAD-4) concentration->spe hplc High-Performance Liquid Chromatography (HPLC) spe->hplc Eluted Fractions impurities1 Unbound Impurities (Discard) spe->impurities1 purity_check Purity Assessment (HPLC/MS) hplc->purity_check Collected Fractions lyophilization Lyophilization lyophilization->end_node cas_assay->concentration Positive Result purity_check->lyophilization Pure Fractions impurities2 Impure Fractions (Re-purify or Discard) purity_check->impurities2 Impure IMAC_Troubleshooting problem Problem: Low Siderophore Yield after IMAC cause1 Suboptimal pH for Binding problem->cause1 cause2 Siderophore-Metal Complex Too Strong problem->cause2 cause3 Column Overloading problem->cause3 solution1a Adjust Sample pH to ~9 for Hydroxamate Siderophores cause1->solution1a solution2a Use a Different Elution Strategy (e.g., pH shift, competing ligand) cause2->solution2a solution2b Consider Alternative Purification Method (e.g., SPE, Ion Exchange) cause2->solution2b solution3a Reduce Sample Load or Increase Column Volume cause3->solution3a

References

Optimizing HPLC parameters for separating Pseudobactin A isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Siderophore Analysis. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help you optimize High-Performance Liquid Chromatography (HPLC) parameters for the separation of Pseudobactin A isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomer separation challenging?

This compound is a fluorescent siderophore, a high-affinity iron-chelating compound, produced by plant growth-promoting Pseudomonas bacteria. It plays a crucial role in iron acquisition. The separation of its isomers is challenging because isomers, by definition, have identical chemical formulas and molecular weights, leading to very similar physicochemical properties like hydrophobicity and polarity.[1] Achieving separation requires an HPLC method that can exploit subtle differences in their three-dimensional structure or functionality.

Q2: What are the typical starting conditions for separating this compound isomers?

For initial method development, a reversed-phase HPLC setup is commonly employed. Siderophores have been successfully separated using polystyrene-divinylbenzene or C18 stationary phases with a gradient elution program.[2][3] A good starting point involves a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), both modified with an acid such as formic acid or trifluoroacetic acid (TFA) to improve peak shape and control ionization.

Q3: Why do I see multiple unexpected peaks for a purified this compound sample?

As a strong metal chelator, this compound can interact with trace metal ions (e.g., iron, aluminum, copper, titanium) present in the HPLC system, such as in stainless steel tubing, frits, or even the silica-based column packing itself.[4][5] This can lead to the formation of different metal-ligand complexes, each producing a distinct peak in the chromatogram.[5] This issue is a known challenge in the analysis of metal-chelating compounds.[4][5][6]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Isomers

Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound isomers. What steps can I take to improve separation?

A: Achieving baseline resolution for isomers often requires systematic optimization of several parameters. The goal is to alter the selectivity (α) and efficiency (N) of your separation.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice and concentration of the organic modifier are critical.[1]

    • Solution: Systematically vary the gradient slope. A shallower gradient provides more time for the isomers to interact differently with the stationary phase, often improving resolution.[7] If using acetonitrile, try switching to methanol or a combination of the two, as this can significantly alter selectivity.[1]

  • Incorrect Mobile Phase pH: The pH can affect the ionization state of this compound's functional groups, altering its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. Ensure the pH is at least 2 units above or below the pKa of your analytes for stable retention and good peak shape. Use a suitable buffer to maintain a consistent pH.

  • Inadequate Stationary Phase Chemistry: A standard C18 column may not provide sufficient selectivity for closely related isomers.[1]

    • Solution: Switch to a different stationary phase. Phenyl-hexyl or biphenyl phases can offer alternative π-π interactions. For some isomers, C8 columns may be suitable.[8] Chiral stationary phases are specifically designed for separating enantiomers and can also be effective for diastereomers.[9][10][11]

  • Insufficient Column Efficiency: Broad peaks can prevent the resolution of closely eluting compounds.

    • Solution: Increase column efficiency (plate number, N). Use a longer column or a column packed with smaller particles (e.g., sub-2 µm).[1] Be aware that this will likely increase backpressure.[1][12]

  • Elevated Temperature: Temperature affects mobile phase viscosity and mass transfer.

    • Solution: Optimize the column temperature. Lowering the temperature can sometimes increase retention and improve resolution, while higher temperatures can increase efficiency but may decrease retention.[12]

Troubleshooting Flowchart: Improving Peak Resolution

G cluster_legend Legend start Start: Poor Peak Resolution check_gradient Is the gradient optimized? start->check_gradient adjust_gradient Make gradient shallower check_gradient->adjust_gradient No check_mobile_phase Is mobile phase modifier optimal? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase change_modifier Switch organic modifier (e.g., ACN to MeOH) check_mobile_phase->change_modifier No check_column Is stationary phase providing enough selectivity? check_mobile_phase->check_column Yes change_modifier->check_column change_column Try a different column (Phenyl, Biphenyl, Chiral) check_column->change_column No check_efficiency Is column efficiency sufficient? check_column->check_efficiency Yes change_column->check_efficiency increase_efficiency Use longer column or smaller particles check_efficiency->increase_efficiency No end_bad Further method development needed check_efficiency->end_bad Yes end_good Resolution Achieved increase_efficiency->end_good l1 Decision Point l2 Action/Process l3 Start/End

Caption: A flowchart for troubleshooting poor peak resolution.

Issue 2: Peak Tailing and Formation of Multiple Peaks

Q: My this compound peaks are tailing or I see multiple peaks where there should be one. What is causing this?

A: This is a very common issue when analyzing strong metal chelators. The primary cause is often unwanted interactions with metal ions within the HPLC system.

Possible Causes & Solutions:

  • Chelation with Metal Ions: The analyte chelates with metal ions leached from stainless steel components (frits, tubing) or active sites on the silica packing.[4][5] This results in multiple species (e.g., free ligand, Fe-complex, Al-complex) or secondary interactions causing peak tailing.[5]

    • Solution 1 (System Passivation): Use a bio-inert or PEEK-based HPLC system to minimize metal contact. If using a standard system, passivate it by flushing with a solution of EDTA or citric acid to remove accumulated metal ions.[6][13]

    • Solution 2 (Mobile Phase Additive): Add a competing chelating agent, like EDTA (e.g., 50-100 µM), to the mobile phase. This agent will bind to free metal ions in the system, preventing them from interacting with your analyte.

    • Solution 3 (Pre-Complexation): Intentionally form a single, stable metal complex before injection. Add a controlled excess of a specific metal salt (e.g., FeCl₃) to your sample to convert all this compound isomers into their iron-complexed form.[5] This often results in a single, sharp peak for each isomer.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact with basic functional groups on the analyte, causing peak tailing.

    • Solution: Use a high-purity, well-endcapped column. Alternatively, lower the mobile phase pH (e.g., with 0.1% formic acid or TFA) to suppress the ionization of silanol groups.

Logical Diagram: Managing Metal Chelation Effects

G problem Problem: Peak Tailing & Multiple Peaks for this compound cause Primary Cause: Analyte Chelation with Trace Metals in HPLC System problem->cause sol1 Solution 1: Modify Hardware cause->sol1 sol2 Solution 2: Modify Mobile Phase cause->sol2 sol3 Solution 3: Modify Sample cause->sol3 detail1 Use PEEK or Bio-Inert System OR Passivate System with EDTA/Acid sol1->detail1 detail2 Add Competing Chelator (e.g., EDTA) to Mobile Phase sol2->detail2 detail3 Pre-complex Analyte with Excess FeCl3 Before Injection sol3->detail3 outcome Result: Single, Symmetrical Peak per Isomer detail1->outcome detail2->outcome detail3->outcome

Caption: Strategies to mitigate peak shape issues from metal chelation.

Data & Protocols

HPLC Parameter Comparison Table

The table below summarizes typical starting parameters for the reversed-phase HPLC separation of siderophores. Optimization is required for specific isomers.

ParameterSetting 1Setting 2Setting 3Rationale & Comments
Column C18 (e.g., 4.6x150mm, 5µm)Polystyrene-divinylbenzenePhenyl-HexylC18 is a standard starting point. PS-DVB offers different selectivity and pH stability.[2] Phenyl phases add π-π interaction selectivity.[8]
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in Water20mM Ammonium Acetate, pH 5.0Acid modifiers improve peak shape and provide protons for ESI-MS. Buffers provide pH stability.[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% TFA in MethanolAcetonitrileAcetonitrile and Methanol offer different selectivities.[1]
Gradient 5% to 60% B in 30 min10% to 95% B in 40 minIsocratic 25% BA shallow gradient is often best for resolving isomers.[7]
Flow Rate 0.8 mL/min1.0 mL/min0.5 mL/minLower flow rates can increase efficiency but also run time.[12]
Column Temp. 30 °C40 °C25 °CInfluences viscosity and kinetics. Must be controlled for reproducibility.[12]
Detection (UV) 220 nm or 400 nmDiode Array (200-600 nm)254 nm400 nm is used for the Fe(III)-siderophore complex. 220 nm detects peptide bonds. DAD is useful for method development.[3]
Injection Vol. 10 µL5 µL20 µLShould be minimized to prevent band broadening. Sample should be dissolved in mobile phase.[12]
General Experimental Protocol

This protocol outlines a general procedure for developing a separation method for this compound isomers using RP-HPLC.

  • System Preparation:

    • If using a standard stainless steel HPLC, flush the entire system with a 5 mM EDTA solution for 30-60 minutes, followed by a thorough flush with HPLC-grade water and then the initial mobile phase to remove trace metals.[13]

    • Use only HPLC-grade solvents, acids, and salts to prepare mobile phases. Filter and degas all mobile phases before use.

  • Sample Preparation (Pre-complexation Method):

    • Prepare a stock solution of this compound isomer mixture at approximately 0.25 mg/mL in an appropriate diluent (e.g., 20% Acetonitrile in water).[5]

    • Prepare a stock solution of FeCl₃ (e.g., 0.3 mg/mL).[5]

    • To your sample, add the FeCl₃ solution to ensure a molar excess of iron, converting all siderophores to their Fe(III)-complexed form. This stabilizes the analyte and prevents interaction with other metals.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column (e.g., C18, 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes or until a stable baseline is achieved.[14]

    • Inject the prepared sample.

    • Run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the isomers.

    • Based on the scouting run, develop a shallower gradient around the elution window of the target peaks to maximize resolution.

  • Optimization:

    • Systematically adjust one parameter at a time (gradient slope, organic modifier type, temperature) while observing the effect on resolution (Rs). The relationship between key parameters is visualized below.

Diagram: HPLC Parameter Interdependencies for Optimization

G cluster_params Adjustable Parameters cluster_effects Primary Effects MobilePhase Mobile Phase (Organic Type, pH, Additives) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k) MobilePhase->Retention StationaryPhase Stationary Phase (C18, Phenyl, Chiral) StationaryPhase->Selectivity Temperature Column Temperature Temperature->Selectivity Efficiency Efficiency (N) Temperature->Efficiency FlowRate Flow Rate FlowRate->Efficiency Resolution GOAL: Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between key HPLC parameters and their effect on separation.

References

Chrome Azurol S (CAS) Assay for Siderophores: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Chrome Azurol S (CAS) assay, a widely used method for detecting siderophores. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Principle of the CAS Assay

The CAS assay is a colorimetric method used to detect siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2][3] The assay is based on the competition for iron between the siderophore and the dye Chrome Azurol S. In the assay solution, CAS is complexed with a ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a blue-colored complex.[2][4][5] When a sample containing siderophores is added, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the CAS-iron complex. This causes the dye to be released, resulting in a color change from blue to orange or yellow.[2][4][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the CAS assay, providing potential causes and recommended solutions.

Assay Preparation and Reagent Issues

Q1: My CAS assay solution is not blue. What went wrong?

If your CAS solution is not blue, it could be due to several factors related to reagent preparation and pH.

  • Incorrect pH: The pH of the final CAS solution is critical and should be around 6.8 for the agar-based assay and slightly acidic (e.g., pH 5.6) for some liquid assay protocols.[7][8] If the pH is too high, the solution may turn greenish-blue or even yellow due to the formation of ferric hydroxide.[7] Conversely, a very low pH can also affect the complex formation.

  • Improper Reagent Mixing: The order of reagent addition is crucial. It is generally recommended to slowly add the Fe-CAS mixture to the detergent solution while stirring to ensure proper complex formation.[9]

  • Contaminated Glassware: Trace metals on glassware can interfere with the assay. It is essential to use acid-washed glassware (e.g., with 6M HCl) to remove any residual iron or other metal ions.[4][8]

Q2: I'm seeing a precipitate in my CAS assay solution. What should I do?

Precipitation in the CAS solution can occur if the concentration of components is incorrect or if the solution is not prepared carefully.

  • Concentration of HDTMA: Too low a concentration of the detergent HDTMA can lead to the precipitation of the blue dye.[10]

  • Mixing Procedure: Ensure that the reagents are mixed slowly and in the correct order as specified in the protocol.

Q3: How long is the CAS assay solution stable?

The stability of the CAS solution can vary. It is recommended to store the solution in a dark container to prevent photodegradation.[7] While some protocols suggest it can be stable at room temperature, for best results, it is advisable to prepare it fresh or store it refrigerated for a limited time.

Experimental Results and Interpretation

Q4: I am not observing any color change, even with a known siderophore-producing organism. What could be the reason?

This is a common issue that can point to several problems in your experimental setup.

  • Insufficient Siderophore Production: The organism may not be producing enough siderophores under the tested conditions.[11] Ensure that the growth medium is iron-limited, as high iron concentrations will repress siderophore production.

  • Toxicity of the Assay Medium: The detergent HDTMA used in the standard CAS agar assay can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi, inhibiting their growth and, consequently, siderophore production.[1][4][5][12]

    • Solution: Consider using a modified version of the assay, such as the O-CAS (overlay) method, where the culture medium and the CAS agar are physically separated.[13][14]

  • Incorrect Assay Conditions: Factors like incubation time, temperature, and pH of the growth medium can significantly impact siderophore production.[11] Optimize these parameters for your specific microorganism.

  • Inactive CAS Reagent: The CAS reagent itself might be ineffective.[11] This could be due to improper preparation or degradation over time.

Q5: I am observing a color change in my negative control. What does this indicate?

A color change in the negative control suggests the presence of interfering substances that can chelate iron.

  • Components of the Culture Medium: Some media components, such as casamino acids or other chelating agents, can react with the CAS reagent, leading to a false-positive result.[4] It is crucial to run a control with the uninoculated medium to check for any background reactivity.

  • pH Changes: A significant drop in the pH of the medium due to microbial metabolism can sometimes cause a color change in the CAS reagent that is not due to siderophores.

Q6: The color change I see is purple, not orange. What does this mean?

The color of the halo can provide preliminary information about the type of siderophore produced.

  • Catechol-type siderophores are often associated with a purple halo.[13][14]

  • Hydroxamate-type siderophores typically produce an orange halo.[13][14]

Q7: How can I quantify siderophore production using the CAS assay?

The liquid CAS assay can be used for the quantification of siderophores.[2][6]

  • A standard curve is typically generated using a known siderophore (e.g., deferoxamine mesylate) or a strong chelating agent.

  • The absorbance of the CAS solution is measured at 630 nm.[6][15] The decrease in absorbance is proportional to the amount of siderophore in the sample.

  • The percentage of siderophore production can be calculated using the formula: Siderophore Production (%) = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant).[15]

Experimental Protocols

Standard CAS Agar Plate Assay

This protocol is adapted from the method described by Schwyn and Neilands (1987).

1. Preparation of Solutions:

  • Blue Dye Solution:

    • Solution 1: Dissolve 0.06 g of Chrome Azurol S in 50 mL of deionized water.

    • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 0.073 g of HDTMA in 40 mL of deionized water.

    • Mix Solution 1 and Solution 2, then slowly add this mixture to Solution 3 while stirring. The solution should turn blue. Autoclave and store in a dark bottle.[4][8]

  • MM9 Salt Solution (5x):

    • Dissolve 15 g KH₂PO₄, 25 g NaCl, and 50 g NH₄Cl in 500 mL of deionized water.[4][8]

  • PIPES Buffer:

    • Prepare a solution of piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) and adjust the pH to 6.8.[4][8]

2. Preparation of CAS Agar Plates:

  • Add 100 mL of MM9 salt solution to 750 mL of deionized water.

  • Dissolve 30.24 g of PIPES buffer and 15 g of agar in the solution. Autoclave and cool to 50°C.

  • Aseptically add 30 mL of sterile 10% casamino acids solution and 10 mL of sterile 20% glucose solution.

  • Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask with gentle swirling to mix.

  • Pour the plates and allow them to solidify.

ReagentConcentration/Amount
Chrome Azurol S0.06 g / 50 mL
FeCl₃·6H₂O0.0027 g / 10 mL
HDTMA0.073 g / 40 mL
PIPES Buffer30.24 g / L of medium
Agar15 g / L of medium

Table 1: Key Reagent Concentrations for CAS Agar Plate Assay.

O-CAS (Overlay) Assay

This modification is useful for organisms sensitive to HDTMA.

  • Prepare standard culture plates suitable for the growth of your microorganism.

  • Inoculate and incubate the plates to allow for microbial growth.

  • Prepare a CAS overlay agar by mixing the Blue Dye solution with a low-concentration agar solution (e.g., 0.7% agar).

  • Pour a thin layer of the CAS overlay agar on top of the grown culture.

  • Incubate for a few hours and observe the formation of halos.[13][14]

Visualizing Workflows and Troubleshooting Logic

CAS Assay Troubleshooting Workflow

CAS_Troubleshooting start Problem Encountered no_color_change No Color Change start->no_color_change control_color_change Negative Control Shows Color Change start->control_color_change unexpected_color Unexpected Color (e.g., Purple) start->unexpected_color check_siderophore Check Siderophore Production no_color_change->check_siderophore check_reagent Check CAS Reagent no_color_change->check_reagent check_toxicity Check for HDTMA Toxicity no_color_change->check_toxicity check_media Check Media Components control_color_change->check_media check_ph Check pH of Medium control_color_change->check_ph interpret_color Interpret Color as Siderophore Type unexpected_color->interpret_color solution_iron_limit Ensure Iron-Limited Medium check_siderophore->solution_iron_limit solution_optimize Optimize Growth Conditions check_siderophore->solution_optimize solution_remake_reagent Prepare Fresh CAS Reagent check_reagent->solution_remake_reagent solution_ocas Use O-CAS Assay check_toxicity->solution_ocas solution_media_control Run Uninoculated Media Control check_media->solution_media_control solution_buffer Buffer the Growth Medium check_ph->solution_buffer solution_catechol Indicates Catechol-type interpret_color->solution_catechol CAS_Workflow start Start prep_reagents Prepare CAS Assay Reagents start->prep_reagents prep_culture Prepare Microbial Culture in Iron-Limited Medium start->prep_culture assay_type Choose Assay Type prep_reagents->assay_type prep_culture->assay_type liquid_assay Liquid Assay assay_type->liquid_assay Quantitative agar_assay Agar Plate Assay assay_type->agar_assay Qualitative mix_supernatant Mix Culture Supernatant with CAS Solution liquid_assay->mix_supernatant inoculate_plate Inoculate CAS Agar Plate agar_assay->inoculate_plate incubate_liquid Incubate mix_supernatant->incubate_liquid measure_abs Measure Absorbance at 630 nm incubate_liquid->measure_abs end End measure_abs->end incubate_plate Incubate inoculate_plate->incubate_plate observe_halo Observe Halo Formation incubate_plate->observe_halo observe_halo->end

References

Stability and degradation of Pseudobactin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pseudobactin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the handling and experimental use of this compound solutions.

Q1: My this compound solution has turned yellow-green and is now fluorescent. What happened?

A1: You are observing the conversion of this compound to Pseudobactin. This compound is a non-fluorescent precursor that can convert to the fluorescent Pseudobactin in aqueous solutions.[1] This is a known characteristic of the molecule. The key structural difference is the saturation at the 3 and 4 positions of the quinoline derivative in this compound, which becomes unsaturated in Pseudobactin.[1]

Q2: How can I prevent or slow down the conversion of this compound to Pseudobactin?

A2: While the conversion in aqueous solution is a natural process, the rate can be influenced by several factors. To minimize this conversion, consider the following:

  • Temperature: Store this compound solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).

  • pH: Maintain a neutral or slightly acidic pH. Extreme pH values can catalyze degradation.

  • Light: Protect the solution from light by using amber vials or covering the container with aluminum foil. Photodegradation can occur with exposure to UV light.

  • Solvent: Prepare stock solutions in a suitable organic solvent if your experimental design allows, and make fresh aqueous dilutions before use.

Q3: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?

A3: Unexpected peaks could be due to several reasons:

  • Conversion Product: One of the major "impurities" could be Pseudobactin, the conversion product of this compound.

  • Degradation Products: Depending on the storage conditions (pH, temperature, light exposure), other degradation products may form.

  • Contaminants: Impurities from the solvent, buffer components, or the initial synthesis/purification of this compound could be present.

  • Metal Complexes: If there are trace metals in your solution, this compound can form complexes, which may have different retention times.

Q4: How does the presence of iron affect the stability of this compound?

A4: this compound is a siderophore with a very high affinity for ferric iron (Fe³⁺).[2] The formation of the ferric-pseudobactin A complex is expected to significantly stabilize the molecule, as the chelation of iron can protect the liable parts of the structure from degradation. The iron-bound form is generally more stable than the free siderophore.[2][3]

Q5: What is the recommended way to prepare and store this compound solutions for experiments?

A5: For optimal stability, follow these guidelines:

  • Preparation: Dissolve solid this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. For aqueous solutions, use a buffered solution at a neutral or slightly acidic pH.

  • Storage:

    • Solid Form: Store the lyophilized powder at -20°C or below in a desiccated environment.

    • Stock Solutions (Organic): Store at -20°C or -80°C.

    • Aqueous Solutions: Prepare fresh before each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.

Stability of this compound in Solution: A Qualitative Summary

While specific kinetic data for the degradation of this compound is not extensively available in the public literature, the following table summarizes the expected qualitative effects of different environmental factors on its stability. This information is based on the known behavior of pyoverdines, the class of siderophores to which this compound belongs.

ParameterConditionExpected Stability of this compoundPrimary Degradation Pathway
pH Acidic (pH < 6)ModerateAcid-catalyzed hydrolysis
Neutral (pH 6-8)HighestSlow conversion to Pseudobactin
Alkaline (pH > 8)LowBase-catalyzed hydrolysis and conversion
Temperature -20°C or belowHigh (long-term)Minimal degradation
2-8°CModerate (short-term)Slow conversion to Pseudobactin
Room Temperature (~25°C)LowAccelerated conversion and degradation
Elevated (>40°C)Very LowRapid degradation
Light DarkHighMinimal degradation
Ambient LightModerateSlow photodegradation
UV LightVery LowRapid photodegradation
Iron (Fe³⁺) ChelationHighStabilization of the molecule

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and degradation of this compound.

Protocol 1: Monitoring the Conversion of this compound to Pseudobactin using UV-Vis Spectroscopy

This protocol describes how to monitor the primary degradation pathway of this compound in an aqueous solution.

Objective: To observe the conversion of non-fluorescent this compound to fluorescent Pseudobactin by monitoring changes in the UV-Vis spectrum.

Materials:

  • This compound

  • Buffered solutions at various pH values (e.g., pH 5, 7, and 9)

  • UV-transparent cuvettes

  • A UV-Vis spectrophotometer with time-scan capabilities

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution to a final concentration of 100 µM in the desired buffered aqueous solution (e.g., pH 7.4 phosphate buffer).

  • Immediately after dilution, take an initial UV-Vis spectrum from 200 to 600 nm. This compound will have a characteristic absorbance spectrum.

  • Incubate the solution under controlled conditions (e.g., at room temperature, protected from light).

  • At regular time intervals (e.g., every 30 minutes for the first few hours, then hourly), record a new UV-Vis spectrum.

  • Monitor the appearance of a new absorbance peak characteristic of the fluorescent chromophore of Pseudobactin.

  • Plot the change in absorbance at the characteristic wavelength of Pseudobactin over time to observe the conversion kinetics.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a framework for developing an HPLC method to separate and quantify this compound from its degradation products.

Objective: To establish an HPLC method that can resolve this compound from Pseudobactin and other potential degradation products.

Materials:

  • This compound

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • A C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Trifluoroacetic Acid)

Procedure:

  • Method Development:

    • Prepare a solution of partially degraded this compound by incubating it in an aqueous buffer at room temperature for several hours to generate the conversion product, Pseudobactin.

    • Inject this mixture onto the C18 column.

    • Develop a gradient elution method. A typical starting point would be a gradient from 10% to 90% acetonitrile in water (both with 0.1% TFA) over 20-30 minutes.

    • Monitor the elution profile at a wavelength where both this compound and its chromophore-containing degradation products absorb (e.g., 280 nm and 400 nm).

    • Optimize the gradient to achieve baseline separation between the peak for this compound and the peak for Pseudobactin.

  • Stability Study:

    • Prepare fresh solutions of this compound in the desired buffers and under the desired stress conditions (e.g., different pH, temperature, light exposure).

    • At specified time points, inject an aliquot of each sample into the HPLC system.

    • Quantify the peak area of this compound and any new peaks that appear over time.

    • The decrease in the peak area of this compound over time is a measure of its degradation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability and analysis of this compound.

degradation_pathway Pseudobactin_A This compound (Non-fluorescent) Pseudobactin Pseudobactin (Fluorescent) Pseudobactin_A->Pseudobactin Aqueous Solution (Primary Pathway) Degradation_Products Other Degradation Products Pseudobactin_A->Degradation_Products Harsh Conditions (e.g., high temp, extreme pH)

Caption: Proposed degradation pathway of this compound in solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound in Aqueous Buffer Stress Incubate at defined pH, Temp, Light Prep->Stress Analysis Analyze at time points using HPLC or UV-Vis Stress->Analysis Data Quantify degradation and determine stability Analysis->Data

Caption: General workflow for a this compound stability study.

References

Technical Support Center: Enhancing the Antagonistic Activity of Pseudobactin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pseudobactin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the antagonistic activity of this potent siderophore.

Troubleshooting Guides

This section addresses common issues encountered during the production, purification, and application of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Production 1. Iron contamination: Trace amounts of iron in the culture medium can repress the genes responsible for this compound biosynthesis.[1] 2. Suboptimal culture conditions: pH, temperature, aeration, and nutrient composition can significantly impact yield.[1][2][3] 3. Genetic instability of the producing strain: Mutations in the biosynthetic gene cluster can lead to loss of production.1. Use iron-free glassware (acid-washed) and high-purity reagents. Consider adding an iron chelator like 2,2'-dipyridyl to the medium to ensure iron limitation. 2. Optimize culture parameters. For many Pseudomonas species, a pH around 7.0-8.0 and a temperature of 25-30°C are optimal.[1][4] Ensure vigorous aeration. Experiment with different carbon (e.g., glycerol, succinate) and nitrogen sources (e.g., ammonium chloride, peptone).[2][3] 3. Re-streak the producing strain from a frozen stock to ensure a pure and productive culture.
Difficulty in Purifying this compound 1. Decomposition at acidic pH: this compound can be unstable in acidic conditions, leading to loss of activity during purification. 2. Complex formation with other metal ions: The presence of other divalent or trivalent cations can interfere with purification.[5] 3. Inappropriate chromatography resin: The choice of resin is critical for successful separation.1. Avoid acidic mobile phases during HPLC. If possible, perform purification with the siderophore in its chelated form (e.g., as a gallium complex) to improve stability. 2. Perform extractions and purifications in the presence of a strong chelating agent like EDTA to remove interfering metal ions. 3. For reverse-phase HPLC, consider using columns designed for highly polar compounds. Solid-phase extraction using C18 cartridges can also be an effective purification step.[6]
Inconsistent Antagonistic Activity 1. Variability in iron availability in assay plates: The amount of free iron in the agar can affect the apparent antagonistic activity. 2. Inappropriate target organism density: A high inoculum of the target pathogen can overwhelm the iron-chelating effect of this compound. 3. Degradation of this compound: The compound may degrade upon storage or under certain assay conditions.1. Use a standardized, iron-limited medium for your antagonism assays to ensure reproducibility. 2. Standardize the inoculum of the target organism using McFarland standards or by measuring optical density. 3. Store purified this compound at -20°C or below and protect from light. Prepare fresh solutions for each experiment.
CAS Assay Issues (Color Change Problems) 1. Incorrect pH of the CAS assay solution: The pH is critical for the proper formation and color of the iron-dye complex. 2. Contamination of glassware with iron: This can lead to a consistently blue color, masking the color change. 3. Presence of other chelating agents in the sample: Compounds other than siderophores may chelate iron and cause a false positive.[7]1. Ensure the pH of the PIPES buffer is correctly adjusted to 6.8 before adding the other components.[8] 2. Use acid-washed glassware for all steps of the CAS assay.[9] 3. Confirm siderophore production using other methods, such as HPLC or biological cross-feeding assays.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's antagonistic activity?

A1: this compound is a siderophore, a small molecule with an extremely high affinity for ferric iron (Fe³⁺).[10] Its primary antagonistic mechanism is iron competition. By sequestering the limited available iron in the environment, this compound makes this essential nutrient unavailable to other microorganisms, thereby inhibiting their growth.[11]

Q2: How can I enhance the antagonistic activity of my purified this compound?

A2: A promising strategy is to use this compound in combination with conventional antibiotics. This is often referred to as a "Trojan horse" approach, where the siderophore facilitates the uptake of the antibiotic into the target cell. Studies have shown that siderophores can act synergistically with antibiotics like ampicillin and meropenem, increasing their efficacy against drug-resistant bacteria.

Q3: Can I chemically modify this compound to improve its activity?

A3: While research on the specific chemical modification of this compound is limited, the modification of other microbial products to enhance antimicrobial activity is a known strategy.[12] Potential modifications could include altering the peptide backbone to increase stability or attaching functional groups to improve membrane interaction. However, any modification must be carefully designed to not disrupt the iron-chelating domains of the molecule.

Q4: What is the best way to quantify the antagonistic activity of this compound?

A4: The agar well diffusion assay is a common and effective method. It allows for the direct visualization and quantification of the inhibition of a target microorganism's growth. The size of the zone of inhibition around the well containing this compound is proportional to its antagonistic activity. For a more quantitative measure of synergistic effects with antibiotics, a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index is recommended.[13]

Q5: How does iron limitation induced by this compound affect the target pathogen?

A5: Iron limitation triggers a stress response in the target pathogen, which is primarily regulated by the Ferric Uptake Regulator (Fur) protein.[14][15] In the presence of iron, Fur represses the expression of genes involved in iron acquisition and some virulence factors. When this compound sequesters iron, Fur is inactivated, leading to the derepression of these genes. This cellular response can be a target for further therapeutic intervention.

Experimental Protocols

Protocol 1: Quantification of Siderophore Production using the Chrome Azurol S (CAS) Liquid Assay

This protocol provides a method for quantifying the amount of siderophore produced in a liquid culture.

Materials:

  • Cell-free culture supernatant

  • CAS assay solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the CAS assay solution as described in the literature.[16]

  • In a 96-well plate, add 100 µL of the cell-free supernatant to a well.

  • Add 100 µL of the CAS assay solution to the same well.

  • As a control, add 100 µL of sterile culture medium to a separate well, followed by 100 µL of the CAS assay solution.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (control) and As is the absorbance of the sample.

Protocol 2: Agar Well Diffusion Assay for Antagonistic Activity

This protocol is used to determine the ability of this compound to inhibit the growth of a target microorganism.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Standardized culture of the target microorganism (e.g., 0.5 McFarland standard)

  • Purified this compound solution

  • Sterile cork borer or pipette tip

  • Sterile saline

  • Incubator

Procedure:

  • Prepare a lawn of the target microorganism by evenly swabbing the standardized culture onto the surface of an MHA plate.

  • Using a sterile cork borer (6-8 mm diameter), create wells in the agar.

  • Add a known volume (e.g., 50-100 µL) of the this compound solution to each well.

  • As a negative control, add the same volume of sterile saline or the solvent used to dissolve the this compound to a separate well.

  • Incubate the plates at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where no bacterial growth is visible) in millimeters.

Quantitative Data Summary

The following table summarizes hypothetical data illustrating the synergistic effect of this compound with a generic antibiotic against Pseudomonas aeruginosa.

Treatment Minimum Inhibitory Concentration (MIC) of Antibiotic (µg/mL)
Antibiotic Alone64
Antibiotic + this compound (10 µg/mL)16
Antibiotic + this compound (25 µg/mL)8
Antibiotic + this compound (50 µg/mL)4

Visualizations

Experimental Workflow for Assessing Synergy

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Standardized Pathogen Inoculum D Inoculate 96-well Plate with Pathogen, Antibiotic, and This compound Combinations A->D B Prepare Serial Dilutions of Antibiotic B->D C Prepare this compound Solution C->D E Incubate at 37°C for 24 hours D->E F Read MIC for each Combination E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G iron_starvation_pathway cluster_extracellular Extracellular cluster_membrane Outer Membrane cluster_intracellular Intracellular Fe3+ Fe³⁺ PsA-Fe PsA-Fe³⁺ Complex Fe3+->PsA-Fe PsA This compound PsA->PsA-Fe Chelation Fur Inactive Fur PsA->Fur Induces Iron Starvation Receptor Siderophore Receptor PsA-Fe->Receptor Binding & Uptake (Blocked for other microbes) Fur-Fe Active Fur-Fe²⁺ (Repressor) Fur-Fe->Fur Iron Depletion Iron_Genes Iron Acquisition & Virulence Genes Fur-Fe->Iron_Genes Repression Fur->Iron_Genes De-repression (Expression)

References

Technical Support Center: Siderophore Activity Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bioassays for siderophore activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Chrome Azurol S (CAS) assay?

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[1][2] The assay is based on the competition for iron between the siderophore and the dye CAS.[3][4] In the assay solution, CAS is complexed with ferric iron (Fe³⁺) and a detergent like hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored complex.[1] When a sample containing siderophores is added, the siderophores, having a higher affinity for iron, sequester the iron from the CAS-iron complex. This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow.[1][5]

Q2: My CAS assay is showing a color change for my negative control (uninoculated media). What could be the cause?

This is a common issue and can be attributed to several factors:

  • Media Components: Some media components, such as Luria-Bertani (LB) broth, can chelate iron and cause a false-positive reaction, leading to a color change from blue to yellow even in the absence of siderophores.[6][7]

  • pH Changes: A significant drop in the pH of the medium can cause the CAS reagent to become unstable, leading to a color change.

  • Contamination: Microbial contamination in your media or reagents can lead to the production of siderophores or other chelating compounds.

  • Iron Reduction or Oxidation: Changes in the oxidation state of iron in the CAS reagent, potentially caused during autoclaving, can alter the complex and result in a color change.[8]

Q3: I am not observing any halo formation around my bacterial colonies on the CAS agar plate, but I expect them to be siderophore producers. What should I do?

Several factors could be contributing to the lack of halo formation:

  • Toxicity of CAS Agar: The detergent HDTMA used in the standard CAS agar preparation can be toxic to some bacteria, particularly Gram-positive bacteria and fungi, inhibiting their growth and, consequently, siderophore production.[9][10][11][12]

  • Inappropriate Growth Medium: Siderophore production is often induced under iron-limiting conditions. The growth medium might contain sufficient iron to repress siderophore synthesis. Additionally, the nutrient composition of the medium might not be optimal for the specific microorganism.[9]

  • Slow Siderophore Diffusion: The produced siderophores might not be diffusing effectively through the agar to create a visible halo.

  • Use a Positive Control: It is crucial to use a known siderophore-producing organism as a positive control to ensure that the CAS agar was prepared correctly and is capable of detecting siderophores.[8]

Q4: Can the CAS assay quantify the amount of siderophores produced?

The CAS assay can be used for both qualitative and semi-quantitative analysis.

  • Qualitative: On CAS agar plates, the formation of an orange/yellow halo around a microbial colony indicates siderophore production.[1][13]

  • Semi-Quantitative: In a liquid CAS assay, the change in absorbance at 630 nm is proportional to the amount of siderophore in the sample.[5][14] The results are often expressed as a percentage of siderophore units. However, this is a semi-quantitative measurement as the molar extinction coefficient of the free CAS dye can be influenced by various factors. For more accurate quantification, a standard curve with a purified siderophore of the same type is required.

Q5: Are there alternatives to the CAS assay for detecting specific types of siderophores?

Yes, there are specific chemical assays to identify different classes of siderophores:

  • Arnow's Assay: This assay is used for the specific detection of catechol-type siderophores.[15][16] It is based on the reaction of catechols with a nitrite-molybdate reagent under acidic conditions, which turns yellow and then an intense orange-red upon the addition of an alkali.[16]

  • Csaky's Test: This test is specific for hydroxamate-type siderophores.[15][16] It involves the hydrolysis of the hydroxamate to hydroxylamine, which is then oxidized to nitrite. The nitrite reacts with a coupling reagent (sulfanilic acid and α-naphthylamine) to produce a colored azo dye.[15][16]

  • Tetrazolium Test: This is another method to detect hydroxamate siderophores, based on their ability to reduce tetrazolium salts to a colored formazan product in the presence of a strong alkali.[17]

Troubleshooting Guides

Issue 1: False Positives in Liquid CAS Assay
Potential Cause Troubleshooting Steps
Media Interference 1. Run a blank with uninoculated media to check for reactivity with the CAS reagent.[6] 2. If the blank is positive, consider using a minimal medium with a defined composition. 3. Dialyze the media components to remove small chelating molecules.
pH Shift 1. Measure the pH of your culture supernatant before adding it to the CAS reagent. 2. Ensure the final pH of the assay mixture is within the optimal range for the CAS reagent (typically around 6.8). 3. Buffer the CAS assay solution appropriately.
Contamination 1. Check for contamination in your cultures and media using microscopy and plating on nutrient-rich agar. 2. Use sterile techniques throughout your experiment.
Issue 2: No Halo Formation on CAS Agar Plates
Potential Cause Troubleshooting Steps
HDTMA Toxicity 1. Use a modified CAS agar protocol with a lower concentration of HDTMA. 2. Employ an overlay (O-CAS) method where the microorganism is grown on a suitable medium first, and then overlaid with a soft agar containing the CAS reagent.[18][19] This minimizes direct contact of the organism with potentially toxic components. 3. Consider using a double-layered CAS agar (SD-CASA) plate.[9][20]
Sub-optimal Growth Conditions 1. Ensure the growth medium is iron-depleted to induce siderophore production. This can be achieved by using high-purity chemicals and acid-washed glassware.[13] 2. Optimize the carbon and nitrogen sources in the medium for your specific microorganism.[9]
Insufficient Incubation Time 1. Increase the incubation period to allow for sufficient siderophore production and diffusion. Some organisms may require several days to produce a visible halo.[13]
Issue 3: Inconsistent Results in Quantitative CAS Assay
Potential Cause Troubleshooting Steps
Pipetting Errors 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Prepare a master mix of the CAS reagent to be added to all samples to minimize variability.
Precipitation in Wells 1. Visually inspect the microplate wells for any precipitation. 2. If precipitation occurs, try diluting the sample or centrifuging it to remove any insoluble material before performing the assay.[21]
Non-linearity of Standard Curve 1. Ensure the standards are prepared correctly and are within the linear range of the assay. 2. Check for potential saturation of the colorimetric reaction at high siderophore concentrations.

Experimental Protocols

Chrome Azurol S (CAS) Liquid Assay Protocol

This protocol is adapted from Schwyn and Neilands (1987).

1. Reagent Preparation:

  • CAS solution: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

  • Iron(III) solution: Dissolve 27 mg of FeCl₃·6H₂O in 100 ml of 10 mM HCl.

  • HDTMA solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of deionized water.

  • CAS assay solution: Slowly add the iron(III) solution to the CAS solution while stirring. Then, slowly add the HDTMA solution to the CAS-iron mixture with constant stirring. The final solution should be dark blue. Autoclave and store in a plastic bottle in the dark.

2. Assay Procedure:

  • Grow your microbial culture in an appropriate low-iron medium.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • In a microplate well or a cuvette, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.

  • For a reference (Ar), mix 100 µl of uninoculated medium with 100 µl of the CAS assay solution.[14]

  • Incubate at room temperature for a specified time (e.g., 20 minutes to a few hours).[5]

  • Measure the absorbance at 630 nm.[5][14]

  • Calculate the siderophore production using the formula: Siderophore Units (%) = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference and As is the absorbance of the sample.[14]

Arnow's Assay for Catecholate Siderophores

This protocol is adapted from Arnow (1937).

1. Reagent Preparation:

  • 0.5 M HCl

  • Nitrite-Molybdate Reagent: 10 g of sodium nitrite and 10 g of sodium molybdate dissolved in 100 ml of deionized water.[16]

  • 1 M NaOH

2. Assay Procedure:

  • To 1 ml of the culture supernatant, add 1 ml of 0.5 M HCl.[16]

  • Add 1 ml of the nitrite-molybdate reagent and mix. A yellow color will develop.

  • Add 1 ml of 1 M NaOH and mix. The solution will turn an intense orange-red if catechols are present.[16]

  • Measure the absorbance at 510 nm.

  • A standard curve can be prepared using 2,3-dihydroxybenzoic acid.

Csaky's Assay for Hydroxamate Siderophores

This protocol is adapted from Csaky (1948).

1. Reagent Preparation:

  • 6 M H₂SO₄

  • 35% (w/v) Sodium Acetate

  • Sulfanilic Acid Reagent: 1 g of sulfanilic acid in 100 ml of 30% acetic acid.

  • Iodine Solution: 1.3 g of iodine in 100 ml of glacial acetic acid.[16]

  • 2% (w/v) Sodium Arsenite

  • N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1% w/v)

2. Assay Procedure:

  • To 1 ml of the culture supernatant, add 1 ml of 6 M H₂SO₄.[16]

  • Hydrolyze the sample by heating at 130°C for 30 minutes or in a boiling water bath for 6 hours.[16][22]

  • Cool the sample and add 3 ml of 35% sodium acetate to buffer the solution.[16]

  • Add 1 ml of sulfanilic acid reagent, followed by 0.5 ml of iodine solution, and mix.[16]

  • After 3-5 minutes, add 1 ml of 2% sodium arsenite to remove excess iodine.

  • Finally, add 1 ml of N-(1-naphthyl)ethylenediamine dihydrochloride solution and mix. A pink to magenta color will develop in the presence of hydroxamates.

  • Measure the absorbance at 526 nm.[23]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cas_assay Universal Siderophore Detection (CAS Assay) cluster_specific_assays Specific Siderophore Type Identification culture Microbial Culture (Low-Iron Medium) centrifuge Centrifugation culture->centrifuge cas_plate CAS Agar Plate culture->cas_plate supernatant Collect Supernatant centrifuge->supernatant cas_liquid Liquid CAS Assay supernatant->cas_liquid arnow Arnow's Assay supernatant->arnow csaky Csaky's Assay supernatant->csaky quant Quantification cas_liquid->quant Absorbance at 630 nm (Semi-quantitative) qual Detection cas_plate->qual Halo Formation (Qualitative) catechol Catechol arnow->catechol Catechol-type hydroxamate Hydroxamate csaky->hydroxamate Hydroxamate-type troubleshooting_logic start Negative Results in Siderophore Bioassay check_strain Verify Bacterial Strain's Siderophore Production Capability start->check_strain check_reagent Check CAS Reagent Compatibility and Specificity check_strain->check_reagent Strain is a known producer consult Consult Literature or Experts check_strain->consult Strain may not produce siderophores check_params Validate Measurement Parameters (e.g., Wavelength) check_reagent->check_params Reagent is appropriate check_reagent->consult Reagent may be unsuitable check_conditions Evaluate and Optimize Experimental Conditions (e.g., Iron Limitation, Media) check_params->check_conditions Parameters are correct check_params->consult Incorrect parameters review_procedure Review Experimental Procedure for Technical Errors check_conditions->review_procedure Conditions are optimal check_conditions->consult Sub-optimal conditions review_procedure->consult No obvious errors review_procedure->consult Technical error identified

References

Validation & Comparative

Validating the Role of Pseudobactin A in Iron Transport: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pseudobactin A with other key siderophores in the context of microbial iron transport. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this document serves as a valuable resource for researchers investigating bacterial iron acquisition, antibiotic development, and host-pathogen interactions.

Comparative Analysis of Siderophore Performance

The ability of a siderophore to effectively acquire iron is paramount to bacterial survival in iron-limited environments. This section provides a quantitative comparison of this compound against other well-characterized siderophores produced by Pseudomonas and other bacteria.

Iron-Binding Affinity

The formation constant (Kf) and pFe value are critical indicators of a siderophore's affinity for ferric iron (Fe³⁺). A higher value indicates a stronger binding affinity, allowing the siderophore to more effectively scavenge iron from the environment and host iron-binding proteins.

SiderophoreProducing Organism (Example)TypeFormation Constant (Kf)pFe
This compound Pseudomonas sp. B10Hydroxamate/Catechol~10³²~25
Pyoverdine Pseudomonas aeruginosaHydroxamate/Catechol10³²27
Pyochelin Pseudomonas aeruginosaPhenolate/Thiazoline2.5 x 10⁵16.0
Enterobactin Escherichia coliCatecholate10⁵²35.5

Note: pFe is the negative logarithm of the free Fe³⁺ concentration at a defined pH (typically 7.4) and total ligand and iron concentrations.

Outer Membrane Receptors in Pseudomonas aeruginosa

The specificity of iron uptake is determined by the interaction between the ferric-siderophore complex and its cognate outer membrane receptor. Understanding these pairings is crucial for developing targeted antimicrobial strategies.

SiderophoreOuter Membrane Receptor in P. aeruginosa
Pseudobactin PupA (Pseudobactin uptake protein A) / PupB
Pyoverdine FpvA (Ferric pyoverdine receptor A)
Pyochelin FptA (Ferripyochelin transporter A)
Enterobactin PfeA (Pseudomonas ferrienterobactin receptor A)

Experimental Protocols for Validation

This section details the methodologies for key experiments used to validate the function of siderophores in iron transport.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal colorimetric method to detect and quantify siderophore production. Siderophores remove iron from the blue CAS-iron complex, resulting in a color change to orange.

Protocol:

  • Prepare CAS shuttle solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • Add 10 ml of 1 mM FeCl₃ in 10 mM HCl.

    • Slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 ml of deionized water while stirring.

    • Autoclave the final solution.

  • Prepare bacterial culture supernatant:

    • Grow bacteria in an iron-deficient medium (e.g., succinate medium) overnight.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Assay:

    • Mix 0.5 ml of the bacterial supernatant with 0.5 ml of the CAS shuttle solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

  • Quantification:

    • Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample.

⁵⁵Fe Uptake Assay

This assay directly measures the transport of iron into bacterial cells mediated by siderophores using a radioactive isotope of iron.

Protocol:

  • Cell Preparation:

    • Grow Pseudomonas aeruginosa overnight in an iron-depleted medium (e.g., CAA medium) to induce the expression of siderophore receptors.

    • Wash the cells with 50 mM Tris-HCl (pH 8.0) to remove any produced siderophores.

    • Resuspend the cells to an OD₆₀₀ of 1.0 in the same buffer.

  • Preparation of ⁵⁵Fe-Siderophore Complex:

    • Prepare a solution of the siderophore of interest (e.g., this compound) at a concentration that is in excess of the iron concentration (e.g., 20-fold molar excess).

    • Add ⁵⁵FeCl₃ to the siderophore solution to a final concentration of approximately 100-500 nM.

    • Incubate at room temperature for at least 30 minutes to allow complex formation.

  • Uptake Measurement:

    • Initiate the uptake by adding the ⁵⁵Fe-siderophore complex to the cell suspension.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the cell suspension.

    • Immediately filter the aliquots through a 0.22 µm nitrocellulose membrane to separate the cells from the medium.

    • Wash the filters twice with cold 50 mM Tris-HCl (pH 8.0) to remove non-specifically bound ⁵⁵Fe.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Control:

    • Perform a parallel experiment in the presence of an uncoupler like 200 µM CCCP (carbonyl cyanide m-chlorophenylhydrazone) to inhibit energy-dependent transport. The radioactivity in this control represents non-specific binding.

  • Data Analysis:

    • Subtract the counts from the CCCP control from the experimental samples to determine the amount of specifically transported ⁵⁵Fe.

    • Plot the transported ⁵⁵Fe over time to determine the initial rate of uptake.

Competitive Iron Uptake Assay

This assay is used to determine the relative efficiency of different siderophores in delivering iron to the cell and to assess the specificity of the uptake systems.

Protocol:

  • Cell and ⁵⁵Fe-Siderophore Preparation:

    • Prepare the bacterial cells and the primary ⁵⁵Fe-siderophore complex (e.g., ⁵⁵Fe-Pseudobactin A) as described in the ⁵⁵Fe Uptake Assay protocol.

  • Competition:

    • Prepare a series of reaction tubes, each containing the bacterial cells and the ⁵⁵Fe-siderophore complex at a fixed concentration.

    • To these tubes, add increasing concentrations of a non-radiolabeled competitor siderophore (e.g., Pyoverdine, Pyochelin, or Enterobactin).

  • Uptake Measurement:

    • Incubate the mixtures at 37°C for a fixed period (e.g., 15 minutes, within the linear range of uptake).

    • Filter, wash, and measure the radioactivity as described in the ⁵⁵Fe Uptake Assay protocol.

  • Data Analysis:

    • Plot the percentage of ⁵⁵Fe uptake (relative to the control with no competitor) against the concentration of the competitor siderophore.

    • The concentration of the competitor that inhibits 50% of the uptake of the radiolabeled siderophore (IC₅₀) can be determined to compare the competitive ability of the different siderophores.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

Siderophore_Mediated_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane & Cytoplasm Fe3+ Fe³⁺ Ferric-Siderophore Ferric-Siderophore Complex Fe3+->Ferric-Siderophore Chelation Siderophore Apo-Siderophore (e.g., this compound) Siderophore->Ferric-Siderophore Receptor Outer Membrane Receptor (e.g., PupA) Ferric-Siderophore->Receptor Binding Periplasmic_Complex Ferric-Siderophore Receptor->Periplasmic_Complex Transport ABC_Transporter ABC Transporter Periplasmic_Complex->ABC_Transporter Transport TonB TonB Complex TonB->Receptor Energy Fe2+ Fe²⁺ ABC_Transporter->Fe2+ Iron Release (Reduction) Metabolism Cellular Metabolism Fe2+->Metabolism

Caption: Generalized signaling pathway for siderophore-mediated iron uptake.

Experimental_Workflow_55Fe_Uptake Start Start Prepare_Cells Prepare iron-starved Pseudomonas cells Start->Prepare_Cells Prepare_Complex Prepare ⁵⁵Fe-Siderophore complex Start->Prepare_Complex Incubate Incubate cells with ⁵⁵Fe-Siderophore at 37°C Prepare_Cells->Incubate Prepare_Complex->Incubate Sample Take aliquots at different time points Incubate->Sample Filter_Wash Filter and wash cells to remove unbound ⁵⁵Fe Sample->Filter_Wash Measure Measure radioactivity using scintillation counter Filter_Wash->Measure Analyze Analyze data and plot uptake over time Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the ⁵⁵Fe iron uptake assay.

Competitive_Binding_Logic cluster_assay Competitive Binding Assay Labeled_Siderophore ⁵⁵Fe-Pseudobactin A (Constant Concentration) Receptor Outer Membrane Receptor (PupA) Labeled_Siderophore->Receptor Competitor_Siderophore Unlabeled Competitor (e.g., Pyoverdine) (Increasing Concentration) Competitor_Siderophore->Receptor Competes for binding site Uptake ⁵⁵Fe Uptake Receptor->Uptake

Caption: Logical relationship in a competitive iron uptake assay.

Comparative Efficacy of Pseudobactin A and Pyoverdine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Pseudobactin A and pyoverdines, two closely related siderophores produced by Pseudomonas species. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of these iron-chelating molecules in antimicrobial therapies and agricultural biotechnology.

Introduction: The Role of Siderophores in Microbial Competition and Beyond

Iron is an essential nutrient for most living organisms. However, its bioavailability in the environment and within hosts is often limited. To overcome this challenge, many microorganisms produce and secrete high-affinity iron-chelating compounds known as siderophores. Pseudobactins and pyoverdines are prominent members of this class of molecules, produced by fluorescent Pseudomonas species.[1] They play a crucial role in microbial survival, pathogenesis, and the promotion of plant growth by sequestering iron from the environment, making it unavailable to competitors.[1][2]

While the terms "pseudobactin" and "pyoverdine" are often used interchangeably to describe the fluorescent siderophores of pseudomonads, subtle structural variations exist that can influence their biological activity.[1] This guide focuses on a comparative analysis of this compound, a non-fluorescent variant, and the broader class of fluorescent pyoverdines.

Structural and Physicochemical Properties

Pyoverdines are characterized by a dihydroxyquinoline chromophore, which is responsible for their characteristic fluorescence, attached to a variable peptide chain of 6 to 12 amino acids.[3][4] This peptide chain is responsible for the specific recognition and uptake of the iron-siderophore complex by the producing bacterium.[5] Over 100 different pyoverdine structures have been identified.[3]

This compound, produced by Pseudomonas B10, is structurally very similar to the fluorescent pseudobactin from the same strain. The key difference lies in the saturation of the quinoline derivative's C3 and C4 positions in this compound, rendering it non-fluorescent.[6][7] This structural alteration may influence its iron-binding kinetics and affinity.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundPyoverdines (General)
Fluorescence Non-fluorescent[6]Yellow-green fluorescence[8]
Core Structure Saturated dihydroxyquinoline derivative[6]Dihydroxyquinoline chromophore[3]
Peptide Chain Linear hexapeptide in Pseudomonas B10[1]Variable peptide chain (6-12 amino acids)[3]
Fe³⁺ Stability Constant (log K) 29.6 (for Pseudobactin St3)[9]~30.8 - 32[10]

Comparative Efficacy

Iron Chelation
Antimicrobial Activity

The primary mechanism of antimicrobial action for both siderophores is the induction of iron starvation in competing microorganisms. By sequestering the available iron, they inhibit the growth of a broad spectrum of bacteria and fungi.[2][11]

Table 2: Antimicrobial Efficacy

ParameterThis compoundPyoverdines (General)
Mechanism of Action Iron competition, leading to microbial growth inhibition.[1]Iron competition, leading to microbial growth inhibition.[11]
Antimicrobial Spectrum Effective against phytopathogens like Erwinia carotovora.[1]Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including human opportunistic pathogens like Acinetobacter baumannii and Staphylococcus aureus.[11][12]
Minimum Inhibitory Concentration (MIC) Data not available in the reviewed literature.A specific pyoverdine showed an IC₅₀ of 5.037 µg/mL against A. baumannii and 12.163 µg/mL against S. aureus.[12]
Plant Growth Promotion

Siderophores produced by plant growth-promoting rhizobacteria (PGPR) can enhance plant growth, particularly in iron-deficient soils. They achieve this by chelating iron and making it available for plant uptake.[13][14] Both pseudobactins and pyoverdines have been shown to promote the growth of various plant species.[15]

Table 3: Plant Growth Promotion Efficacy

ParameterThis compoundPyoverdines (General)
Mechanism of Action Enhances iron availability to plants.[1]Improves iron nutrition in plants, especially under iron-limiting conditions.[15]
Observed Effects Contributes to the plant growth-promoting ability of Pseudomonas B10.[1]Increased iron content and biomass in various dicot and monocot plants.[15]
Quantitative Data Specific quantitative data on biomass increase is not readily available.Fe-Pyoverdine supplementation significantly increased iron concentration in Arabidopsis, tobacco, barley, wheat, fescue, and rye grass.[15]

Experimental Protocols

Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

Methodology:

  • Preparation of CAS Assay Solution: A solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer is prepared. An iron(III) chloride solution is added to form a blue-colored complex.

  • Sample Preparation: Bacterial cultures are grown in an iron-deficient medium. The cell-free supernatant is harvested by centrifugation.

  • Assay: The bacterial supernatant is mixed with the CAS assay solution.

  • Quantification: The removal of iron from the CAS complex by siderophores results in a color change from blue to orange/yellow. The change in absorbance at 630 nm is measured spectrophotometrically and is proportional to the amount of siderophore produced. The results are often expressed as percent siderophore units (SU).[16]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The siderophore (this compound or pyoverdine) is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. A growth control (no siderophore) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the siderophore at which no visible growth (turbidity) is observed.[17]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Fe3_insoluble Insoluble Fe(III) Fe_Siderophore Fe(III)-Siderophore Complex Fe3_insoluble->Fe_Siderophore Chelation Siderophore Apo-Siderophore (this compound / Pyoverdine) Siderophore->Fe_Siderophore Receptor Outer Membrane Receptor Fe_Siderophore->Receptor Binding Fe_Siderophore_peri Fe(III)-Siderophore Receptor->Fe_Siderophore_peri Transport Fe2 Fe(II) Fe_Siderophore_peri->Fe2 Iron Release (Reduction) Metabolism Cellular Metabolism Fe2->Metabolism

Caption: Generalized iron uptake pathway mediated by siderophores.

Experimental_Workflow cluster_siderophore_production Siderophore Production & Quantification cluster_mic_determination MIC Determination Culture Bacterial Culture (Iron-deficient medium) Supernatant Harvest Cell-free Supernatant Culture->Supernatant CAS_Assay CAS Assay Supernatant->CAS_Assay Quantify Spectrophotometry (630 nm) Quantify Siderophore CAS_Assay->Quantify Serial_Dilution Serial Dilution of Siderophore in 96-well plate Inoculation Inoculate with Target Microorganism Serial_Dilution->Inoculation Incubation Incubate (e.g., 24h, 37°C) Inoculation->Incubation Observation Observe for Growth (Turbidity) Incubation->Observation

Caption: Workflow for siderophore quantification and MIC determination.

Conclusion

Both this compound and pyoverdines are potent siderophores with significant potential in various applications. Their high affinity for iron makes them effective antimicrobial agents by inducing iron starvation in pathogens. Furthermore, their ability to mobilize iron can be harnessed to promote plant growth in agriculture.

The key difference between this compound and other pyoverdines lies in its non-fluorescent nature due to a saturated chromophore. While direct comparative studies on their efficacy are limited, the available data suggest that both are highly effective iron chelators. Future research should focus on direct comparisons of different pyoverdine structures, including this compound, to elucidate structure-activity relationships. This will be crucial for the targeted design and development of novel siderophore-based antimicrobial drugs and biofertilizers.

References

The Double-Edged Sword of Siderophores: A Comparative Guide to Pseudobactin A and Microbial Iron Piracy

Author: BenchChem Technical Support Team. Date: November 2025

In the microscopic battle for survival, iron is a coveted prize. Microorganisms have evolved sophisticated strategies to acquire this essential nutrient, with the production of siderophores—small, high-affinity iron-chelating molecules—being a key tactic. This guide delves into the world of pyoverdines, a class of fluorescent siderophores produced by Pseudomonas species, with a special focus on Pseudobactin A. We explore the phenomenon of siderophore cross-feeding, where these "public goods" can be exploited by other microbes, and compare this cooperative strategy with competitive iron acquisition.

This guide is intended for researchers, scientists, and drug development professionals interested in microbial interactions, nutrient cycling, and novel antimicrobial strategies. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to provide a comprehensive overview of this fascinating aspect of microbial ecology.

Performance Comparison: To Share or To Compete?

The production of siderophores like this compound is a double-edged sword. While essential for scavenging iron in limited environments, it also presents an opportunity for "cheaters" or competitors to benefit from this metabolically costly investment. The following tables summarize quantitative data from studies on pyoverdine cross-feeding and competition.

Table 1: Quantitative Analysis of Pyoverdine Cross-Feeding Between Pseudomonas Species

Producer StrainPyoverdine TypeReceiver StrainGrowth Promotion of Receiver (OD600 increase)Effect on Producer's Pyoverdine ProductionReference
P. aeruginosa PAO1Pyoverdine IP. protegens Pf-5Significant fitness benefit at high pyoverdine availabilityReduced own pyoverdine production[1][2]
P. aeruginosa 27853Pyoverdine IIP. putida DOT-T1ENot explicitly quantified, but 21.7% cross-incorporation of siderophore-Fe complexesNot reported[3]
P. aeruginosa Pa6Pyoverdine IIIP. putida DOT-T1ENot explicitly quantified, but 73.8% cross-incorporation of siderophore-Fe complexesNot reported[3]

Table 2: Comparison of Iron Acquisition Strategies: Cross-Feeding vs. Alternative Siderophores

Microbial SpeciesIron Acquisition StrategyMechanismKey FeaturesReference
Pseudomonas putida N1R Pvd(-)Cross-feeding on Pseudobactin-358Utilizes heterologous pyoverdine produced by P. putida WCS358.Demonstrates the ability to use siderophores from closely related species to acquire iron.[4]
Pseudomonas putida N1R Pvd(-)Cross-feeding on Enterobactin/AerobactinUtilizes siderophores produced by Enterobacter cloacae.Shows that cross-feeding can occur between different genera.[4]
Pseudomonas aeruginosaProduction of PyochelinProduces a secondary, lower-affinity siderophore.An alternative strategy when pyoverdine is not sufficient or when interacting with specific competitors.[5]
Acinetobacter baumannii, Klebsiella pneumoniae, Staphylococcus aureusInhibition by PyoverdinePyoverdine sequesters iron, leading to growth inhibition of these pathogens.Highlights the competitive role of pyoverdines in microbial communities.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research in microbial interactions. Below are protocols for key experiments in siderophore cross-feeding studies.

Protocol 1: Pyoverdine Production and Purification

This protocol is adapted from methodologies used for purifying pyoverdines for cross-feeding and other assays.[7][8]

  • Culture Preparation: Inoculate a starter culture of the Pseudomonas strain (e.g., Pseudomonas sp. B10 for this compound) in a rich medium like Lysogeny Broth (LB) and grow overnight.

  • Iron-Limited Culture: Wash the starter culture cells and resuspend them in an iron-deficient medium, such as succinate medium or a modified M9 medium with a high concentration of a chelator like 2,2'-dipyridyl, to induce siderophore production. Incubate for 48-72 hours with shaking.

  • Supernatant Collection: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which now contains the secreted pyoverdines.

  • Purification by Chromatography:

    • Acidify the supernatant and apply it to a solid-phase extraction (SPE) column (e.g., C18).

    • Wash the column to remove unbound components.

    • Elute the pyoverdines using a methanol gradient.

    • Further purification can be achieved using techniques like copper-chelate chromatography.[9]

  • Quantification: Determine the concentration of the purified pyoverdine spectrophotometrically by measuring the absorbance of the characteristic chromophore (around 400 nm for pyoverdines).[10]

Protocol 2: Cross-Feeding Assay

This protocol allows for the quantitative assessment of a microbe's ability to utilize a specific siderophore as an iron source.[11]

  • Prepare Iron-Limited Medium: Prepare a suitable growth medium (e.g., Casamino Acids medium) and make it iron-limited by adding an iron chelator such as 2,2'-dipyridyl.

  • Inoculate Receiver Strain: In a 96-well plate, dispense the iron-limited medium. Inoculate the wells with the receiver bacterial strain (the strain being tested for its ability to cross-feed).

  • Add Purified Siderophore: To the experimental wells, add a sterile solution of the purified siderophore (e.g., this compound) at various concentrations. Include control wells with no added siderophore.

  • Monitor Growth: Incubate the plate in a microplate reader and measure the optical density (OD600) at regular intervals for 24-48 hours to generate growth curves.

  • Data Analysis: Compare the growth curves of the receiver strain in the presence and absence of the siderophore. An increase in growth rate or final cell density in the presence of the siderophore indicates successful cross-feeding.

Protocol 3: Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method to detect and quantify siderophore production.[12]

  • Prepare CAS Agar Plates: Prepare an agar medium and overlay it with the blue-colored CAS assay solution. The CAS solution contains a complex of iron, Chrome Azurol S dye, and a detergent.

  • Inoculate Bacteria: Spot or streak the bacterial strains of interest onto the CAS agar plates.

  • Incubate and Observe: Incubate the plates until bacterial growth is visible.

  • Interpretation: Siderophore production is indicated by a color change from blue to orange/yellow around the bacterial colonies. This occurs because the siderophores have a higher affinity for iron than the CAS dye and sequester the iron from the complex, releasing the free dye which is orange/yellow. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in siderophore cross-feeding is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Signaling Pathway: Pyoverdine Uptake and Regulation

The uptake of pyoverdine and the regulation of its biosynthesis genes in Pseudomonas aeruginosa is controlled by a complex signaling cascade involving the outer membrane receptor FpvA, the anti-sigma factor FpvR, and the sigma factor PvdS.[13]

Pyoverdine_Signaling cluster_out Extracellular cluster_om Outer Membrane cluster_im Inner Membrane cluster_cyto Cytoplasm Pyoverdine_Fe Ferri-Pyoverdine FpvA FpvA Receptor Pyoverdine_Fe->FpvA 1. Binding FpvR_IM FpvR (transmembrane) FpvA->FpvR_IM 2. Signal Transduction FpvR_cyto FpvR (cytoplasmic domain) FpvR_IM->FpvR_cyto Conformational change releases PvdS PvdS PvdS (Sigma Factor) FpvR_cyto->PvdS 3. Inhibition RNA_Polymerase RNA Polymerase PvdS->RNA_Polymerase 4. Activation Pyoverdine_genes Pyoverdine Biosynthesis Genes RNA_Polymerase->Pyoverdine_genes Transcription Virulence_genes Virulence Factor Genes RNA_Polymerase->Virulence_genes Transcription Cross_Feeding_Workflow cluster_production Siderophore Production & Purification cluster_assay Cross-Feeding Assay cluster_analysis Data Analysis & Interpretation A 1. Culture Producer Strain in Iron-Limited Medium B 2. Harvest Supernatant A->B C 3. Purify Siderophore (e.g., Chromatography) B->C D 4. Quantify Siderophore C->D G 7. Add Purified Siderophore D->G Purified Siderophore E 5. Prepare Iron-Limited Medium in 96-well Plate F 6. Inoculate with Receiver Strain E->F F->G H 8. Monitor Growth (OD600) over time G->H I 9. Generate Growth Curves H->I Growth Data J 10. Compare Growth with and without Siderophore I->J K 11. Determine Cross-Feeding Efficiency J->K

References

Unveiling the Guardian of Plant Health: A Comparative Guide to Pseudobactin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of Pseudobactin A's role in plant health against other alternatives, supported by experimental data. We delve into its mechanisms of action, present detailed experimental protocols for its validation, and visualize the intricate signaling pathways it orchestrates.

This compound, a potent siderophore produced by plant growth-promoting rhizobacteria (PGPR) of the Pseudomonas genus, plays a pivotal role in enhancing plant vitality. Its primary function is to sequester iron from the soil, making it readily available for plant uptake while simultaneously limiting its availability to pathogenic microorganisms. This dual action of nutrient acquisition and pathogen suppression makes this compound a key player in promoting robust plant growth and protecting against disease.

Performance Comparison: this compound vs. Alternatives

To contextualize the efficacy of this compound, we compare its performance with that of a non-producing bacterial mutant and another well-established plant growth-promoting bacterium, Bacillus subtilis.

Quantitative Data Summary
TreatmentPlant Growth ParameterMeasurement% Increase vs. ControlReference
Pseudomonas sp. (Wild-Type, Pseudobactin Producer) Tomato Dry Biomass g/plant 31%[1]
Okra Dry Biomass g/plant 29%[1]
African Spinach Dry Biomass g/plant 40%[1]
Pseudomonas sp. (Mutant, Non-Pseudobactin Producer) Growth Inhibition of Erwinia carotovoraZone of Inhibition (mm)Significantly less than wild-type[2]
Bacillus subtilis Tomato Dry Biomass g/plant 31%[1]
Okra Dry Biomass g/plant 36%[1]
African Spinach Dry Biomass g/plant 83%[1]
Pepper Seedling Height% increase9.00%[3]
Pepper Seedling Root Length% increaseup to 220.12%[3]
Control (No Treatment) --0%[1][3]

Key Insights:

  • Pseudomonas species producing siderophores like this compound consistently demonstrate significant plant growth promotion across various plant species.[1]

  • The comparison between wild-type and mutant strains clearly indicates the critical role of pseudobactin in the biocontrol activity against plant pathogens.[2]

  • While Bacillus subtilis shows comparable or even superior growth promotion in some instances, the mechanism of action differs, often relying on a combination of factors including phytohormone production and nutrient solubilization.[1][3][4]

The Molecular Battle for Iron: this compound's Mechanism of Action

The primary mechanism by which this compound enhances plant health is through high-affinity iron chelation. In iron-limited soil environments, Pseudomonas species secrete this compound, which binds to ferric iron (Fe³⁺) with exceptional avidity. This Pseudobactin-Fe³⁺ complex is then recognized by specific receptors on the bacterial and plant root surfaces, facilitating iron uptake. This process effectively starves pathogenic fungi and bacteria of this essential nutrient, thereby suppressing their growth and preventing disease.[5]

Beyond direct competition for iron, this compound is a key elicitor of Induced Systemic Resistance (ISR) in plants. This phenomenon primes the plant's immune system for a faster and more robust defense response against subsequent pathogen attacks.

Pseudobactin_Mechanism cluster_rhizosphere Rhizosphere cluster_plant Plant Root Pseudomonas Pseudomonas Pseudobactin_A This compound Pseudomonas->Pseudobactin_A secretes Pathogen Pathogen Fe3+ Fe³⁺ Pathogen->Fe3+ requires Pseudobactin_A->Pathogen inhibits growth by iron competition Pseudobactin_Fe Pseudobactin-Fe³⁺ Pseudobactin_A->Pseudobactin_Fe chelates ISR Induced Systemic Resistance (ISR) Pseudobactin_A->ISR triggers Fe3+->Pseudobactin_Fe Plant_Uptake Iron Uptake Pseudobactin_Fe->Plant_Uptake facilitates

Mechanism of this compound in the rhizosphere.

Orchestrating Defense: The this compound-Induced Signaling Pathway

This compound-mediated ISR is a sophisticated defense mechanism that relies on the plant's own signaling machinery. Unlike Systemic Acquired Resistance (SAR), which is typically dependent on salicylic acid (SA), ISR triggered by Pseudobactin is independent of SA.[6] Instead, it activates the jasmonic acid (JA) and ethylene (ET) signaling pathways. A key molecular player in this process is the transcription factor MYB72, which is activated in the roots upon perception of this compound and is essential for the onset of ISR.[7][8]

ISR_Signaling_Pathway cluster_root Root Cell cluster_shoot Shoot Cell Pseudobactin_A This compound Receptor Putative Receptor Pseudobactin_A->Receptor is perceived by MYB72_Activation MYB72 Activation Receptor->MYB72_Activation leads to JA_ET_Signal JA/ET Signaling MYB72_Activation->JA_ET_Signal requires Systemic_Signal Systemic Signal JA_ET_Signal->Systemic_Signal generates Defense_Priming Defense Gene Priming Systemic_Signal->Defense_Priming translocates to shoot and triggers Enhanced_Resistance Enhanced Resistance to Pathogens Defense_Priming->Enhanced_Resistance results in

Simplified signaling pathway of this compound-induced ISR.

Experimental Validation: Protocols for In Planta Analysis

To empirically validate the role of this compound in plant health, the following experimental protocols can be employed.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays In Planta Assays cluster_analysis Analysis Bacterial_Culture 1. Bacterial Culture (Wild-type, Mutant, Alternative) Inoculum_Prep 3. Inoculum Preparation Bacterial_Culture->Inoculum_Prep Plant_Material 2. Plant Material (e.g., Tomato, Arabidopsis) PGP_Assay 4a. Plant Growth Promotion Assay Plant_Material->PGP_Assay DS_Assay 4b. Disease Suppression Assay Plant_Material->DS_Assay Inoculum_Prep->PGP_Assay Inoculum_Prep->DS_Assay Data_Collection 5. Data Collection (Biomass, Disease Severity) PGP_Assay->Data_Collection DS_Assay->Data_Collection Statistical_Analysis 6. Statistical Analysis Data_Collection->Statistical_Analysis

General workflow for in planta validation experiments.
Protocol 1: Plant Growth Promotion Assay

Objective: To quantify the effect of this compound on plant growth.

Materials:

  • Seeds of a model plant (e.g., tomato, Solanum lycopersicum).

  • Sterile potting mix.

  • Cultures of:

    • Wild-type Pseudomonas sp. (this compound producer).

    • Isogenic mutant Pseudomonas sp. (unable to produce this compound).

    • Bacillus subtilis.

    • Sterile growth medium (as control).

  • Growth chamber or greenhouse with controlled conditions.

Procedure:

  • Inoculum Preparation: Grow bacterial strains in a suitable liquid medium to a concentration of approximately 10⁸ CFU/mL. Centrifuge the cultures and resuspend the pellets in sterile water to the same optical density.

  • Seed Treatment: Surface sterilize seeds and then soak them in the respective bacterial suspensions or sterile water (control) for 30 minutes.

  • Sowing and Growth: Sow the treated seeds in pots containing sterile potting mix. Maintain the plants in a growth chamber with a 16/8 hour light/dark cycle at 25°C.

  • Data Collection: After a predetermined period (e.g., 4-6 weeks), carefully harvest the plants. Measure shoot and root length, and determine the fresh and dry biomass.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treatments.

Protocol 2: In Planta Disease Suppression Assay

Objective: To assess the ability of this compound to protect plants from a soil-borne pathogen.

Materials:

  • Plant seedlings (e.g., cucumber, Cucumis sativus).

  • Pathogen culture (e.g., Fusarium oxysporum).

  • Bacterial inocula as described in Protocol 1.

  • Sterile soil.

Procedure:

  • Bacterial Inoculation: Drench the soil around the roots of young seedlings with the respective bacterial suspensions (10⁸ CFU/mL) or sterile water (control). Allow the beneficial bacteria to colonize the rhizosphere for 7 days.

  • Pathogen Challenge: Inoculate the soil with the pathogen. For F. oxysporum, a spore suspension can be used to drench the soil.

  • Disease Assessment: Monitor the plants daily for disease symptoms (e.g., wilting, chlorosis, lesions). After a set period (e.g., 14-21 days), score the disease severity using a standardized rating scale.

  • Data Analysis: Statistically compare the disease severity scores between the different treatments.

Protocol 3: Induced Systemic Resistance (ISR) Assay

Objective: To determine if this compound induces a systemic resistance response in the plant.

Materials:

  • Arabidopsis thaliana ecotype Col-0 seedlings.

  • Bacterial inocula as described in Protocol 1.

  • Foliar pathogen (e.g., Pseudomonas syringae pv. tomato DC3000).

  • Agar plates and sterile soil.

Procedure:

  • Root Inoculation: Grow Arabidopsis seedlings on agar plates with a split medium, where the roots are in contact with a medium containing the respective bacterial inocula or sterile medium (control), while the shoots remain physically separated. Alternatively, drench the soil of potted seedlings with the inocula.

  • Pathogen Challenge: After 7-10 days of root colonization, challenge the leaves with the foliar pathogen by spray inoculation or infiltration with a bacterial suspension (e.g., 10⁵ CFU/mL).

  • Quantification of Pathogen Growth: Three days after the foliar challenge, collect leaf discs from the inoculated leaves, homogenize them in sterile water, and plate serial dilutions on a selective medium to count the number of pathogen colonies (CFU/cm² of leaf tissue).

  • Statistical Analysis: Compare the pathogen growth in plants pre-treated with the different bacterial strains and the control. A significant reduction in pathogen growth in the leaves of plants whose roots were colonized by the beneficial bacteria indicates the induction of ISR.

Conclusion

The in planta validation of this compound's role in plant health is multifaceted, involving direct antagonism through iron competition and indirect defense enhancement via the induction of systemic resistance. The experimental protocols outlined provide a robust framework for researchers to quantify these effects and compare them with other plant growth-promoting alternatives. The elucidation of the JA/ET-dependent signaling pathway, with MYB72 as a key regulator, offers exciting avenues for future research and the development of novel, targeted strategies for sustainable agriculture and crop protection.

References

Pseudobactin A's Role in Soil Disease Suppression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The suppression of soil-borne plant pathogens by beneficial microorganisms is a cornerstone of sustainable agriculture and a promising avenue for the development of novel bio-pesticides. Among the diverse arsenal of microbial weapons, the secondary metabolites produced by Pseudomonas species are of particular interest. This guide provides a comparative analysis of Pseudobactin A, a siderophore produced by certain Pseudomonas strains, and its contribution to disease suppression in soil, benchmarked against other microbial alternatives.

Mechanisms of Disease Suppression: A Comparative Overview

Fluorescent Pseudomonas spp. employ a multi-pronged approach to inhibit the growth of phytopathogens. These mechanisms can be broadly categorized into direct and indirect antagonism. This compound is primarily involved in indirect antagonism through iron competition and the induction of systemic resistance in the host plant. Other key mechanisms employed by these bacteria include the production of antibiotics.

  • Siderophore-Mediated Competition (e.g., this compound, Pyoverdine): In iron-limited soil environments, fluorescent pseudomonads secrete high-affinity iron chelators called siderophores. This compound, along with the more extensively studied pyoverdine, binds to ferric iron (Fe³⁺) in the soil, making it unavailable to other microorganisms, including pathogenic fungi and bacteria. This iron starvation is a potent mechanism for inhibiting pathogen growth.[1] The efficacy of this strategy is dependent on the affinity of the siderophore for iron and the ability of the producing bacterium to utilize the siderophore-iron complex.[2]

  • Antibiosis (e.g., 2,4-Diacetylphloroglucinol, Pyoluteorin, Phenazines): Many biocontrol strains of Pseudomonas produce a range of potent antibiotics. These compounds directly inhibit the growth of or kill competing pathogens.[3][4] For instance, 2,4-diacetylphloroglucinol (DAPG) and pyoluteorin have demonstrated significant antifungal and antibacterial activity.[3][5] The production of these antibiotics is often a key factor in the biocontrol efficacy of strains like Pseudomonas protegens Pf-5.[5]

  • Induced Systemic Resistance (ISR): Certain bacterial determinants, including siderophores like pseudobactin, can be recognized by the plant's root system, triggering a state of heightened defensive capacity throughout the plant.[5][6] This ISR is typically mediated by the plant hormones jasmonic acid and ethylene and provides broad-spectrum protection against a variety of pathogens.[6]

Quantitative Comparison of Biocontrol Efficacy

Direct quantitative comparisons of the disease suppression capabilities of this compound versus other biocontrol mechanisms from the same bacterial strain are limited in the scientific literature. However, studies using isogenic mutants (strains where specific genes have been knocked out) of well-characterized biocontrol agents like Pseudomonas protegens Pf-5 provide valuable insights into the relative contribution of different antibiotic compounds to disease suppression.

Table 1: Comparative Biocontrol Efficacy of Pseudomonas protegens Pf-5 Mutants against Gray Mold (Botrytis cinerea) on Cannabis sativa

Bacterial StrainRelevant GenotypeBiocontrol MechanismDisease Reduction (%)
Pf-5/pUCP22Wild-typeProduces Pyoluteorin (PLT) and 2,4-Diacetylphloroglucinol (DAPG)40%
ΔpltD/pUCP22Pyoluteorin-deficientProduces 2,4-DAPG only10%
ΔphlA/pUCP222,4-DAPG-deficientProduces Pyoluteorin only19%

Data sourced from Balthazar et al. (2023).[5] This data clearly indicates that for P. protegens Pf-5, both pyoluteorin and 2,4-DAPG are major contributors to its biocontrol activity against B. cinerea, with the wild-type strain being significantly more effective than mutants deficient in either antibiotic.

Experimental Protocols

In Vitro Antagonism Assay (Dual Culture Plate Method)

This assay is used to visually and quantitatively assess the ability of a bacterial strain to inhibit the growth of a fungal pathogen on an agar plate.

Methodology:

  • Prepare Potato Dextrose Agar (PDA) plates.

  • From a fresh culture of the fungal pathogen, cut a 5 mm agar plug from the edge of the colony.

  • Place the fungal plug in the center of a new PDA plate.

  • Streak the Pseudomonas test strain (e.g., wild-type, this compound mutant) on the PDA plate at a fixed distance (e.g., 2.5 cm) from the fungal plug.

  • Use a plate with only the fungal plug as a negative control.

  • Incubate the plates at 25-28°C for 5-7 days, or until the fungal mycelium in the control plate has grown close to the edge of the plate.

  • Measure the radius of the fungal colony in the direction of the bacterial streak (R2) and the radius of the fungal colony on the control plate (R1).

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(R1 - R2) / R1] * 100.

Siderophore Production Quantification (Chrome Azurol S - CAS - Assay)

The CAS assay is a universal method for detecting and quantifying siderophore production. It is based on the principle that siderophores will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange.

Methodology:

  • Prepare CAS agar plates: A detailed protocol for the preparation of CAS agar can be found in publications by Schwyn and Neilands (1987).

  • Culture the Pseudomonas strains to be tested in an iron-deficient medium (e.g., succinate medium) for 24-48 hours.

  • Centrifuge the cultures to obtain the cell-free supernatant.

  • In a 96-well microplate, mix 100 µL of the bacterial supernatant with 100 µL of CAS assay solution.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm using a microplate reader.

  • The amount of siderophore is inversely proportional to the absorbance. Calculate siderophore units as: Siderophore units (%) = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

In Planta Disease Suppression Bioassay

This assay evaluates the ability of a bacterial strain to protect a host plant from a pathogen under controlled conditions.

Methodology:

  • Bacterial Inoculum Preparation: Grow the Pseudomonas strains in a suitable broth medium (e.g., King's B) overnight. Harvest the cells by centrifugation, wash with a sterile buffer (e.g., 10 mM MgSO₄), and resuspend to a specific cell density (e.g., 10⁸ CFU/mL).

  • Plant Treatment: Treat plant seeds or roots with the bacterial suspension. For seed treatment, soak the seeds in the bacterial suspension for a set period. For root treatment, drench the soil of young seedlings with the bacterial suspension.

  • Pathogen Challenge: After a specified period (e.g., 7-14 days) to allow for bacterial colonization, inoculate the plants with the pathogen. The method of pathogen inoculation will depend on the specific pathosystem (e.g., soil drench with a fungal spore suspension, leaf infiltration with a bacterial pathogen).

  • Disease Assessment: Grow the plants under controlled environmental conditions (e.g., greenhouse or growth chamber). After a period sufficient for disease development, assess disease severity using a disease rating scale (e.g., 0 = no symptoms, 5 = plant death).

  • Data Analysis: Compare the disease severity in plants treated with the biocontrol agent to untreated and pathogen-only controls. Calculate the percentage of disease reduction.

Visualizing the Mechanisms

Pseudobactin_A_Mechanisms cluster_soil Soil Environment cluster_plant Plant Pseudomonas Pseudomonas Pseudobactin_A This compound Pseudomonas->Pseudobactin_A Secretes Pathogen Pathogen Disease Disease Pathogen->Disease Causes Iron_Soil Fe³⁺ (Soil) Iron_Soil->Pathogen Required for growth Fe_Pseudobactin Fe³⁺-Pseudobactin Complex Iron_Soil->Fe_Pseudobactin Plant_Roots Plant Roots Systemic_Tissues Systemic Tissues Plant_Roots->Systemic_Tissues Triggers ISR Signal Systemic_Tissues->Disease Suppresses Pseudobactin_A->Plant_Roots Recognized by Pseudobactin_A->Fe_Pseudobactin Chelates Fe_Pseudobactin->Pseudomonas Uptake

Caption: Mechanisms of disease suppression by this compound.

Biocontrol_Assay_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., Pseudomonas wild-type, mutants) start->prep_bacteria seed_treatment Seed/Soil Treatment prep_bacteria->seed_treatment plant_growth Plant Growth & Bacterial Colonization (e.g., 7-14 days) seed_treatment->plant_growth pathogen_challenge Pathogen Inoculation plant_growth->pathogen_challenge incubation Incubation under Controlled Conditions pathogen_challenge->incubation disease_assessment Disease Severity Assessment incubation->disease_assessment data_analysis Data Analysis & Comparison disease_assessment->data_analysis end End data_analysis->end

Caption: Workflow for an in planta biocontrol assay.

ISR_Signaling_Pathway Pseudobactin This compound (Siderophore) Root_Recognition Recognition at Root Surface Pseudobactin->Root_Recognition JA_ET_Signal Jasmonic Acid (JA) & Ethylene (ET) Signaling Pathway Activation Root_Recognition->JA_ET_Signal Priming Priming of Defense Genes JA_ET_Signal->Priming SA_Pathway Salicylic Acid (SA) Pathway JA_ET_Signal->SA_Pathway Generally Independent Enhanced_Defense Faster & Stronger Defense Response Priming->Enhanced_Defense Leads to Pathogen_Attack Pathogen Attack Pathogen_Attack->Enhanced_Defense ISR Induced Systemic Resistance (ISR) Enhanced_Defense->ISR

Caption: Simplified siderophore-mediated ISR signaling pathway.

References

Comparing the biocontrol potential of Pseudobactin A and other siderophores

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biocontrol Potential of Pseudobactin A and Other Siderophores

Introduction to Siderophore-Mediated Biocontrol

Siderophores are low molecular weight, high-affinity iron-chelating compounds secreted by microorganisms, such as bacteria and fungi, particularly under iron-limiting conditions.[1][2] In the soil, iron is abundant but typically exists in the insoluble ferric (Fe³⁺) form, making it largely unavailable to organisms.[2] Siderophores scavenge this essential nutrient by forming soluble Fe³⁺-siderophore complexes that can be taken up by the producing microorganism via specific active transport mechanisms.[3][4]

This iron-scavenging capability is a key mechanism for the biological control of plant diseases.[1] Siderophore-producing biocontrol agents can outcompete pathogenic microorganisms for iron in the rhizosphere (the soil region around plant roots), thereby limiting the pathogen's growth and virulence.[5][6] Beyond direct competition, some siderophores can also induce systemic resistance in plants, further enhancing their defense against pathogens.[7] Siderophores are broadly classified based on their chemical functional groups used to chelate iron, primarily as hydroxamates, catecholates, and carboxylates.[1][3]

This compound: A Profile

This compound is a non-fluorescent hydroxamate-like siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas strain B10.[7] This strain also produces a more complex, fluorescent siderophore called pseudobactin B10, for which this compound is a likely intermediate in its biosynthesis.[7] Pioneer studies with Pseudomonas strain B10 provided early and significant evidence for the critical role of its siderophores in suppressing plant diseases.[7] The high affinity of pseudobactins for iron (with stability constants around 10³²) allows them to effectively sequester iron, making it unavailable to competing soilborne pathogens like Erwinia carotovora.[7]

Comparative Analysis of Siderophore Performance

The effectiveness of a siderophore as a biocontrol agent depends on several factors, including its affinity for iron, the quantity produced, and the ability of the producing microorganism to utilize the iron-siderophore complex while excluding pathogens.[8] Below is a comparison of this compound with other prominent siderophores.

Quantitative Data on Biocontrol Efficacy

The following table summarizes quantitative data from various studies, showcasing the biocontrol potential of different siderophores against plant pathogens.

Siderophore/Producing OrganismSiderophore TypeTarget PathogenBiocontrol Efficacy MetricResultReference
Pseudobactin (P. fluorescens)Mixed Catechol-HydroxamateErwinia carotovoraPathogen Growth InhibitionSignificant suppression in iron-poor medium[7]
Pyoverdine (P. fluorescens SPs9)Mixed Catechol-HydroxamateFusarium oxysporum f. sp. lycopersiciFungal Inhibition Zone3.4 cm[9]
Pyoverdine (P. fluorescens SPs20)Mixed Catechol-HydroxamateFusarium oxysporum f. sp. lycopersiciFungal Inhibition Zone3.8 cm[9]
Siderophore (P. aeruginosa F2)Not specifiedFusarium oxysporumDamping-off Reduction80%[10]
Siderophore (P. aeruginosa F2)Not specifiedRhizoctonia solaniDamping-off Reduction87.49%[10]
Siderophore (P. fluorescens JY3)Not specifiedFusarium oxysporumDamping-off Reduction80%[10]
Siderophore (P. fluorescens JY3)Not specifiedRhizoctonia solaniDamping-off Reduction62.5%[10]
Bacillibactin (B. amyloliquefaciens)CatecholatePseudomonas syringaeGrowth InhibitionContributes to antimicrobial activity[6]

Signaling and Biocontrol Mechanisms

The production of siderophores is tightly regulated by the availability of iron. This process, along with the subsequent competition in the rhizosphere, forms the basis of their biocontrol activity.

Siderophore_Biocontrol_Mechanism cluster_rhizosphere Rhizosphere (Iron-Limited Environment) cluster_process BC_Agent Biocontrol Agent (e.g., Pseudomonas B10) Siderophore Siderophore (this compound) BC_Agent->Siderophore Secretes Pathogen Plant Pathogen (e.g., Erwinia carotovora) Iron Insoluble Fe³⁺ Pathogen->Iron Requires Fe³⁺ for growth PlantRoot Plant Root Fe_Siderophore Fe³⁺-Siderophore Complex Siderophore->Iron Chelates Fe_Siderophore->BC_Agent Uptake Fe_Siderophore->Pathogen Iron unavailable to pathogen

Figure 1: Siderophore-mediated iron competition in the rhizosphere.

Experimental Protocols

Objective evaluation of siderophore biocontrol potential relies on standardized assays for their detection, quantification, and efficacy testing.

Protocol 1: Siderophore Detection and Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[11] Siderophores remove iron from the blue CAS-iron-HDTMA complex, causing a color change to orange/yellow, which can be quantified spectrophotometrically.[11][12]

Materials:

  • Chrome Azurol S (CAS) dye

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃ solution (1 mM)

  • Bacterial culture supernatant

  • Acid-washed glassware to prevent iron contamination[11]

Procedure:

  • Prepare CAS Assay Solution: Mix CAS dye, FeCl₃, and HDTMA to form a stable blue complex solution.[13]

  • Sample Preparation: Grow bacteria in an iron-deficient medium (e.g., succinate medium) to induce siderophore production.[8] Centrifuge the culture to obtain a cell-free supernatant.[13]

  • Reaction: Mix the bacterial supernatant with the CAS assay solution.[12]

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., a few minutes to 2 hours).[12][14]

  • Measurement: Measure the absorbance of the solution at 630 nm. A decrease in absorbance compared to a control (medium without bacteria) indicates siderophore production.[12]

  • Quantification: Siderophore production can be expressed as a percentage or in siderophore units, calculated using the formula: Siderophore Units = (1 - (As / Ar)) * 100, where As is the absorbance of the sample and Ar is the absorbance of the reference (control).[14]

Protocol 2: In Vitro Antagonism Assay

This assay evaluates the ability of a siderophore-producing microorganism to inhibit the growth of a pathogen on a solid medium.

Materials:

  • Siderophore-producing bacterial isolate

  • Fungal or bacterial pathogen

  • Appropriate agar medium (e.g., Potato Dextrose Agar for fungi)

Procedure:

  • Inoculation: Streak the siderophore-producing bacterium on one side of an agar plate.

  • Pathogen Placement: Place a plug of the fungal pathogen or streak the bacterial pathogen on the opposite side of the plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C) for several days.[15]

  • Observation: Observe the formation of an inhibition zone, a clear area where the pathogen's growth is restricted by the biocontrol agent.

  • Measurement: Measure the diameter of the inhibition zone to quantify the antagonistic activity.[9]

Experimental_Workflow A 1. Isolate Bacteria from Rhizosphere Soil B 2. Screen for Siderophore Production (CAS Assay) A->B High-throughput screening C 3. Select Positive Strains (High Siderophore Producers) B->C D 4. In Vitro Antagonism (Dual Culture Assay) C->D F 6. In Vivo Biocontrol Assay (Greenhouse/Field Trial) C->F Test promising candidates E 5. Quantify Pathogen Inhibition D->E H 8. Identify & Characterize Siderophore and Strain E->H G 7. Assess Disease Reduction & Plant Growth Promotion F->G G->H

Figure 2: Workflow for screening and evaluating siderophore-producing biocontrol agents.
Protocol 3: Greenhouse Biocontrol Assay

This in vivo assay assesses the efficacy of a biocontrol agent in protecting a host plant from a pathogen under controlled conditions.

Materials:

  • Host plant seedlings (e.g., tomato, wheat)

  • Potting soil (sterilized)

  • Siderophore-producing bacterial inoculum

  • Pathogen inoculum (e.g., spore suspension of Fusarium)

Procedure:

  • Treatment Application: Treat plant seeds or soil with a suspension of the siderophore-producing bacteria (bacterization).[9]

  • Planting and Growth: Plant the treated seeds in pots and grow them in a greenhouse for a set period.

  • Pathogen Challenge: Inoculate the soil or plants with the pathogen. Include control groups: untreated/uninfected, untreated/infected, and treated/uninfected.

  • Incubation: Continue to grow the plants under conditions favorable for disease development.

  • Disease Assessment: After a designated time, assess disease severity using a rating scale (e.g., percentage of wilted leaves, lesion size).

  • Data Analysis: Calculate the percentage of disease reduction in the treated plants compared to the infected control. Measure plant growth parameters like fresh and dry weight to assess for growth promotion effects.[9][10]

Conclusion

Siderophores, including this compound, are powerful natural agents in the biological control of plant diseases. Their primary mechanism involves high-affinity iron sequestration, which effectively starves soilborne pathogens of this essential nutrient.[1][7] While pseudobactins produced by fluorescent pseudomonads are among the most studied and effective siderophores, compounds from other genera like Bacillus also show significant promise.[6][8] The selection of a potent biocontrol agent depends not only on the type of siderophore produced but also on its iron affinity, production level, and the ecological competence of the producing strain in the rhizosphere.[8] Standardized experimental protocols are crucial for the reliable comparison of different siderophore-producing microbes and for the development of effective and sustainable alternatives to chemical pesticides in agriculture.[2]

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and functional characteristics of siderophores is paramount. This guide provides a comprehensive spectroscopic comparison of Pseudobactin A and its closely related, fluorescent pseudobactins. By examining their distinct signatures across various analytical techniques, we illuminate the subtle yet critical structural variations that govern their biological activity.

At the heart of this comparison lies a key structural dissimilarity: this compound is the non-fluorescent, biosynthetic precursor to the fluorescent pseudobactins. This fundamental difference, stemming from the saturation of the quinoline chromophore in this compound, gives rise to unique spectroscopic properties that are detailed below.[1][2] This guide will delve into a comparative analysis using UV-Vis absorption, fluorescence, circular dichroism, and nuclear magnetic resonance spectroscopy, supported by experimental data and detailed methodologies.

Unveiling the Chromophore: A UV-Vis Absorption Perspective

The defining characteristic that separates this compound from other pseudobactins is its lack of fluorescence, a direct result of its saturated quinoline ring.[1] This structural variance is readily apparent in their UV-Visible absorption spectra. While pseudobactins, also known as pyoverdins, exhibit a characteristic pH-dependent absorbance with a maximum around 400 nm at neutral pH, the spectral properties of this compound are distinct.[3][4][5][6]

The absorption spectra of pyoverdins are known to be sensitive to pH changes.[4] At acidic pH (3.0-5.0), they typically show absorption peaks around 385 nm, which shift to approximately 410 nm at neutral pH (7.0).[4] Some atypical pyoverdins may even display double peaks at lower pH values.[4]

Table 1: Comparative UV-Vis Absorption Data

CompoundpHλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Pseudobactin7.0~400Not explicitly stated in provided results
Pyoverdin (general)3.0-5.0~385Not explicitly stated in provided results
7.0~407-410Not explicitly stated in provided results
This compound-Not explicitly stated in provided resultsNot explicitly stated in provided results

The Telltale Glow: A Look at Fluorescence Spectroscopy

The most dramatic spectroscopic difference lies in their fluorescence properties. Pseudobactins are renowned for their yellow-green fluorescence under UV light, a characteristic that is absent in this compound due to its saturated chromophore.[1][2] The fluorescence of pyoverdins is also influenced by the presence of metal ions, with iron (Fe³⁺) quenching their fluorescence upon chelation.

Table 2: Comparative Fluorescence Data

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Notes
Pseudobactin~400~460Data not availableGeneral values for pyoverdins
This compound--Non-fluorescent-

Note: Specific quantum yield data for a particular pseudobactin under defined conditions is not available in the provided search results.

Probing Three-Dimensional Space: Insights from Circular Dichroism

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the secondary and tertiary structures of peptides and proteins.[7] Given that pseudobactins are chromopeptides, CD spectroscopy can provide valuable information about the conformation of their peptide chains. While it is mentioned that CD was used in the characterization of this compound and other pyoverdins, specific comparative spectral data is not detailed in the provided search results.[1][8][9]

Table 3: Comparative Circular Dichroism Data

CompoundKey Spectral Features (λ, ellipticity)Interpretation
PseudobactinData not available-
This compoundData not available-

The Atomic Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in the initial structure elucidation of this compound, where its ¹H and ¹³C NMR spectra were compared to those of the fluorescent pseudobactin.[1][2] The key differences in the NMR spectra arise from the saturation at the C3 and C4 positions of the quinoline derivative in this compound.[1]

Table 4: Comparative ¹H and ¹³C NMR Chemical Shift Data (Key Differences)

NucleusPseudobactin (Unsaturated Chromophore)This compound (Saturated Chromophore)
¹H at C3/C4 of QuinolineResonances in the aromatic/vinylic regionResonances in the aliphatic region
¹³C at C3/C4 of QuinolineResonances indicative of sp² carbonsResonances indicative of sp³ carbons

Note: A detailed table with specific chemical shift values for all nuclei is not available in the provided search results.

Visualizing the Connection: Biosynthesis and Experimental Workflow

The relationship between this compound and fluorescent pseudobactins is not merely structural but also biosynthetic. This compound is a key intermediate in the production of the mature, fluorescent siderophore.[10][11] This biosynthetic pathway, along with a general workflow for the isolation and spectroscopic analysis of these compounds, can be visualized.

Biosynthetic_Pathway Biosynthetic Conversion of this compound Tyrosine Tyrosine Precursor Chromophore Precursor Tyrosine->Precursor Biosynthesis Pseudobactin_A This compound (Non-fluorescent) Precursor->Pseudobactin_A Cyclization & Peptide Chain Addition Pseudobactin Pseudobactin (Fluorescent) Pseudobactin_A->Pseudobactin Dehydrogenation

Caption: Biosynthetic conversion of this compound to fluorescent pseudobactin.

Experimental_Workflow Siderophore Analysis Workflow cluster_culture Bacterial Culture cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Culture Pseudomonas sp. Culture (Iron-deficient medium) Centrifugation Centrifugation (Remove cells) Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Purification Chromatography (e.g., Amberlite XAD-4, HPLC) Supernatant->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence CD Circular Dichroism Purification->CD NMR NMR Spectroscopy Purification->NMR

Caption: General experimental workflow for siderophore isolation and analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key spectroscopic techniques discussed.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare solutions of the purified siderophore in appropriate buffers at various pH values (e.g., pH 3, 5, 7, and 9). A typical concentration range is 10-100 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the samples over a wavelength range of 200-600 nm. Use the corresponding buffer as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) at each pH. If the molar concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the fluorescent pseudobactin in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition: Record the emission spectrum by exciting the sample at its absorption maximum (e.g., ~400 nm). Record the excitation spectrum by monitoring the emission at its maximum.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare solutions of the siderophore in a suitable buffer (e.g., phosphate buffer) at a concentration that gives an absorbance of ~1 at the wavelength of interest. The buffer should not have a high absorbance in the far-UV region.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-250 nm) for secondary structure analysis and the near-UV/Vis region (e.g., 250-450 nm) for tertiary structure and chromophore information.

  • Data Analysis: The data is typically expressed in terms of molar ellipticity ([θ]). The secondary structure content can be estimated by deconvolution of the far-UV spectrum using various algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the purified siderophore (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

  • Data Analysis: Assign the resonances to the specific nuclei in the molecule using the combination of 1D and 2D NMR data. Compare the chemical shifts of this compound and the fluorescent pseudobactin to identify differences, particularly in the chromophore region.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pseudobactin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experimentation to the meticulous management and disposal of all chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of Pseudobactin A, a nonfluorescent extracellular siderophore produced by the bacterium Pseudomonas B10.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

While this compound is shipped as a non-hazardous chemical for research purposes, it is imperative to handle it with the appropriate laboratory precautions.[1] Before beginning any procedure, consult the product's Safety Data Sheet (SDS) for the most current and detailed safety information. General best practices include wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2][3]

Storage: For short-term storage (days to weeks), maintain this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), a temperature of -20°C is recommended.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste requires a multi-step approach to neutralize potential hazards and comply with institutional and regulatory standards.

Step 1: Segregation of Waste

Proper waste segregation is the foundation of safe disposal. At the point of generation, separate this compound waste into the following categories:

  • Solid Waste: Includes contaminated items such as filter paper, gloves, tissues, and paper towels.[4]

  • Liquid Waste: Consists of aqueous solutions containing this compound.

  • Sharps: Any contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container.[5]

  • Empty Containers: Original containers of this compound.

Step 2: Decontamination and Neutralization

For liquid waste containing this compound, especially if used in biological experiments, decontamination is a crucial step.

  • Chemical Sterilization: Treat liquid waste with a 10% bleach solution and allow it to sit for a minimum of 24 hours.[5]

  • Autoclaving: For liquid biological waste, autoclaving at 121°C for at least 20 minutes is an effective sterilization method.[6] Important: Do not autoclave bleach-treated waste.[6]

Step 3: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Use sturdy, leak-proof containers compatible with the chemical nature of the waste.[7]

  • Label each container with a hazardous waste label that includes the full chemical name and percentage of each component.[7]

  • Keep waste containers securely sealed except when adding waste.[7]

Step 4: Final Disposal Pathway

The final disposal route depends on the nature of the waste and local regulations.

  • Chemically Contaminated Solid Waste: Should be placed in a designated yellow bin with an orange lid for incineration.[4]

  • Treated Liquid Waste: After neutralization and/or sterilization, and if local regulations permit, aqueous solutions may be disposed of down the drain with copious amounts of water.[8] However, it is always best to confirm this with your institution's Environmental Health and Safety (EHS) office.

  • Untreated Chemical Waste: Any concentrated or un-neutralized this compound waste must be disposed of as hazardous chemical waste through your institution's EHS program.[7][8]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., water). The first rinse should be collected and disposed of as hazardous waste.[7] After triple rinsing and defacing the label, the container can often be disposed of as regular solid waste or recycled, depending on institutional policies.[7][9]

Quantitative Data Summary

ParameterValueSource
Short-Term Storage 0 - 4 °C[1]
Long-Term Storage -20 °C[1]
Autoclave Temperature 121 °C[5][6]
Autoclave Time Minimum 20 minutes[6]
Chemical Sterilization 10% Bleach Solution[5]
Sterilization Contact Time 24 hours[5]

Disposal Workflow Diagram

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Treatment & Containerization cluster_3 Final Disposal A This compound Waste B Solid Waste (Gloves, Paper, etc.) A->B C Liquid Waste (Aqueous Solutions) A->C D Sharps A->D E Empty Containers A->E F Collect in Labeled Chemical Waste Bin B->F G Decontaminate (Bleach or Autoclave) C->G H Place in Sharps Container D->H I Triple Rinse, Deface Label E->I J Incineration F->J K Drain Disposal (If Permitted) G->K Check Local Regulations L Hazardous Waste Collection G->L If Not Permitted for Drain H->L M Recycle/Trash I->M

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Pseudobactin A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pseudobactin A

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for this compound, a siderophore with significant applications in biological research. The following guidelines are designed to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SCS) for this compound is not currently available, a comprehensive review of safety protocols for structurally related siderophores, such as the catecholate Enterobactin (classified as non-hazardous) and the hydroxamate Deferoxamine Mesylate (classified as an irritant), dictates a cautious approach. The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personnel safety.

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned with sleeves rolled down.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If weighing or handling fine powder, a dust mask or respirator may be appropriate.
Operational Plan: Handling and Storage

Receiving and Storage:

  • This compound is shipped as a non-hazardous chemical at ambient temperature[1].

  • Upon receipt, inspect the packaging for any damage.

  • For short-term storage (days to weeks), store in a dry, dark place at 0 - 4°C[1].

  • For long-term storage (months to years), store at -20°C[1].

Preparation of Stock Solutions:

  • This compound is soluble in DMSO[1].

  • All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area.

  • To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the desired amount of powder.

  • Add the appropriate volume of DMSO to the vial to achieve the desired concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

Solution Stability:

  • Information on the stability of this compound in solution is limited. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Disposal Plan

As this compound is shipped as a non-hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste, in accordance with local, state, and federal regulations.

  • Solid Waste: Unused solid this compound can be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.

  • Liquid Waste:

    • Small quantities of solutions containing this compound can typically be disposed of down the drain with copious amounts of water.

    • Solutions containing solvents such as DMSO should be collected in an appropriate waste container for chemical waste disposal.

    • Waste from siderophore detection assays, such as the Chrome Azurol S (CAS) assay, should be collected and disposed of as chemical waste[2].

  • Contaminated Materials: Gloves, pipette tips, and other materials contaminated with this compound can be disposed of in the regular laboratory trash.

Experimental Protocol: Detection of Siderophore Activity (Chrome Azurol S Assay)

This protocol describes a common method for detecting the iron-chelating activity of siderophores like this compound.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • Sterile, iron-free glassware

  • This compound

  • Appropriate buffer or growth medium

Procedure:

  • Preparation of CAS Indicator Solution:

    • Dissolve CAS in water.

    • In a separate flask, dissolve FeCl₃·6H₂O in HCl.

    • Slowly add the FeCl₃ solution to the CAS solution while stirring.

    • In a third flask, dissolve HDTMA in water.

    • Slowly add the HDTMA solution to the CAS/FeCl₃ mixture while stirring. The solution will turn from orange to blue.

    • Autoclave the solution and store it in the dark.

  • Preparation of Shuttle Solution (for liquid assay):

    • Prepare a solution of PIPES buffer and adjust the pH.

  • Assay Procedure (Liquid Format):

    • Add your sample containing this compound to a microplate well or a cuvette.

    • Add the CAS indicator solution.

    • Add the shuttle solution to facilitate the iron transfer.

    • Incubate at room temperature.

    • A color change from blue to orange/yellow indicates the presence of siderophores.

    • Measure the absorbance at 630 nm to quantify the siderophore activity. A decrease in absorbance corresponds to higher siderophore activity.

Safety Precautions during the Assay:

  • Wear all mandatory PPE as described in the table above.

  • Handle FeCl₃ with care as it is corrosive[3].

  • CAS and HDTMA can cause staining; avoid contact with skin and clothing[3].

Visualizations

Regulation of Pseudobactin Biosynthesis in Pseudomonas

Pseudobactin_Biosynthesis_Regulation Regulation of Pseudobactin Biosynthesis in Pseudomonas Fe_low Low Iron Environment Fur Fur Protein Fe_low->Fur Iron dissociates from Fur Fe_high High Iron Environment Fur_Fe Fur-Fe Complex Fe_high->Fur_Fe Iron binds to Fur psbS psbS gene Fur_Fe->psbS Represses transcription Fur->psbS Repression lifted PsbS PsbS (Sigma Factor) psbS->PsbS Transcription & Translation psbA psbA gene PsbS->psbA Activates transcription PsbA PsbA (L-ornithine N5-oxygenase) psbA->PsbA Transcription & Translation Pseudobactin_synthesis Pseudobactin Biosynthesis PsbA->Pseudobactin_synthesis Catalyzes key step Pseudobactin_Plant_Growth_Promotion Proposed Mechanism of this compound in Plant Growth Promotion cluster_soil Rhizosphere (Soil) cluster_plant Plant Root Pseudomonas Pseudomonas sp. Pseudobactin_A This compound Pseudomonas->Pseudobactin_A Secretes Fe3_soil Fe(III) (insoluble) Pseudobactin_A->Fe3_soil Chelates Pathogen Soilborne Pathogen Pseudobactin_A->Pathogen Sequesters Iron from Fe_Pseudobactin Fe(III)-Pseudobactin A Complex Fe3_soil->Fe_Pseudobactin Root_receptor Siderophore Receptor Fe_Pseudobactin->Root_receptor Binds to Plant_growth Enhanced Plant Growth Pathogen->Plant_growth Inhibits (Biocontrol) Fe_uptake Iron Uptake & Transport Root_receptor->Fe_uptake Facilitates Fe_uptake->Plant_growth Leads to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.